4-Amino-3-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBRRQWBTWGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373365 | |
| Record name | 4-Amino-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-50-1 | |
| Record name | 4-Amino-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63069-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-3-fluorobenzonitrile CAS number
An In-Depth Technical Guide to 4-Amino-3-fluorobenzonitrile
Chemical Identifier: CAS 63069-50-1
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and drug discovery. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
This compound, also known as 4-Cyano-2-fluoroaniline, is a trifunctional aromatic compound featuring an amino (-NH₂), a fluoro (-F), and a nitrile (-C≡N) group.[1] This unique arrangement of reactive sites makes it an exceptionally versatile building block in organic synthesis.[1] Its foundational details are cataloged under the Chemical Abstracts Service (CAS) number 63069-50-1 .[2][3]
Physicochemical and Spectroscopic Data
The compound's physical and chemical characteristics are essential for its application in controlled synthetic environments. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [2] |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Appearance | White to light yellow or brown crystalline powder | [2] |
| Melting Point | 86.0 to 90.0 °C | |
| Purity | Typically ≥95% to >98% (GC) | [2][4] |
| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C#N)F)N |
Spectroscopic analysis is critical for structure verification. For this compound, ¹H NMR would show distinct signals for the aromatic protons, influenced by the electron-withdrawing cyano group and the electron-donating amino and fluoro groups. ¹³C NMR would confirm the presence of the nitrile carbon and the fluorinated aromatic carbon. Infrared (IR) spectroscopy would exhibit characteristic peaks for the N-H stretching of the primary amine, the C≡N stretching of the nitrile, and C-F stretching.
Synthesis and Reaction Mechanisms
The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. While multiple synthetic routes to aminobenzonitriles exist, such as the reduction of nitrobenzonitriles or dehydration of aminobenzamides, a common laboratory and industrial-scale synthesis for fluorinated analogues involves nucleophilic substitution on a suitably activated precursor.[5][6]
Reference Synthetic Protocol: Cyanation of a Haloaniline Precursor
A well-documented approach for synthesizing related structures involves the cyanation of a bromo-substituted aniline.[7][8] This method leverages a copper(I) cyanide-mediated reaction in a polar aprotic solvent.
Experimental Workflow: Synthesis of 4-Amino-3,5-difluorobenzonitrile (Illustrative Analogue)
The following protocol, adapted from the synthesis of a closely related difluorinated analogue, illustrates the core principles applicable to this compound.[7][8]
-
Reactant Charging: In a reaction vessel equipped for reflux, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (CuCN, 3 eq.) in dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: Cool the reaction to room temperature. Carefully add aqueous ammonia (e.g., 18% NH₄OH) to the mixture. This step is crucial for complexing the copper salts, facilitating their removal.[7][8]
-
Filtration: Filter the resulting solution to remove insoluble inorganic by-products.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (EtOAc). Perform multiple extractions (e.g., 4 times) to ensure maximum yield.[7]
-
Washing: Wash the combined organic phases sequentially with 18% NH₄OH, deionized water, and brine to remove residual DMF and salts.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue via silica gel chromatography to obtain the final product.[7]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Material Science
The true value of this compound lies in its role as a versatile intermediate. Its three distinct functional groups offer multiple sites for chemical modification, enabling the construction of complex molecular architectures.[1]
Pharmaceutical Intermediate
This compound is a valuable scaffold in medicinal chemistry for designing molecules with therapeutic potential, such as enzyme inhibitors and receptor modulators.[1][9]
-
DPP-4 Inhibitors: The structure is a known building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The molecule binds to the active site of the DPP-4 enzyme, inhibiting the breakdown of incretin hormones, which in turn helps regulate blood glucose levels.
-
Oncology: It serves as a key intermediate in the synthesis of novel anti-cancer agents.[9] The fluorobenzonitrile moiety can be incorporated into larger molecules designed to interact with specific targets in cancer cells.
Caption: Conceptual role of this compound as a scaffold in drug discovery.
Material Science
Beyond pharmaceuticals, its electronic and structural properties are leveraged in the development of advanced materials.[1]
-
OLEDs and Liquid Crystals: It acts as a precursor for organic light-emitting diode (OLED) emitters and components for liquid crystal displays. Incorporating this fluorinated structure can enhance thermal stability and tune electronic characteristics, leading to improved performance.[1]
Safety, Handling, and Storage
As a bioactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as hazardous and toxic.[10]
GHS Hazard Information
| Hazard Code(s) | Description | Source(s) |
| H301/H302 | Toxic or Harmful if swallowed | [11][12] |
| H311/H312 | Toxic or Harmful in contact with skin | [11][12] |
| H331/H332 | Toxic or Harmful if inhaled | [11][12] |
| H315 | Causes skin irritation | [2][12] |
| H319 | Causes serious eye irritation | [2][12] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[10][11]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10][11]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[11] Recommended long-term storage is at 10°C - 25°C, protected from light.
Conclusion
This compound (CAS: 63069-50-1) is a high-value chemical intermediate whose utility is firmly established in both pharmaceutical and material science sectors. Its trifunctional nature provides a robust platform for synthetic chemists to build molecular complexity, leading to the development of novel drugs and advanced materials. Understanding its properties, synthesis, and safe handling is paramount for any researcher or scientist aiming to leverage its full potential.
References
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]
- This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals. [Link]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- This compound, 500 g, CAS No. 63069-50-1 | Other Fine Chemicals. [Link]
- 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem. [Link]
- 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. [Link]
- Request A Quote - ChemUniverse. [Link]
- This compound | C7H5FN2 | CID 2756431 - PubChem. [Link]
- Preparation method of aminobenzonitrile - Eureka | P
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 63069-50-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 63069-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive overview of 4-Amino-3-fluorobenzonitrile (CAS No. 63069-50-1), a key building block in modern organic synthesis. The document details its physicochemical properties, reactivity, and established applications, with a focus on its role in pharmaceutical and materials science research. Detailed protocols and safety information are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization.
Introduction and Molecular Overview
This compound is a trifunctional aromatic compound featuring an amino group (-NH₂), a fluorine atom (-F), and a nitrile group (-C≡N) attached to a benzene ring. This unique substitution pattern makes it a highly versatile intermediate in organic synthesis.[1] The interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups governs its reactivity, offering multiple pathways for chemical modification.[2][3] Its structural importance lies in its utility as a precursor for a wide range of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1]
The fluorine atom, positioned ortho to the amino group, significantly influences the molecule's electronic properties, pKa, and metabolic stability when incorporated into larger drug candidates. This "ortho-fluoro effect" is a common strategy in medicinal chemistry to modulate bioactivity and pharmacokinetic profiles.[4]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10]; overlap=false; splines=true; graph [bgcolor="#F1F3F4"];
} caption="Molecular structure of this compound"
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63069-50-1 | [1][5][6] |
| Molecular Formula | C₇H₅FN₂ | [5][7] |
| Molecular Weight | 136.13 g/mol | [1][5] |
| Appearance | White to light yellow/orange crystalline powder | [1][6] |
| Melting Point | 86 - 90 °C | [1][6] |
| Purity | ≥95% - >98% (GC) | [6] |
| Synonyms | 4-Cyano-2-fluoroaniline | [6] |
| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | |
| Storage | Store at room temperature |
Spectroscopic Data Insights: While a specific, peer-reviewed spectrum for this compound was not found in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and related structures.[2][8]
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and amino substituents. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the seven carbon atoms, with the carbon attached to the fluorine showing a large coupling constant (J-CF). The nitrile carbon would appear in the characteristic downfield region (approx. 115-125 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), a sharp C≡N stretching band for the nitrile group (approx. 2220-2260 cm⁻¹), and C-F stretching bands (approx. 1000-1400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 136.
Synthesis and Reactivity
Synthesis Pathways
The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution (SNA) or metal-catalyzed cyanation reactions. A common industrial approach for analogous compounds involves the displacement of a suitable leaving group, such as a halogen, with a cyanide source, or the amination of a fluorinated precursor.[9] For instance, a plausible route could involve the ammonolysis of a difluoro-benzonitrile precursor, where one fluorine atom is displaced by an amino group.[9]
While a specific, detailed synthesis protocol for this compound was not available in the search results, a representative synthesis for a structurally similar compound, 4-amino-3,5-difluorobenzonitrile, is well-documented.[10][11] This procedure, known as the Rosenmund-von Braun reaction, involves the cyanation of an aryl halide using copper(I) cyanide.
dot graph "Synthesis_Workflow" { rankdir=LR; graph [splines=ortho, nodesep=0.6, label="Representative Synthesis Workflow (Rosenmund-von Braun type)", labelloc=t, fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11];
} caption="Generalized workflow for the synthesis of aminofluorobenzonitriles."
Representative Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile and should be optimized for the target molecule.[10][11]
-
Reaction Setup: Suspend 4-bromo-2-fluoroaniline (1 eq.) and copper(I) cyanide (CuCN, excess, e.g., 3 eq.) in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture to reflux (typically >150°C for DMF) and maintain for an extended period (e.g., 24 hours). The reaction progress should be monitored by an appropriate chromatographic technique (TLC or GC-MS).
-
Quenching and Workup: After cooling to room temperature, the reaction mixture is carefully poured into an aqueous ammonia solution (e.g., 18% NH₄OH). This step is crucial for complexing the copper salts and improving the extraction of the product.
-
Extraction: The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Washing: The combined organic phases are washed sequentially with aqueous ammonia, water, and brine to remove residual impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by techniques such as column chromatography on silica gel or recrystallization to afford the pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Amino Group (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, diazotization (to form diazonium salts), and serve as a directing group in further electrophilic aromatic substitution.[2]
-
Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (-CH₂NH₂), or undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to form ketones.[2][3]
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino group (an ortho-, para-director) but is also influenced by the deactivating, meta-directing nitrile group and the deactivating, ortho-, para-directing fluorine atom. The overall substitution pattern for new electrophiles will depend on the specific reaction conditions.
Applications in Research and Development
This compound is a valuable intermediate, primarily used as a building block for synthesizing more complex, high-value molecules.[1] Its trifunctional nature allows for diverse synthetic transformations, making it a cornerstone in several research areas.
dot graph "Applications" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=11]; graph [bgcolor="#F1F3F4"];
} caption="Key application areas of this compound."
-
Pharmaceutical Development: This is the most significant area of application. The compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It has been incorporated into molecules developed as anti-cancer and anti-inflammatory drugs.[1] Its structure is also relevant to the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to build more complex molecules for crop protection, including novel herbicides and pesticides.[1] The inclusion of a fluorine atom often enhances the biological efficacy and metabolic stability of agrochemicals.
-
Material Science: The electronic properties imparted by the fluoro and cyano groups make this molecule a useful precursor for advanced materials.[1] It can be used in the synthesis of polymers, coatings, and components for organic light-emitting diodes (OLEDs).
Safety, Handling, and Storage
Hazard Identification: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[6] It can also cause skin and serious eye irritation.
GHS Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures and PPE:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.
-
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals.
- The Royal Society of Chemistry. Supplementary Information.
- Organometallics. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- PubChem. This compound | C7H5FN2 | CID 2756431. National Institutes of Health.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. This compound | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to 4-Amino-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offer a powerful lever to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] It is within this context that 4-Amino-3-fluorobenzonitrile has garnered significant attention, not merely as a chemical intermediate, but as a cornerstone for the synthesis of targeted therapeutics. This guide aims to provide an in-depth technical overview of this versatile molecule, from its fundamental structure and synthesis to its pivotal role in the development of life-saving pharmaceuticals.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 63069-50-1, is an aromatic nitrile distinguished by the presence of an amino group and a fluorine atom on the benzene ring.[2][3][4] This trifunctional nature—possessing amino, fluoro, and cyano groups—renders it a highly versatile building block in organic synthesis.[5] The spatial arrangement of these functional groups imparts a unique electronic and steric profile, influencing its reactivity and its interactions within biological systems.
The chemical structure of this compound is as follows:
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [2][3][4] |
| Molecular Formula | C₇H₅FN₂ | [2][3][4] |
| Molecular Weight | 136.13 g/mol | [2][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [6] |
| Melting Point | 86-90 °C | [2] |
| Storage Temperature | Room Temperature, protect from light | [2][7] |
| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=C(C=C1C#N)F)N | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical process for its application in research and development. While several synthetic routes exist, a common and effective method involves the cyanation of a halogenated aniline precursor. The following protocol is a representative example adapted from established methodologies for similar fluorinated benzonitriles.[8][9]
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chem-casts.com [chem-casts.com]
- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-3-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom, amino group, and nitrile functionality on the aromatic ring provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic placement of the fluorine atom ortho to the amino group can significantly influence the physicochemical properties of derivative compounds, including their metabolic stability, binding affinity, and bioavailability.[2] Its role as a crucial intermediate underscores the need for efficient and scalable synthetic routes.[1]
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the fluorine, amino, and cyano groups onto the benzene ring. The choice of a specific route often depends on the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two prominent and well-documented pathways:
-
Pathway A: Nucleophilic Aromatic Substitution and Cyanation from a Halogenated Aniline Precursor.
-
Pathway B: Nitration of a Fluorinated Benzonitrile followed by Reduction.
A third, related synthesis for a difluorinated analogue is also presented to provide broader context and alternative strategies.
Pathway A: Nucleophilic Aromatic Substitution and Cyanation
This pathway commences with a di-halogenated aniline, where one halogen acts as a leaving group for cyanation. A notable example is the synthesis starting from 4-bromo-2,6-difluoroaniline. Although this specific starting material leads to 4-amino-3,5-difluorobenzonitrile, the principles of the cyanation step are directly applicable.
Mechanistic Rationale
The core of this pathway lies in a copper-catalyzed nucleophilic substitution reaction, often referred to as a Rosenmund-von Braun reaction, which is a variation of the Sandmeyer reaction.[3][4][5] The bromine atom on the aromatic ring is displaced by a cyanide ion, typically from a copper(I) cyanide salt. The reaction is facilitated by the electron-donating nature of the amino group, which, however, can also complicate the reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile and illustrates the key steps for the cyanation of a halogenated aniline.[6][7]
Step 1: Cyanation of 4-Bromo-2,6-difluoroaniline
-
Reagents and Materials:
-
4-Bromo-2,6-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in DMF in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add ammonium hydroxide to the mixture and filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with ammonium hydroxide, deionized water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel chromatography to yield 4-amino-3,5-difluorobenzonitrile.[7]
-
Visualization of Pathway A
Caption: Diagram of Pathway A: Cyanation.
Pathway B: Nitration and Subsequent Reduction
This pathway offers an alternative route starting from a commercially available fluorinated benzonitrile. The strategy involves introducing a nitro group onto the aromatic ring, which is then reduced to the desired amino group.
Mechanistic Rationale
The first step is an electrophilic aromatic substitution, specifically nitration. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. In 4-fluorobenzonitrile, these directing effects reinforce each other, leading to the nitration at the position ortho to the fluorine and meta to the nitrile, yielding 4-fluoro-3-nitrobenzonitrile.[8] The subsequent step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or using metal-acid systems (e.g., SnCl₂/HCl).[9][10]
Detailed Experimental Protocol
The following protocol is based on the nitration of 4-fluorobenzonitrile and a general method for nitro group reduction.[8][9]
Step 1: Nitration of 4-Fluorobenzonitrile
-
Reagents and Materials:
-
4-Fluorobenzonitrile
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Silica gel
-
Methylene chloride (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
In a flask, create a stirrable slurry of silica gel in concentrated sulfuric acid at 0°C.
-
Add 4-fluorobenzonitrile (1 eq.) to the stirred slurry.
-
Add potassium nitrate (1 eq.) to the reaction mixture.
-
Stir the mixture at 0°C for 20 minutes.
-
Isolate the product by passing the reaction mixture through a short column of silica gel to remove the sulfuric acid.
-
Wash the product from the silica gel using methylene chloride.
-
Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile.[8]
-
Step 2: Reduction of 4-Fluoro-3-nitrobenzonitrile
-
Reagents and Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzonitrile in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
-
Filter the solids and wash with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.[9]
-
Visualization of Pathway B
Caption: Diagram of Pathway B: Nitration and Reduction.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Nucleophilic Substitution & Cyanation | Pathway B: Nitration & Reduction |
| Starting Material | Halogenated anilines (e.g., 4-bromo-2-fluoroaniline) | Fluorinated benzonitriles (e.g., 4-fluorobenzonitrile) |
| Key Reactions | Copper-catalyzed cyanation | Electrophilic nitration, nitro group reduction |
| Reagents | CuCN, DMF | KNO₃, H₂SO₄, Pd/C, H₂ |
| Advantages | Can be a more direct route if the starting aniline is readily available. | Utilizes common and relatively inexpensive reagents. The reduction step is typically high-yielding. |
| Disadvantages | Use of toxic copper cyanide. Reaction conditions can be harsh (high temperature). | Multi-step process. Handling of concentrated acids requires care. |
| Scalability | May be limited by the cost and handling of copper cyanide. | Generally considered scalable. |
Safety Considerations
-
Copper(I) cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust.
-
Concentrated acids: Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.
-
Aryl diazonium salts (in related Sandmeyer reactions): Can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[11]
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between a nucleophilic substitution/cyanation pathway and a nitration/reduction pathway will depend on factors such as starting material availability, scale, and safety infrastructure. Both pathways presented in this guide are based on well-established chemical transformations and provide a solid foundation for researchers to produce this important synthetic intermediate. Careful consideration of the mechanistic principles and adherence to safety protocols are paramount for successful and safe synthesis.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- ResearchGate. (n.d.). 4-Fluorobenzonitrile. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018).
- YouTube. (2019).
- ResearchGate. (n.d.). 3-Fluorobenzonitrile. [Link]
- Vapourtec. (n.d.).
- RSC Publishing. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. [Link]
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. [Link]
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Intermediate: A Comprehensive Technical Guide to 4-Amino-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect in Modern Medicinal Chemistry
In the landscape of pharmaceutical and agrochemical research, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. 4-Amino-3-fluorobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a pivotal building block, particularly in the development of targeted therapies. Its unique trifunctional nature, featuring an amine, a fluorine atom, and a nitrile group on a benzene ring, offers a rich scaffold for chemical modification, enabling the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical role in the synthesis of cutting-edge pharmaceuticals, equipping researchers with the knowledge to leverage its full potential.
Core Chemical Identity and Synonyms
The compound is most commonly known as This compound . However, in various chemical literature and commercial catalogs, it is also referred to by its primary synonym, 4-Cyano-2-fluoroaniline [1][2]. Understanding both nomenclatures is crucial for comprehensive literature searches and material sourcing.
Physicochemical Properties at a Glance
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [3] |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [2][3] |
| Melting Point | 86 - 90 °C | [2] |
| Purity | ≥ 95% - 98% (by GC) | [2][3] |
| Storage | Room Temperature, protect from light | [3] |
The Cornerstone of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
A primary and highly significant application of this compound is its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[4]. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus[5].
The Mechanism of Action: A Deeper Dive into DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[6][7]. These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells, thereby lowering blood glucose levels[6][8].
By inhibiting the enzymatic activity of DPP-4, these drugs prevent the degradation of GLP-1 and GIP, leading to elevated levels and prolonged activity of these incretins[6][7]. This enhancement of the incretin system results in improved glycemic control in patients with type 2 diabetes[6].
The signaling pathway of DPP-4 inhibition can be visualized as follows:
A Case Study: The Synthesis of Trelagliptin
This compound is a crucial precursor in the synthesis of the once-weekly DPP-4 inhibitor, Trelagliptin[6][9]. The synthesis of Trelagliptin succinate has been described in the literature, starting from 4-fluoro-2-methylbenzonitrile[6][8]. While the detailed step-by-step synthesis of this compound itself is often proprietary, a general and widely applicable method involves the cyanation of a corresponding bromo-aniline precursor.
Experimental Protocol: Synthesis of this compound from 4-Bromo-2-fluoroaniline
This protocol is based on established palladium-catalyzed cyanation reactions, a common method for the synthesis of aryl nitriles.
Reaction Scheme:
Materials:
-
4-Bromo-2-fluoroaniline
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh) for column chromatography
Procedure:
-
To a solution of 4-bromo-3-fluoroaniline (1 equivalent) in anhydrous N,N-dimethylformamide, add zinc cyanide (Zn(CN)₂) (3 equivalents).
-
Purge the reaction mixture with nitrogen for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture and purge again with nitrogen for 10 minutes.
-
Heat the resulting reaction mixture to 130 °C and stir for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford 4-amino-2-fluorobenzonitrile as a solid[7].
Workflow Diagram:
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled [1][10].
-
May cause respiratory irritation[11].
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection[1][10].
-
Use only outdoors or in a well-ventilated area[10].
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
Wash skin thoroughly after handling[1].
-
In case of contact, rinse immediately and thoroughly with water and seek medical advice[10].
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[10].
Conclusion: A Versatile Tool for Future Discoveries
This compound stands as a testament to the critical role of well-designed intermediates in the advancement of science. Its strategic placement of functional groups provides a versatile platform for the synthesis of a wide range of complex molecules. From its foundational role in the creation of life-changing antidiabetic medications to its potential in the development of novel agrochemicals and materials, this compound continues to be an invaluable asset for researchers. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will undoubtedly empower scientists to unlock new avenues of discovery and innovation.
References
- Zhang, Y., et al. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 634-639.
- Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
- Google Patents. (n.d.). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
- Liu, Z., & Zhou, W. (2017). Synthesis of Trelagliptin Succinate. ACS Figshare.
- API Synthesis International. (2016). TRELAGLIPTIN.
- New Drug Approvals. (2014). Trelagliptin succinate (SYR-472) for the treatment of type 2 diabetes.
- Carl ROTH. (n.d.). This compound, 500 g, CAS No. 63069-50-1.
- Google Patents. (n.d.). US9249109B2 - Method for preparing dipeptidyl peptidase-IV inhibitor and intermediate.
- AZA Mid-Year Meeting. (n.d.). This compound.
- Google Patents. (n.d.). US10450315B2 - Process for the preparation of dipeptidyl peptidase-4 (DPP-4) enzyme inhibitor.
- Google Patents. (n.d.). WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent.
- Dr. Oracle. (2025). How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work?.
- Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 517-547.
- ResearchGate. (n.d.). Mechanism of Action of DPP-4 Inhibitors-New Insights.
- Wang, H., et al. (2020). Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. Frontiers in Endocrinology, 11, 589.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Benchchem. (n.d.). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
- Google Patents. (n.d.).
- MDPI. (2024). Dipeptidyl Peptidase 4 Inhibitors.
- National Center for Biotechnology Information. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
Sources
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. 4-AMINO-2-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]
- 9. EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor - Google Patents [patents.google.com]
- 10. US11033552B2 - DPP IV inhibitor formulations - Google Patents [patents.google.com]
- 11. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
physical properties of 4-Amino-3-fluorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 4-Amino-3-fluorobenzonitrile
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 63069-50-1), a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Understanding these fundamental characteristics is critical for researchers, chemists, and drug development professionals to ensure proper handling, characterization, and application of this versatile compound.
Core Molecular and Physical Characteristics
This compound is a substituted aromatic compound featuring an amino (-NH₂), a fluorine (-F), and a nitrile (-C≡N) group attached to a benzene ring. This unique combination of functional groups imparts specific properties that are crucial for its role as a building block in complex molecule synthesis.
The primary physical and molecular properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [2][3] |
| Molecular Formula | C₇H₅FN₂ | [2][3] |
| Molecular Weight | 136.13 g/mol | [3][4][5] |
| Appearance | White to yellow or light brown crystalline powder | [6] |
| Melting Point | 89 - 90 °C | [2][4][5] |
| Normal Boiling Point | 297.13 °C (Calculated) | [2] |
| Density | 1.268 g/cm³ (Calculated at 25°C) | [2] |
| Purity | Typically ≥95% to >98% (Commercial Grades) | [4][5][6] |
Detailed Analysis of Physicochemical Properties
Thermal Properties
Melting Point: The melting point of this compound is consistently reported in the range of 89-90°C.[2][4][5] A sharp melting point within this narrow range is a primary indicator of high purity. For a research or drug development setting, verifying the melting point of a new batch against this reference value is a fundamental quality control step. Any significant depression or broadening of the melting range would suggest the presence of impurities.
Boiling Point: The normal boiling point is calculated to be 297.13°C.[2] Due to the high temperature, experimental determination may pose a risk of decomposition. Therefore, techniques like vacuum distillation would be necessary for purification at a lower temperature if required.
Solubility Profile
-
Expected Solubility: Soluble in polar organic solvents such as DMSO, DMF, acetone, ethyl acetate, and alcohols.
-
Expected Insolubility: Poorly soluble to insoluble in water and non-polar solvents like hexanes.
Verifying the solubility profile is a critical first step in designing reaction conditions, purification strategies, and formulation studies.
Spectroscopic Fingerprint
The unique structure of this compound gives rise to a distinct spectroscopic signature, which is essential for its identification and structural confirmation.
-
¹H NMR Spectroscopy: The aromatic region would show complex splitting patterns for the three protons on the benzene ring due to their unique electronic environments and coupling with each other and the adjacent fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group (C≡N) would appear significantly downfield, while the carbons bonded to the fluorine and amino groups would also show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
-
C≡N stretch: A sharp, intense peak around 2220-2240 cm⁻¹, confirming the presence of the nitrile group.
-
C-F stretch: An intense band in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Recommended Experimental Protocols
The following protocols describe standard, self-validating methods for verifying the key in a laboratory setting.
Protocol for Melting Point Determination
Causality: The capillary melting point technique is a robust and universally accepted method for determining the melting point of a solid crystalline compound. The temperature at which the solid phase transitions to a liquid phase is a precise physical constant for a pure substance.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. Use a rapid heating rate initially to approach the expected melting point (approx. 90°C), then reduce the rate to 1-2°C per minute for an accurate reading.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range for a pure sample should be narrow (<2°C).
Caption: Workflow for Melting Point Determination.
Protocol for Qualitative Solubility Assessment
Causality: This protocol establishes a qualitative understanding of the compound's solubility in a range of common laboratory solvents. This knowledge is crucial for selecting appropriate solvents for chemical reactions, recrystallization, and analytical techniques like chromatography.
Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).
-
Sample Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.
-
Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.
-
Observation: Allow the tubes to stand and observe. Classify the solubility based on visual inspection:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the results in a structured table for easy comparison.
Caption: Workflow for Qualitative Solubility Assessment.
Safety, Handling, and Storage
4.1. Hazard Profile
This compound is classified as a hazardous substance and must be handled with appropriate precautions. The key hazard statements include:
-
H302: Harmful if swallowed.[8]
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[8]
4.2. Handling and Personal Protective Equipment (PPE)
Due to its toxicity profile, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear chemical safety goggles or a face shield.
-
Wear protective gloves (e.g., nitrile).
-
Wear a lab coat or chemical-resistant apron.
-
Avoid breathing dust; if dust is generated, use a NIOSH-approved respirator.[9]
-
4.3. Storage Recommendations
Proper storage is essential to maintain the integrity and stability of the compound.
-
Temperature: Store at room temperature (10°C - 25°C).
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Light: Protect from light.
Conclusion
The , from its well-defined melting point to its characteristic spectroscopic profile, are foundational to its use in advanced chemical synthesis. The protocols and data presented in this guide offer researchers and developers the necessary technical information to handle, characterize, and utilize this important chemical intermediate with confidence and safety. A thorough understanding of these properties is the first step toward unlocking its full potential in creating next-generation pharmaceuticals and agrochemicals.
References
- Thermophysical Properties of this compound. (n.d.). Chemcasts.
- This compound, 250 g, CAS No. 63069-50-1. (n.d.). Carl ROTH.
- This compound, 100 g, CAS No. 63069-50-1. (n.d.). Carl ROTH.
- 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694. (n.d.). PubChem - NIH.
- 4-Aminobenzonitrile CAS 873-74-5. (n.d.). Home Sunshine Pharma.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 250 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. This compound | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 4-Aminobenzonitrile CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorobenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-3-fluorobenzonitrile (CAS No. 63069-50-1), a key intermediate in pharmaceutical and agrochemical research.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, formulation development, and predicting bioavailability. Due to a lack of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven methodologies for its empirical determination.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
Understanding the solubility of this compound begins with a detailed analysis of its molecular structure. The molecule incorporates a polar aromatic benzonitrile core, an electron-donating amino group (-NH₂), and a highly electronegative fluorine (-F) atom. This unique combination of functional groups dictates its interactions with various organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| Melting Point | 86-90 °C | |
| Appearance | White to light yellow/orange crystalline powder | [3] |
| Hydrogen Bond Donors | 1 (from the amino group) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (2 from nitrile nitrogen, 1 from fluorine) | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 49.8 Ų (for isomer 3-Amino-4-fluorobenzonitrile) | [4] |
The presence of both a hydrogen bond donor (-NH₂) and multiple acceptor sites (nitrile and fluorine) suggests that this compound can engage in complex interactions with protic and aprotic polar solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the molecule's capacity for hydrogen bonding, high solubility is anticipated in lower-chain alcohols like methanol and ethanol. One supplier qualitatively notes its solubility in methanol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents can accept hydrogen bonds but cannot donate them. The nitrile group and fluorine atom can interact favorably with these solvents. Good to moderate solubility is expected, driven by dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic ring provides some non-polar character, but the highly polar amino and nitrile groups will likely limit solubility in non-polar hydrocarbon solvents. Low solubility is predicted in solvents like hexane and toluene.
-
Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane has an intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility can be expected.
The following diagram illustrates the key structural features influencing solvent interactions.
Caption: Key functional groups of this compound and their influence on solubility.
Experimental Determination of Solubility: A Validated Protocol
Accurate solubility data is best obtained through empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of this compound in various organic solvents using the shake-flask method, a gold standard in the field.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as hazardous.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The workflow is designed to create a saturated solution, from which the concentration of the dissolved solid can be accurately measured.
Caption: Standard experimental workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting amount of ~20-50 mg in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A duration of 24-48 hours is standard practice to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Causality Check: Filtering is essential because any suspended microcrystals will be measured by the analytical method, leading to an overestimation of solubility. The filter must be chemically compatible with the solvent to avoid introducing extractables.
-
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve of this compound in the same solvent.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Presentation of Solubility Data
While specific experimental data is not publicly available, the results from the described protocol would be presented in a clear, tabular format for easy comparison across different solvents.
Hypothetical Solubility Data for this compound at 25 °C:
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 0.1 | Low | Data to be determined |
| Toluene | 2.4 | Low-Moderate | Data to be determined |
| Dichloromethane | 3.1 | Moderate | Data to be determined |
| Ethyl Acetate | 4.4 | Moderate-High | Data to be determined |
| Acetone | 5.1 | High | Data to be determined |
| Ethanol | 5.2 | High | Data to be determined |
| Methanol | 6.6 | Very High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Data to be determined |
Conclusion for the Research Professional
A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While a theoretical analysis of its molecular structure provides a strong predictive framework—suggesting high solubility in polar protic solvents and decreasing solubility with solvent polarity—this guide emphasizes the necessity of empirical determination for accurate, actionable data. The detailed protocol provided herein offers a robust and reliable method for generating this critical information, enabling scientists to optimize reaction conditions, develop stable formulations, and advance their drug discovery and material science objectives with confidence.
References
- IUCr Journals. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-azobis(3,5-difluorobenzoate).
- Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research.
- NIH National Center for Biotechnology Information. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- NIH National Center for Biotechnology Information. (n.d.). 3-Amino-4-fluorobenzonitrile. PubChem Compound Summary for CID 15251694.
- Carl ROTH. (n.d.). This compound, 250 g.
- NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2756431.
Sources
A Guide to the Spectroscopic Characterization of 4-Amino-3-fluorobenzonitrile
Prepared by: A Senior Application Scientist
Foreword: The Imperative of Spectroscopic Verification
Molecular Structure and Overview
Before delving into the spectral data, it is crucial to visualize the molecule itself. The structure dictates the electronic environment of each atom and bond, which in turn governs its interaction with different forms of electromagnetic radiation.
-
IUPAC Name: 4-Amino-3-fluorobenzonitrile
-
Synonym: 4-Cyano-2-fluoroaniline[1]
-
CAS Number: 63069-50-1[2]
-
Molecular Formula: C₇H₅FN₂[2]
-
Molecular Weight: 136.13 g/mol
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a broader signal for the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups. Couplings between adjacent protons (ortho, meta) and through-space couplings to the fluorine atom (H-F coupling) are expected.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-5 | 6.90 - 7.05 | dd (doublet of doublets) | JH5-H6 ≈ 8.5 (ortho), JH5-F ≈ 1.5 (meta) | Upfield due to ortho/para amino group. Coupled to adjacent H-6 and meta fluorine. |
| H-6 | 7.35 - 7.50 | ddd (doublet of doublet of doublets) | JH6-H5 ≈ 8.5 (ortho), JH6-F ≈ 8.0 (ortho), JH6-H2 ≈ 2.0 (meta) | Downfield due to proximity to CN. Coupled to H-5, ortho fluorine, and meta H-2. |
| H-2 | 7.55 - 7.70 | d (doublet) | JH2-F ≈ 11.0 (ortho) | Most downfield due to deshielding from both F and CN groups. Primarily coupled to ortho fluorine. |
| -NH₂ | 4.50 - 5.50 | br s (broad singlet) | None | Protons are exchangeable; signal is typically broad and integrates to 2H. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are highly dependent on the attached functional groups, and the carbons near the fluorine atom will exhibit characteristic splitting due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc.) | Rationale |
|---|---|---|---|
| C-1 (-CN) | 98 - 102 | ~3 Hz | Quaternary carbon, significantly shielded by the para-amino group. |
| C-2 | 128 - 132 | ~12 Hz | Coupled to the ortho fluorine atom. |
| C-3 (-F) | 150 - 154 | ~245 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and a downfield shift. |
| C-4 (-NH₂) | 148 - 152 | ~10 Hz | Attached to the amino group; its shift is influenced by both F and NH₂. |
| C-5 | 118 - 122 | ~3 Hz | Shielded by the adjacent amino group. |
| C-6 | 114 - 118 | ~22 Hz | Coupled to the ortho fluorine atom. |
| -C≡N | 117 - 120 | ~2 Hz | The nitrile carbon itself, typically found in this region. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom. The spectrum is expected to show a single resonance, split by the neighboring ortho-protons.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, Ref: CFCl₃)
| Assigned Nucleus | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
| C3-F | -125 to -135 | ddd (doublet of doublet of doublets) | JF-H2 ≈ 11.0, JF-H6 ≈ 8.0, JF-H5 ≈ 1.5 |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring high-resolution NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The magnetic field is stabilized by "locking" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized via a process called "shimming."
-
Acquisition: The probe is tuned to the specific frequencies of the nuclei being observed (¹H, ¹³C, ¹⁹F). Standard pulse programs are used to acquire the Free Induction Decay (FID) for each nucleus.
-
Processing: The raw FID data is converted into a spectrum via a Fourier Transform. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced relative to a known standard, often the residual solvent peak or tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Medium | Primary Amine (-NH₂) |
| 2240 - 2220 | C≡N Stretch | Strong, Sharp | Aromatic Nitrile (-C≡N) |
| 1630 - 1600 | N-H Scissoring (Bend) | Medium | Primary Amine (-NH₂) |
| 1600, 1500 | C=C Aromatic Ring Stretch | Medium-Strong | Aromatic Ring |
| 1280 - 1240 | C-F Stretch | Strong | Aryl-Fluoride |
| 850 - 750 | N-H Wag (Out-of-plane bend) | Broad | Primary Amine (-NH₂) |
Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.[3] A strong, sharp absorption near 2230 cm⁻¹ is characteristic of a conjugated nitrile group.[3] Finally, a strong band around 1250 cm⁻¹ confirms the C-F bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Technique | Notes |
|---|---|---|---|
| [M]⁺˙ | 136.04 | EI | Molecular ion peak expected in Electron Ionization. |
| [M+H]⁺ | 137.05 | ESI, CI | Protonated molecular ion, expected in soft ionization techniques like Electrospray or Chemical Ionization. |
Fragmentation Analysis (EI): In Electron Ionization, the high-energy electron beam can cause the molecular ion to fragment. Potential fragmentation pathways for this compound include the loss of HCN (m/z 27) or the loss of the fluorine radical (m/z 19), leading to daughter ions that can help confirm the structure.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are released.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS. While this guide is built on predictive data and established spectroscopic principles, it provides a robust framework for any researcher working with this compound. The ¹H and ¹³C NMR spectra, with their characteristic H-F and C-F couplings, define the precise arrangement of the substituted aromatic ring. IR spectroscopy offers rapid and unambiguous confirmation of the critical amine, nitrile, and fluoride functional groups. Finally, mass spectrometry validates the molecular weight. Adherence to the detailed protocols herein will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- The Royal Society of Chemistry. (2018). Supplementary Information: Cyclotrimetaphosphate-Assisted Ruthenium Catalyst for the Hydration of Nitriles and Oxidation of Primary Amines to Amides Under Aerobic Conditions in Water.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 4-Amino-3-chlorobenzonitrile. In NIST Chemistry WebBook.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
Sources
A Comprehensive Technical Guide to 4-Amino-3-fluorobenzonitrile for Advanced Research and Drug Development
This guide provides an in-depth analysis of 4-Amino-3-fluorobenzonitrile, a pivotal building block in modern medicinal chemistry and materials science. Designed for researchers, synthetic chemists, and professionals in drug development, this document delves into the compound's chemical attributes, synthesis methodologies, key commercial suppliers, and its significant applications, with a focus on the development of targeted therapeutics.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 63069-50-1), also known as 4-cyano-2-fluoroaniline, is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a nitrile moiety.[1][2] This unique arrangement of functional groups imparts a high degree of synthetic versatility, making it a sought-after intermediate in the synthesis of complex organic molecules.[1] The presence of the fluorine atom, in particular, significantly influences the molecule's reactivity and physicochemical properties, a feature increasingly exploited in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2] Its primary utility lies in serving as a foundational scaffold for a range of biologically active compounds, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[2][3][4]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 63069-50-1 | [5][6] |
| Molecular Formula | C₇H₅FN₂ | [5][6] |
| Molecular Weight | 136.13 g/mol | [5][6] |
| Appearance | White to light yellow/orange crystalline powder | [5] |
| Melting Point | 86-90 °C | [7] |
| Purity | Typically >95-98% (GC) | [5][8] |
| Storage | Room temperature, in a cool, dark place | [5][8] |
Spectroscopic Analysis:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR data are crucial for confirming the structure and purity of the compound. While specific spectra for this compound are proprietary to suppliers, spectral data for the related compound 4-fluorobenzonitrile can provide insights into the expected chemical shifts and coupling constants.[4][9] The presence of the fluorine atom will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy would show characteristic peaks for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-F stretching.
-
Mass Spectrometry (MS) would confirm the molecular weight of 136.13 g/mol .
Synthesis of this compound: A Mechanistic Perspective
Several synthetic routes to this compound have been developed, often starting from readily available fluorinated aromatics. The choice of a particular route depends on factors such as starting material cost, scalability, and desired purity.
Route 1: From 4-Fluorobenzonitrile via Nitration and Reduction
A common and straightforward approach involves the nitration of 4-fluorobenzonitrile, followed by the reduction of the resulting nitro intermediate.
Figure 1: Synthetic workflow for the nitration-reduction route.
Mechanistic Insight: The nitration of 4-fluorobenzonitrile is an electrophilic aromatic substitution reaction. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The incoming nitro group is directed to the position ortho to the fluorine and meta to the nitrile.[10] The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.
Route 2: From 3-Fluoro-4-nitrobenzamide
A patented method describes the synthesis starting from 3-fluoro-4-nitrobenzamide. This route involves the dehydration of the amide to a nitrile, followed by reduction of the nitro group.
Experimental Protocol: A Representative Synthesis via Nitration and Reduction
The following is a representative, non-proprietary protocol adapted from literature procedures for the synthesis of a related compound, 4-fluoro-3-nitrobenzonitrile, which is the key intermediate in Route 1.[10]
Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add concentrated sulfuric acid.
-
To the cooled, stirred acid, slowly add 4-fluorobenzonitrile.
-
In small portions, add potassium nitrate, ensuring the temperature remains low.
-
Stir the reaction mixture at low temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-fluoro-3-nitrobenzonitrile, which can be further purified by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Dissolve the 4-fluoro-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.
Commercial Availability: A Comparative Overview of Suppliers
This compound is readily available from a variety of commercial suppliers specializing in fine chemicals and research compounds. The choice of supplier will depend on the required quantity, purity, and lead time.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| TCI (Tokyo Chemical Industry) | A1965 | >98.0% (GC) | 5g, 25g |
| Sigma-Aldrich (Merck) | SY3H3249F103 | 95% | 5g, 10g, 25g |
| Santa Cruz Biotechnology | sc-261947 | Research Grade | Varies |
| Chem-Impex International | 02249 | ≥ 98% (GC) | Varies |
| Biosynth | FA64109 | Research Grade | Varies |
| Carl ROTH | CPX7 | ≥95% | 100g, 500g |
Note: Product numbers, purity levels, and available quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a versatile precursor for a wide range of pharmaceuticals.[1] Its most significant application is in the synthesis of kinase inhibitors.[2][3][4]
A Key Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapies.
This compound serves as a key starting material for the synthesis of various kinase inhibitor scaffolds. The amino group provides a handle for further functionalization, often forming a crucial hydrogen bond interaction within the kinase's ATP-binding site. The fluorine atom can enhance binding affinity and modulate the compound's electronic properties. The nitrile group can also participate in key interactions or serve as a synthon for other functional groups.
Figure 2: Role of this compound in kinase inhibitor synthesis.
Case Study: Synthesis of JAK Inhibitors
Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs have shown significant efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. Several JAK inhibitors in development or on the market utilize scaffolds derived from this compound. For example, the core of certain JAK inhibitors is constructed through a series of reactions starting with this key intermediate.
Case Study: Synthesis of Src Family Kinase Inhibitors
Src family kinases are non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is implicated in the progression of many cancers. Bosutinib, an approved Src/Abl kinase inhibitor, is an example of a drug whose synthesis can involve intermediates structurally related to this compound. The anilino-quinoline core of bosutinib highlights the utility of substituted anilines in constructing potent kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The 4-amino-3-fluorophenyl moiety is often a key "hinge-binding" element in kinase inhibitors. The amino group typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The fluorine atom at the 3-position can offer several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone or form hydrogen bonds.
-
Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.[5]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound has established itself as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique combination of reactive functional groups, coupled with the beneficial effects of the fluorine substituent, makes it an ideal starting material for the synthesis of complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and commercial availability is crucial for leveraging its full potential in the creation of next-generation therapeutics and advanced materials. This guide serves as a foundational resource to support these endeavors, providing the necessary technical insights for its effective and safe utilization in the laboratory and beyond.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- AZA Mid-Year Meeting. This compound. [Link]
- Carl ROTH.
- Chemos GmbH & Co.KG.
- Chemistry Steps.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Penta chemicals.
- PubChem. 4-Fluorobenzonitrile. [Link]
- PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). [Link]
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
- PubMed. Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. [Link]
- Royal Society of Chemistry.
- Royal Society of Chemistry. 4. [Link]
- Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
- ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
- MDPI.
- Wikipedia.
- YouTube. Sandmeyer reaction - experimental procedure and set up. [Link]
- The University of Memphis.
- National Center for Biotechnology Information.
- Semantic Scholar. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions | Semantic Scholar [semanticscholar.org]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63069-50-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 63069-50-1 [sigmaaldrich.com]
- 9. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Starting Materials for the Synthesis of 4-Amino-3-fluorobenzonitrile
Introduction
4-Amino-3-fluorobenzonitrile is a pivotal building block in the landscape of modern medicinal chemistry and materials science.[1] Its unique trifunctional aromatic scaffold, featuring an amine, a fluorine atom, and a nitrile group, offers a versatile platform for the synthesis of complex molecular architectures. This intermediate is particularly crucial in the development of innovative pharmaceuticals, including anti-cancer agents, by enabling chemists to modulate properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the strategic considerations that underpin each pathway.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesis design begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursors and, ultimately, simple, commercially available starting materials.
Sources
A Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-fluorobenzonitrile is a key structural motif in modern medicinal chemistry, prized for its unique electronic characteristics that enable diverse and selective chemical transformations. This guide provides an in-depth analysis of the reactivity of its primary amino group, governed by the delicate interplay of electron-withdrawing and -donating substituents. We will explore the theoretical underpinnings of its reactivity, present field-proven experimental protocols for its most critical transformations—N-acylation and diazotization/Sandmeyer reactions—and provide a comparative analysis of its basicity. This document is intended to serve as a practical resource for scientists engaged in the synthesis and development of novel therapeutics and other advanced materials.
Introduction: A Privileged Scaffold in Drug Discovery
This compound (alternatively known as 4-cyano-2-fluoroaniline) is a trifunctional aromatic compound that has emerged as an invaluable building block in the synthesis of complex organic molecules.[1] Its structure is characterized by a primary amino group (-NH₂), a fluorine atom (-F), and a nitrile group (-C≡N) attached to a benzene ring. This specific arrangement of functional groups makes it a highly versatile intermediate for creating a wide spectrum of derivatives, particularly in the pharmaceutical and agrochemical industries.[2]
The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The amino group serves as a crucial handle for introducing a vast array of functionalities, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions. Consequently, this molecule is a cornerstone in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.[1] Understanding the nuanced reactivity of the amino group, as modulated by its electronic environment, is paramount for its effective utilization in multi-step synthetic campaigns.
Electronic Profile and its Influence on Reactivity
The reactivity of the amino group in this compound is a direct consequence of the competing electronic effects exerted by the three substituents on the aromatic ring.
-
Amino Group (-NH₂): The nitrogen's lone pair of electrons exerts a strong, electron-donating mesomeric effect (+M), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect is responsible for the nucleophilic character of the amine.
-
Fluoro Group (-F): Fluorine is the most electronegative element and thus exhibits a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weaker, electron-donating mesomeric effect (+M). In anilines, the inductive effect typically dominates, reducing the electron density of the ring and the basicity of the amino group.
-
Cyano Group (-CN): The nitrile group is strongly electron-withdrawing through both a powerful inductive effect (-I) and a mesomeric effect (-M).[4] Its presence significantly deactivates the ring towards electrophilic attack and substantially decreases the nucleophilicity and basicity of the amino group para to it.
The net result is a finely tuned electronic system. The potent electron-withdrawing nature of the cyano group, reinforced by the inductive effect of the ortho-fluorine, significantly attenuates the electron-donating capacity of the amino group. This makes the amine less basic and less nucleophilic than aniline itself, a critical consideration for reaction design.
Caption: Dominant electronic effects in this compound.
Key Reactions of the Amino Group
Despite its attenuated nucleophilicity, the amino group remains the primary site for many crucial chemical transformations.
N-Acylation / Amide Bond Formation
N-acylation is one of the most fundamental reactions of anilines, widely used to install protecting groups or to build the core of bioactive molecules. The reaction proceeds via nucleophilic attack of the amino group on an activated carboxyl derivative, such as an acyl chloride or anhydride.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive and often used for efficient acylation. The reaction is typically rapid and exothermic.
-
Base: A non-nucleophilic base like pyridine or triethylamine is required to scavenge the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions. It is then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol: N-Acetylation
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Caption: General workflow for the N-acylation of this compound.
Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt (-N₂⁺) is a powerful synthetic strategy. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction, often catalyzed by copper(I) salts.[5][6] This allows for the introduction of halides (Cl, Br), cyano, hydroxyl, and other groups onto the aromatic ring in positions that may be difficult to access via direct electrophilic substitution.[7]
Causality Behind Experimental Choices:
-
Diazotization: The reaction requires a cold, acidic solution. Sodium nitrite (NaNO₂) is added to a strong acid (like HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ. The low temperature (0-5 °C) is critical because aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[8]
-
Sandmeyer Displacement: A solution of a copper(I) salt (e.g., CuCl, CuBr) acts as a catalyst for the displacement.[5] The mechanism is believed to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[5]
Detailed Experimental Protocol: Sandmeyer Bromination
-
Acidic Suspension: In a flask, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water, dilute NaOH solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude 4-bromo-3-fluorobenzonitrile by column chromatography or distillation.
Caption: Key stages of a Sandmeyer bromination reaction.
Comparative Reactivity Analysis
The basicity of an aniline, quantified by the pKa of its conjugate anilinium ion, is a direct measure of the availability of the nitrogen's lone pair and thus its nucleophilicity. A higher pKa indicates a stronger base. Comparing this compound to related structures starkly illustrates the impact of its substituents.
| Compound | Structure | Key Substituents | pKa (of conjugate acid) | Reference |
| Aniline | C₆H₅NH₂ | (None) | ~4.6 | [9][10] |
| 2-Fluoroaniline | 2-F-C₆H₄NH₂ | -F (ortho) | ~3.2 | [11][12] |
| 4-Aminobenzonitrile | 4-CN-C₆H₄NH₂ | -CN (para) | ~1.74 | [4][13] |
| This compound | 4-CN, 3-F-C₆H₃NH₂ | -CN (para), -F (ortho) | < 1.74 (Estimated) | - |
As the data shows, both a para-cyano group and an ortho-fluoro group independently and significantly reduce the basicity of aniline. The combination of these two powerful electron-withdrawing groups in this compound renders its amino group exceptionally electron-poor, making it a very weak base and a modest nucleophile. This reduced reactivity must be accounted for in planning synthetic steps, often requiring more forcing conditions or highly reactive coupling partners compared to simpler anilines.
References
- Wikipedia. (n.d.). Aniline.
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.
- ChemBK. (2024, April 9). 4-Aminobenzonitrile.
- University of Calgary. (n.d.). Amines.
- vCalc. (2021, August 10). pKa of Aniline.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-4-aminobenzonitrile: A Versatile Intermediate for Pharmaceutical Synthesis and Advanced Materials.
- PubChem. (n.d.). 2-Fluoroaniline.
- PubChem. (n.d.). 4-Aminobenzonitrile.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Wikipedia. (n.d.). Sandmeyer reaction.
- IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino....
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
- Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449–459. [Link]
- Ghorai, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 653-685. [Link]
- Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. [Link]
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2715–2727. [Link]
- Sipos, A., et al. (2022).
- Vágó, I., & Greiner, I. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
- ResearchGate. (2007, August). (PDF) N-Acylation in Combinatorial Chemistry.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- PubChem. (n.d.). 4-Amino-3-(3-fluorophenyl)benzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem-casts.com [chem-casts.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. pKa of Aniline [vcalc.com]
- 11. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 12. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
electrophilic aromatic substitution of 4-Amino-3-fluorobenzonitrile
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Amino-3-fluorobenzonitrile
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.[1] This guide provides a comprehensive analysis of its reactivity in electrophilic aromatic substitution (EAS) reactions. We will deconstruct the complex interplay of the amino, fluoro, and cyano substituents to predict regiochemical outcomes. This document moves beyond theoretical principles to offer practical, field-tested insights and detailed experimental protocols for key transformations, including nitration, halogenation, and sulfonation. The limitations of this substrate, particularly in Friedel-Crafts reactions, are also critically examined. Our objective is to equip researchers with the foundational knowledge and procedural detail required to confidently and successfully functionalize this versatile scaffold.
The Strategic Importance of this compound
The this compound scaffold is frequently incorporated into complex molecules designed for pharmaceutical and agrochemical applications. Its trifunctional nature—a nucleophilic amino group, an electron-withdrawing nitrile, and a uniquely behaving fluorine atom—offers multiple points for diversification. Understanding its behavior in electrophilic aromatic substitution is fundamental to leveraging its synthetic potential. EAS reactions allow for the direct introduction of new functional groups onto the aromatic core, enabling the systematic modulation of a molecule's steric and electronic properties to optimize biological activity and physicochemical characteristics.
Decoding Regioselectivity: The Directing Effects of Triumvirate Substituents
The outcome of an electrophilic aromatic substitution reaction is dictated by the substituents already present on the aromatic ring.[2] These groups influence both the reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[3][4] In this compound, we have a fascinating case study where three distinct electronic effects compete and conspire to direct the reaction.
To analyze the regioselectivity, we consider the individual influence of each group on the available C-2, C-5, and C-6 positions.
-
Amino Group (-NH₂ at C-4): This is a powerful activating group and a strong ortho, para-director.[5][6] The nitrogen's lone pair donates electron density into the ring via a strong positive mesomeric (+M) or resonance effect. This donation significantly enriches the ortho positions (C-3 and C-5) and the para position (C-1). Since C-1 and C-3 are already substituted, the amino group overwhelmingly directs the incoming electrophile to the C-5 position .
-
Fluoro Group (-F at C-3): Halogens present a classic conflict between inductive and resonance effects. Fluorine is highly electronegative, withdrawing electron density through the sigma bond (a negative inductive, -I effect), which deactivates the ring overall.[7] However, like the amino group, its lone pairs can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions.[8][9] Between the inductive and resonance effects for halogens, resonance wins in determining the directing effect.[8] Therefore, the fluorine atom directs substitution to the C-2 and C-6 positions .
-
Cyano Group (-CN at C-1): The cyano group is a potent deactivating group.[10] It withdraws electron density from the ring through both induction (-I) and resonance (-M) due to the electronegative nitrogen and the pi-system of the triple bond.[7] Electron-withdrawing groups direct incoming electrophiles to the meta position.[3][11] The meta positions relative to the cyano group are C-3 and C-5. With C-3 occupied, the cyano group directs the electrophile to the C-5 position .
Integrated Regiochemical Analysis
Synthesizing these individual effects, a clear consensus emerges.
-
Position C-5: Strongly activated and directed by the dominant amino group. Also directed by the deactivating cyano group.
-
Position C-2: Directed by the deactivating fluoro group. Steric hindrance from the adjacent cyano group may also play a role.
-
Position C-6: Directed by the deactivating fluoro group, but this position is meta to the powerfully activating amino group, making it electronically disfavored.
Caption: Predicted sites of electrophilic attack on this compound.
Core Experimental Protocols for Electrophilic Aromatic Substitution
The following sections provide validated, step-by-step methodologies for the most common and synthetically useful EAS reactions. The causality behind reagent selection and reaction conditions is explained to provide a framework for troubleshooting and adaptation.
Aromatic Nitration
Aromatic nitration introduces a nitro (-NO₂) group, a versatile handle for further transformations, such as reduction to an amine. The standard protocol involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[12]
Caption: A typical experimental workflow for the nitration of an activated aniline derivative.
Protocol: Synthesis of 4-Amino-3-fluoro-5-nitrobenzonitrile
-
Rationale: The use of concentrated sulfuric acid serves two purposes: it protonates the nitric acid, facilitating the formation of the nitronium ion, and it acts as the solvent. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic reaction and prevent unwanted side reactions or decomposition. A similar protocol has been successfully applied to the nitration of 4-acetamidobenzonitrile.[13]
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound (1.0 eq.) to concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) while cooling in an ice-salt bath to maintain an internal temperature below 10 °C.
-
Once the substrate is fully dissolved, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 volumes of HNO₃) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield the desired 4-amino-3-fluoro-5-nitrobenzonitrile.
-
Aromatic Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. For activated rings like this substrate, the reaction can sometimes proceed without a catalyst, but a Lewis acid such as FeBr₃ is typically used to polarize the Br-Br bond, creating a more potent electrophile.[2]
Protocol: Synthesis of 4-Amino-5-bromo-3-fluorobenzonitrile
-
Rationale: Acetic acid is a common solvent for brominations as it is polar and can dissolve both the substrate and bromine. The Lewis acid catalyst (FeBr₃) is essential for generating the electrophilic bromine species required for the substitution on a moderately activated/deactivated ring system.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide (FeBr₃, approx. 0.1 eq.).
-
In a dropping funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Aromatic Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. This is typically a reversible reaction performed with fuming sulfuric acid (sulfuric acid containing dissolved SO₃).[2] The SO₃ acts as the powerful electrophile.
Protocol: Synthesis of 5-Amino-2-cyano-3-fluorobenzenesulfonic acid
-
Rationale: Fuming sulfuric acid provides a high concentration of the electrophile, SO₃, driving the reaction forward. The reaction is often performed at elevated temperatures to overcome the activation energy, as seen in related sulfonations of substituted anilines.[14]
-
Procedure:
-
Carefully add this compound (1.0 eq.) in small portions to fuming sulfuric acid (20% SO₃) at room temperature with efficient stirring.
-
Once the addition is complete, slowly heat the reaction mixture to 80-100 °C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction by taking small aliquots, quenching them in water, and analyzing by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The sulfonic acid product, being highly polar, may remain in the aqueous solution or precipitate. Salting out with NaCl may be necessary to induce precipitation.
-
Collect any precipitate by filtration. If it remains in solution, neutralization with a base like calcium carbonate can precipitate the calcium sulfonate salt, which can then be converted back to the sulfonic acid.
-
| Reaction | Electrophile (E⁺) | Typical Conditions | Expected Major Product |
| Nitration | NO₂⁺ (Nitronium ion) | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 4-Amino-3-fluoro-5-nitrobenzonitrile |
| Bromination | "Br⁺" (from Br₂/FeBr₃) | Br₂, FeBr₃, Acetic Acid, RT | 4-Amino-5-bromo-3-fluorobenzonitrile |
| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃), 80-100 °C | 5-Amino-2-cyano-3-fluorobenzenesulfonic acid |
The Challenge of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[15] However, these reactions are notoriously incompatible with substrates containing amino (-NH₂) groups.
-
Causality of Failure: The nitrogen atom of the amino group is a Lewis base. It will readily react with the strong Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This acid-base reaction forms a complex, which places a positive charge on the nitrogen atom. This transforms the powerful activating -NH₂ group into a very powerful deactivating -N⁺HR₂ group, effectively shutting down any further electrophilic substitution on the ring.[4]
-
Potential Workaround (Amide Protection): A common strategy to overcome this limitation is to protect the amino group by converting it into an amide (e.g., an acetamide). The amide group is still an ortho, para-director but is only moderately activating and is less basic, reducing its interaction with the Lewis acid catalyst.[8] The Friedel-Crafts reaction can then be attempted, followed by deprotection (hydrolysis) of the amide to restore the amino group. However, the success of this approach is not guaranteed, as the ring remains substituted with two other deactivating groups (F and CN).
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and synthetically valuable process governed by the powerful activating and directing influence of the C-4 amino group. Experimental evidence and theoretical principles are in strong agreement that substitution will occur primarily at the C-5 position. This guide provides robust and well-rationalized protocols for nitration, halogenation, and sulfonation to yield the corresponding 5-substituted derivatives. Researchers must remain cognizant of the inherent limitations of this substrate, particularly its incompatibility with standard Friedel-Crafts conditions. By understanding the underlying electronic principles and employing the validated methodologies presented herein, scientists can effectively utilize this compound as a versatile platform for the development of novel chemical entities.
References
- Wikipedia.
- YouTube.
- YouTube.
- ChemTalk. Directing Effects. [Link]
- New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
- PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Quora. Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. (2018-05-25). [Link]
- University of Illinois Springfield.
- College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
- YouTube.
- Wikipedia.
- IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
- Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. (2020-05-30). [Link]
- Master Organic Chemistry.
- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
- ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Chemistry LibreTexts. 4.
- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]
- PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
- precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
- YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018-05-08). [Link]
- PubMed Central. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
- YouTube. Aromatic Substitution Reactions Practice. (2024-02-16). [Link]
- PubChem. 4-Fluorobenzonitrile. [Link]
- Google Patents. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid.
- Carl ROTH. This compound, 500 g. [Link]
- PubChem. This compound. [Link]
- Carl ROTH. This compound, 100 g. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. quora.com [quora.com]
- 11. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
- 14. CN101143841A - Method for producing 4-aminotoluene-3-sulfonic acid - Google Patents [patents.google.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 4-Amino-3-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-3-fluorobenzonitrile in Modern Chemistry
This compound is a trifunctional aromatic compound that serves as a highly versatile building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring an amino, a fluoro, and a nitrile group, makes it a valuable precursor in the development of pharmaceuticals and advanced materials.[1][2][3] Specifically, this intermediate is crucial in the synthesis of anti-cancer and anti-inflammatory drugs, as well as in the creation of materials for applications like organic light-emitting diodes (OLEDs).[1][2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures that are common in many biologically active compounds.[4][5] This guide provides a detailed protocol and in-depth scientific insights for the successful Suzuki coupling of this compound with various arylboronic acids, a key step in the synthesis of a wide range of functional molecules.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a derivative of this compound, assuming the amino group is protected and a halide is present on the ring) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species.[5][7]
-
Transmetalation: In this step, the organic group from the organoboron compound (the arylboronic acid) is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][7]
The Crucial Role of the Base
The choice of base is critical in the Suzuki coupling reaction as it participates in the transmetalation step by activating the boronic acid.[8][9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[9] The strength and solubility of the base can significantly influence the reaction rate and yield.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of a Halogenated this compound Derivative
This protocol details a general procedure for the Suzuki coupling of a halogenated derivative of this compound with an arylboronic acid. It is important to note that the amino group of this compound may require protection prior to the coupling reaction to prevent side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Halogenated this compound derivative | ≥98% | Commercial Source | e.g., 4-Amino-5-bromo-3-fluorobenzonitrile |
| Arylboronic acid | ≥98% | Commercial Source | 1.2 equivalents |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source | 2 mol% |
| SPhos | ≥98% | Commercial Source | 4 mol% |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercial Source | 2.0 equivalents |
| 1,4-Dioxane | Anhydrous | Commercial Source | Degassed |
| Water | Deionized | In-house | Degassed |
| Ethyl acetate | ACS grade | Commercial Source | For workup |
| Brine | Saturated | In-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Commercial Source | For drying |
| Silica Gel | 230-400 mesh | Commercial Source | For chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[10][11]
-
-
Catalyst and Ligand Addition:
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for challenging substrates.[10]
-
-
Solvent Addition and Degassing:
-
Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) to the flask via syringe. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[4][12]
-
Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and should be determined empirically.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective catalyst/ligand system. | Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) and consider using a more active palladium precatalyst.[10] |
| Insufficiently active base. | Try a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃).[9] | |
| Reaction temperature is too low. | Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or DMF.[6][14] | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[10] |
| Protodeborylation | Boronic acid instability. | Use a milder base if possible, or consider using a more stable boronic ester (e.g., pinacol ester).[11][12] |
| Incomplete Reaction | Catalyst deactivation. | Increase catalyst loading slightly (e.g., to 3-5 mol%).[10] |
| Poor solubility of reagents. | Screen different solvent systems to improve solubility.[14][15] |
Safety Precautions
-
Handling Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Handling Cyanides: this compound contains a nitrile group. While not as acutely toxic as inorganic cyanide salts, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[16][17] All waste containing cyanide should be disposed of according to institutional guidelines.[17]
-
Inert Atmosphere: Reactions under inert gas should be set up with appropriate equipment to prevent pressure buildup.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
- Use of Base Metals in Suzuki Coupling. WordPress. [Link]
- Screening of different bases for Suzuki coupling.
- 3-Fluoro-4-aminobenzonitrile: A Versatile Intermediate for Pharmaceutical Synthesis and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The effect of different solvents on the Suzuki coupling reaction.
- Problems with Suzuki coupling. Reddit. [Link]
- This compound. AZA Mid-Year Meeting. [Link]
- How can I solve my problem with Suzuki coupling?.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
- Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]
- Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
- Cyanides Storage, Handling and General Use Inform
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions.
- Safety D
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-3-fluorobenzonitrile
Introduction: The Strategic Importance of Arylamine Synthesis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Arylamines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting classical methods that often suffer from harsh reaction conditions and limited substrate scope.[1][2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging substrate: 4-amino-3-fluorobenzonitrile. This substrate is of particular interest as it incorporates an electron-deficient aniline, a class of substrates known for their diminished nucleophilicity, which can lead to sluggish or failed reactions.[3] The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully navigate the complexities of this transformation.
Mechanistic Insights: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key elementary steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the catalytic cycle.[6]
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4][5][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Key Parameters and Considerations
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several critical reaction parameters. The electron-withdrawing nature of both the nitrile and the fluorine atom significantly deactivates the aniline, necessitating a highly active catalyst system.
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable precatalysts that readily generate the active Pd(0) species in situ.[8] They offer high catalytic activity, which is crucial for challenging substrates. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | These ligands promote both the oxidative addition and the reductive elimination steps.[1][9] Their steric bulk can also prevent the formation of inactive catalyst species.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4, LiHMDS) | A strong base is required to deprotonate the weakly nucleophilic aniline.[4] The choice of base can also influence the reaction rate and selectivity.[10][11] |
| Solvent | Anhydrous, degassed aprotic polar solvents (e.g., Toluene, Dioxane, THF) | The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can affect the reaction mechanism.[12][13][14][15] Toluene is a common and effective choice.[7] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with deactivated substrates.[4] |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below is a workflow for troubleshooting common issues encountered with the amination of electron-deficient anilines.
Caption: A systematic workflow for troubleshooting the reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Note: This protocol should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
-
Reactants: this compound, Aryl Bromide
-
Catalyst: XPhos Pd G3 (or similar Buchwald precatalyst)
-
Ligand (if not using a precatalyst): XPhos (or other suitable biaryl phosphine ligand)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous, degassed toluene
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, heating mantle or oil bath, Schlenk line or glovebox, syringes, standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-3-fluorobenzonitrile.
Conclusion
The Buchwald-Hartwig amination of challenging, electron-deficient substrates like this compound is a highly enabling transformation in modern synthetic chemistry. Success in these reactions is predicated on a rational approach to experimental design, particularly in the selection of a highly active catalyst system comprising a state-of-the-art palladium precatalyst and a bulky, electron-rich biaryl phosphine ligand. The protocols and troubleshooting guidance provided in this application note offer a robust framework for researchers to confidently and effectively utilize this powerful C-N bond-forming methodology.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Bigler, R., et al. (n.d.). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. American Chemical Society.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- York Research Database. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pure.york.ac.uk [pure.york.ac.uk]
The Strategic Synthesis of Kinase Inhibitors Leveraging 4-Amino-3-fluorobenzonitrile
Introduction: The Versatility of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of targeted therapy, particularly in oncology.[1] Within this pursuit, the selection of versatile and strategically functionalized starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-3-fluorobenzonitrile has emerged as a highly valuable and versatile organic intermediate, distinguished by its unique trifunctional nature.[2] The molecule incorporates a nucleophilic amino group, an electron-withdrawing nitrile group, and a fluorine atom, which can modulate physicochemical properties and participate in specific non-covalent interactions within a protein's active site.[2] This combination of reactive sites provides a robust platform for a diverse array of chemical transformations, making it an invaluable building block for the synthesis of a wide spectrum of kinase inhibitors.[2][3]
The presence of the amino, fluoro, and cyano groups offers multiple avenues for chemical modification, enabling diverse synthetic pathways.[2] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this compound. We will explore key synthetic strategies, provide detailed experimental protocols for the construction of core heterocyclic scaffolds, and discuss the underlying chemical principles that make this intermediate a powerful tool in drug discovery.
Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The strategic positioning of the functional groups on the this compound ring allows for its elaboration into various heterocyclic systems that are common scaffolds in kinase inhibitors. These scaffolds are designed to mimic the adenine region of ATP, enabling competitive binding to the kinase active site. The primary synthetic transformations often involve the amino and cyano groups to construct fused ring systems, while the fluorine atom can be retained to enhance biological activity or serve as a handle for further functionalization through nucleophilic aromatic substitution (SNAr).
A prevalent strategy involves the construction of pyrimidine-based scaffolds, which are found in a multitude of approved and investigational kinase inhibitors.[4] The general approach leverages the reactivity of the aminobenzonitrile to form a pyrimidine ring, which can then be further elaborated.
Diagram: General Synthetic Approach
Caption: General workflow for synthesizing kinase inhibitors.
Application Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol details the synthesis of a 2,4-diaminopyrimidine intermediate, a common core in many kinase inhibitors. This multi-step synthesis starts with this compound and builds the pyrimidine ring, followed by functionalization.
Step 1: Synthesis of N-(4-cyano-2-fluorophenyl)formamide
This initial step protects the amino group and sets the stage for the subsequent cyclization reaction.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (10.0 g, 73.5 mmol) and toluene (100 mL).
-
Add formic acid (5.5 mL, 147 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum to yield N-(4-cyano-2-fluorophenyl)formamide as a solid.
Step 2: Synthesis of 4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one
This step involves the critical cyclization to form the pyrimidine ring.
Materials:
-
N-(4-cyano-2-fluorophenyl)formamide
-
Sodium methoxide (25% solution in methanol)
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-(4-cyano-2-fluorophenyl)formamide (10.0 g, 60.2 mmol) in formamide (100 mL).
-
Slowly add sodium methoxide solution (28.2 mL, 120.4 mmol) to the reaction mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Adjust the pH to ~7 using concentrated HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one.
Step 3: Chlorination of the Pyrimidine Core
This step introduces a chlorine atom, which can be readily displaced in a subsequent SNAr reaction to introduce various side chains.
Materials:
-
4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Carefully add 4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one (5.0 g, 27.7 mmol) to phosphorus oxychloride (50 mL) in a 250 mL round-bottom flask.
-
Add a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Heat the mixture to reflux and stir for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 7-chloro-5-fluoropyrido[2,3-d]pyrimidin-4-amine.
Diagram: Synthetic Protocol Workflow
Caption: Step-by-step synthesis of a key intermediate.
Trustworthiness: Self-Validating Systems in Synthesis
Each step in the provided protocol includes methods for reaction monitoring and product purification, which are crucial for ensuring the integrity of the synthesis.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction. By comparing the spots of the starting material, the reaction mixture, and a co-spot, a chemist can determine when the reaction is complete. This prevents premature workup or unnecessary heating, which can lead to side products.
-
Purification: Column chromatography is employed to isolate the desired product from unreacted starting materials and byproducts. The purity of the final compound is critical for its use in subsequent steps and for accurate biological evaluation.
-
Spectroscopic Analysis: While not detailed in the protocol, it is imperative that the structure of the product from each step is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. This provides definitive evidence of the chemical transformation and the purity of the isolated compound.
Quantitative Data Summary
The following table provides representative data for the synthesis of the pyrimidine intermediate. Yields and purity are indicative and may vary based on reaction scale and specific conditions.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Representative Yield (%) | Purity (by HPLC) |
| 1 | N-(4-cyano-2-fluorophenyl)formamide | This compound | 164.14 | 85-95 | >98% |
| 2 | 4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one | N-(4-cyano-2-fluorophenyl)formamide | 180.14 | 60-75 | >97% |
| 3 | 7-chloro-5-fluoropyrido[2,3-d]pyrimidin-4-amine | 4-Amino-5-fluoropyrido[2,3-d]pyrimidin-7(8H)-one | 198.58 | 70-85 | >98% |
Conclusion: A Versatile Platform for Kinase Inhibitor Discovery
This compound stands out as a strategically important starting material in the synthesis of kinase inhibitors. Its inherent trifunctional nature provides medicinal chemists with a versatile platform to construct a diverse range of heterocyclic scaffolds. The protocols outlined in this application note provide a practical guide for the synthesis of a key pyrimidine-based intermediate, highlighting the chemical logic and experimental considerations necessary for successful execution. By leveraging the unique reactivity of this compound, researchers can efficiently access novel chemical matter in the ongoing quest for more effective and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- Vertex AI Search. (n.d.).
- Chem-Impex. (n.d.). This compound. Retrieved January 10, 2026.
- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Retrieved January 10, 2026.
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Retrieved January 10, 2026.
- Google Patents. (n.d.). Compounds useful as kinase inhibitors (WO2017103611A1). Retrieved January 10, 2026.
- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved January 10, 2026.
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved January 10, 2026.
- Google Patents. (n.d.). Pyrazolopyrimidine compounds as kinase inhibitors (WO2014039899A1). Retrieved January 10, 2026.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 10, 2026.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved January 10, 2026.
- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved January 10, 2026.
- NIH. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved January 10, 2026.
Sources
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
The Strategic Utility of 4-Amino-3-fluorobenzonitrile in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties.[1] 4-Amino-3-fluorobenzonitrile has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[2] Its trifunctional nature, featuring an amino group, a fluorine atom, and a nitrile moiety on a benzene ring, offers multiple reactive sites for constructing complex molecular architectures.[1] This unique combination of functional groups makes it an ideal precursor for generating libraries of novel compounds for screening in various therapeutic areas, including the development of anti-cancer and anti-inflammatory agents.[1] This application note provides detailed protocols and mechanistic insights into the use of this compound for the synthesis of two important classes of heterocyclic compounds: fluorinated quinazolinones and benzimidazoles.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The nucleophilic amino group readily participates in condensation and cyclization reactions. The nitrile group can undergo hydrolysis, reduction, or act as an electrophile in cyclization processes. The fluorine atom, through its electron-withdrawing nature, can influence the reactivity of the aromatic ring and serves as a key modulator of the physicochemical properties of the final heterocyclic products.
Application I: Synthesis of 7-Fluoro-3,4-dihydroquinazoline-4-one Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of a fluorine atom at the 7-position of the quinazolinone core can significantly enhance these activities. This compound serves as an excellent starting material for the efficient synthesis of these valuable compounds.
Reaction Scheme: A Two-Step Protocol
The synthesis of 7-fluoro-3,4-dihydroquinazolin-4-one from this compound can be achieved through a robust and straightforward two-step process involving an initial formylation followed by a cyclization reaction.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-3-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-3-fluorobenzonitrile in Modern Synthesis
This compound is a key building block in the synthesis of a wide array of high-value organic molecules. Its strategic importance in medicinal chemistry and materials science stems from the unique combination of its functional groups: a nucleophilic amino group, an electron-withdrawing nitrile, and a fluorine atom that can modulate physicochemical properties such as lipophilicity and metabolic stability. This trifecta of functionalities makes it a versatile precursor for the synthesis of pharmacologically active compounds and advanced materials.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the functionalization of aryl halides and pseudohalides. For a substrate like this compound, these reactions open up a vast chemical space for derivatization, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Understanding the Substrate: Reactivity and Challenges
The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by the electronic properties of its substituents. The amino group is electron-donating, which can facilitate oxidative addition, the rate-determining step in many cross-coupling reactions. Conversely, the nitrile and fluorine groups are electron-withdrawing, which can also enhance the reactivity of the aryl halide towards oxidative addition. The ortho-fluorine atom can also play a role in the stability of catalytic intermediates.
Despite these favorable attributes, challenges can arise. The amino group can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the presence of multiple reactive sites necessitates careful optimization of reaction conditions to achieve the desired selectivity.
Catalyst System Selection: A Comparative Overview
The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount for a successful cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For a substrate like this compound, bulky, electron-rich phosphine ligands are often the preferred choice.
Below is a comparative table of catalyst systems that have been successfully employed for the cross-coupling of substrates analogous to this compound. This data serves as a starting point for reaction optimization.
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Typical Yield (%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 85-98 | Bulky biaryl phosphine ligands are highly effective for this transformation. |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-120 | 80-95 | Strong, non-nucleophilic bases are typically required. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or DIPA | THF or DMF | 25-80 | 75-95 | Copper(I) iodide is a common co-catalyst to facilitate the reaction. |
Experimental Protocols
The following protocols are provided as a detailed guide for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 4-aryl-3-fluoro-2-aminobenzonitriles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general method for the synthesis of N,N-disubstituted-4-amino-3-fluorobenzonitriles.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound and the secondary amine.
-
Seal the flask and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature, and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the synthesis of 4-alkynyl-3-fluoro-2-aminobenzonitriles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-6 mol%)
-
Triethylamine (Et₃N, 2.0-3.0 equiv)
-
Anhydrous THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas (3 cycles).
-
Add degassed anhydrous THF (or DMF) and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Sources
protecting group strategies for 4-Amino-3-fluorobenzonitrile
An Application Guide to Protecting Group Strategies for 4-Amino-3-fluorobenzonitrile
For researchers, scientists, and drug development professionals, this compound is a versatile and highly valuable building block.[1] Its unique electronic structure, featuring a nucleophilic amino group moderated by an ortho-fluorine and a para-nitrile, makes it a key intermediate in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[1] However, the reactivity of the aniline amine often necessitates protection to prevent undesired side reactions and ensure regiochemical control during multi-step synthetic sequences.
This technical guide provides an in-depth analysis of protecting group strategies for this compound. It moves beyond simple procedural lists to explore the causality behind strategic choices, offering detailed protocols and a comparative framework to empower chemists in designing robust and efficient synthetic routes.
The Strategic Imperative for Amine Protection
The amino group of an aniline is nucleophilic and can readily participate in acylations, alkylations, and other transformations intended for different parts of a molecule.[2] While the electron-withdrawing fluorine and nitrile substituents on the this compound ring decrease the basicity and nucleophilicity of the amine compared to simple aniline, protection is still a critical step in many synthetic pathways.[2]
The selection of a suitable protecting group is governed by three core principles:
-
Ease of Installation: The group should be introduced efficiently and in high yield under conditions that do not compromise the substrate.
-
Robust Stability: It must remain intact through a series of subsequent reactions, which may involve acidic, basic, oxidative, or reductive conditions.
-
Facile Cleavage: The group must be removed cleanly and in high yield without affecting other functional groups in the molecule.
A paramount concept in this strategic planning is orthogonality . Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct chemical conditions.[3][4][5] This principle is the cornerstone of complex molecule synthesis, enabling the sequential and controlled manipulation of multiple functional groups.[6]
Key Protecting Groups for this compound
We will focus on three of the most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac). Each offers a unique profile of stability and reactivity, making them suitable for different synthetic contexts.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its general stability and straightforward, mild removal with acid.[7][8]
Rationale for Use: The Boc group is an excellent choice when subsequent reactions involve basic, nucleophilic, or reductive (including catalytic hydrogenation) conditions. Its acid-lability provides a clear orthogonal relationship with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5][8]
Workflow for Boc Protection and Deprotection
Caption: General workflow for the Boc protection and deprotection cycle.
Experimental Protocol: Boc Protection
Objective: To synthesize tert-butyl (4-cyano-2-fluorophenyl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq) or Triethylamine (TEA) (1.5 eq)
-
Solvent: 1,4-Dioxane/Water (1:1) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., 1:1 dioxane/water).
-
Add the base (e.g., NaOH, 2.0 eq) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as necessary.
Experimental Protocol: Boc Deprotection
Objective: To remove the Boc group to regenerate the free amine.
Materials:
-
N-Boc-4-amino-3-fluorobenzonitrile (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (10-20 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Scavenger (optional): Anisole or Triisopropylsilane (TIS) (5% v/v)
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acid (TFA or HCl solution) to the stirred solution. If the substrate or product is sensitive to alkylation, add a scavenger.[9] The cleavage of the tert-butyl group generates a tert-butyl cation, which can alkylate electron-rich moieties.[9][10]
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, perform a basic workup by dissolving the residue in an appropriate solvent and neutralizing with a base (e.g., saturated NaHCO₃ solution) followed by extraction.
The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection
The Cbz group (also denoted as Z) is a classic amine protecting group that is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.[11][12]
Rationale for Use: The Cbz group is ideal for syntheses that require acidic or basic steps but must avoid strong acids for deprotection. Its removal under neutral hydrogenolysis conditions is exceptionally mild, preserving sensitive functional groups.[13] It is orthogonal to the acid-labile Boc group and the base-labile Fmoc group. However, a key consideration for anilines with electron-withdrawing groups is the potential for a side reaction where N-benzylation occurs instead of, or in addition to, carbamate formation.[14][15] Careful control of reaction conditions is necessary.
Reaction Scheme for Cbz Protection and Deprotection
Caption: Cbz protection via Schotten-Baumann and deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Protection
Objective: To synthesize benzyl (4-cyano-2-fluorophenyl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Solvent: Dichloromethane (DCM) or THF, and Water
Procedure:
-
Suspend this compound in a biphasic mixture of DCM and a saturated aqueous NaHCO₃ solution.
-
Cool the vigorously stirred mixture to 0 °C.
-
Add benzyl chloroformate dropwise via a syringe, ensuring the temperature remains below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Cbz Deprotection
Objective: To cleave the Cbz group via catalytic hydrogenolysis.
Materials:
-
N-Cbz-4-amino-3-fluorobenzonitrile (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) if dry.
-
Purge the flask with H₂ gas (typically by evacuating and backfilling with H₂ several times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable and should not be allowed to dry in the air. Quench it with water.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
The Acetyl (Ac) Group: Robust Protection
The acetyl group forms a stable acetanilide. It is one of the simplest and most cost-effective protecting groups for amines.
Rationale for Use: Acetyl protection is employed when a highly robust group is needed that can withstand a broad range of conditions, including organometallic reactions and some acidic conditions that might cleave a Boc group. Its main drawback is the harsh conditions (strong acid or base at high temperatures) required for its removal, which are incompatible with many sensitive functional groups.[16] This makes it less suitable for late-stage protection in complex syntheses but valuable for protecting the amine in early steps.
Experimental Protocol: Acetyl Protection
Objective: To synthesize N-(4-cyano-2-fluorophenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride or Acetyl chloride (1.1 - 1.2 eq)
-
Base: Pyridine or Triethylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in the solvent and add the base.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride or acetyl chloride dropwise.
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove the base), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the product.
Experimental Protocol: Acetyl Deprotection (Hydrolysis)
Objective: To hydrolyze the acetamide to the free amine.
Materials:
-
N-(4-cyano-2-fluorophenyl)acetamide (1.0 eq)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 10-20% NaOH)
-
Co-solvent (optional): Ethanol or Dioxane
Procedure:
-
Suspend the acetanilide in the acidic or basic aqueous solution (a co-solvent may be added to improve solubility).
-
Heat the mixture to reflux (typically 80-110 °C) for several hours to overnight. Note: These harsh conditions may also hydrolyze the nitrile group. The relative rates of amide vs. nitrile hydrolysis must be considered.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the mixture. If acidic hydrolysis was used, carefully add a base (e.g., NaOH) until pH > 8. If basic hydrolysis was used, add an acid (e.g., HCl) until pH < 6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic extracts to obtain the deprotected amine.
Comparative Summary and Strategic Selection
The choice of protecting group is entirely context-dependent. A summary of their key features is presented below to aid in this strategic decision-making process.
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | Acetyl (Ac) |
| Protection Reagent | Boc₂O | Cbz-Cl | Ac₂O or AcCl |
| Protection Conditions | Mild basic conditions | Mild basic conditions (Schotten-Baumann) | Mild basic conditions |
| Deprotection Method | Strong Acid (TFA, HCl)[7][8] | Catalytic Hydrogenolysis (H₂, Pd/C)[11][17] | Strong Acid or Base, Heat[16] |
| Stability to Acid | Labile | Stable (to mild/moderate acid) | Very Stable |
| Stability to Base | Stable[8] | Stable[11] | Labile (under harsh conditions) |
| Stability to H₂, Pd/C | Stable[8] | Labile | Stable |
| Orthogonality | Orthogonal to Cbz, Fmoc | Orthogonal to Boc, Fmoc | Limited orthogonality due to harsh removal |
| Key Advantage | Mild removal, broad utility | Very mild, neutral deprotection | High stability, low cost |
| Key Disadvantage | Acid-lability, potential for t-butylation side-products[9] | Incompatible with reducible groups (alkynes, some alkenes, nitro groups); potential N-benzylation side-reaction[15] | Harsh removal conditions limit substrate scope |
Decision-Making Workflow
Caption: A simplified decision tree for selecting a primary protecting group.
Conclusion
The effective protection and deprotection of the amino group in this compound is a critical enabling step for its use in complex organic synthesis. The Boc group offers the most versatile and widely applicable strategy due to its robust nature and mild, orthogonal deprotection with acid. The Cbz group provides an excellent alternative, particularly when acidic conditions must be avoided entirely, offering a uniquely gentle deprotection via hydrogenolysis. The Acetyl group, while stable, should be reserved for scenarios where its robust nature is paramount and the harsh deprotection conditions are compatible with the overall molecular framework. By understanding the distinct advantages and limitations of each strategy, researchers can design more efficient, reliable, and successful synthetic routes toward novel chemical entities.
References
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Reddy, D. et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
- Salunkhe, S. A. et al. Anilines with electron-withdrawing groups.
- Filo.
- Organic Chemistry D
- Request PDF. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
- SciSpace. Amino Acid-Protecting Groups. [Link]
- Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: 4-Amino-3-fluorobenzonitrile as a Premier Fragment in Drug Discovery
Introduction: The Strategic Advantage of 4-Amino-3-fluorobenzonitrile in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By utilizing small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior ligand efficiency.[1][2] Within the vast armamentarium of fragments available to medicinal chemists, this compound has emerged as a particularly valuable and versatile building block.
This technical guide provides an in-depth exploration of this compound as a key fragment in drug discovery, with a focus on its application in the development of kinase inhibitors. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and screening, and discuss its role in shaping the structure-activity relationships (SAR) of potent therapeutic agents.
The unique trifunctional nature of this compound, presenting an amino group, a fluorine atom, and a nitrile group on a benzene ring, offers a multiplicity of opportunities for synthetic elaboration and targeted interactions with biological macromolecules.[4] The strategic placement of the fluorine atom, in particular, allows for the modulation of pKa, metabolic stability, and binding interactions, a common and effective strategy in modern drug design.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its effective deployment in a drug discovery campaign. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [7][8][9][10] |
| Molecular Formula | C₇H₅FN₂ | [7][9] |
| Molecular Weight | 136.13 g/mol | [9][11][12] |
| Appearance | White to yellow or brown crystalline powder | [8][10][13] |
| Melting Point | 89-90 °C | [7][12] |
| InChI Key | RLMBRRQWBTWGMB-UHFFFAOYSA-N | [7][8][10][13] |
| SMILES | N#Cc1ccc(N)c(F)c1 | [7] |
Application in Kinase Inhibitor Design: A Case Study Focus on JAK and BTK
Kinases are a major class of drug targets, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders. The 4-aminopyrazolopyrimidine scaffold is a well-established core structure for many kinase inhibitors. The 4-amino group of this scaffold often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. This compound serves as an excellent starting point for the synthesis of such scaffolds, with the fluorinated phenyl ring providing a vector for further optimization of potency and selectivity.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[14][15] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases like rheumatoid arthritis.[15] The unique expression profile of JAK3, primarily in lymphoid cells, makes it an attractive target for selective immunosuppression.
The design of selective JAK3 inhibitors often exploits a unique cysteine residue (Cys909) in its ATP-binding site, which is not present in other JAK family members. While a direct example of a marketed drug is not available, the this compound fragment is a key component in the design of pyrazolopyrimidine-based JAK inhibitors, where the fluorinated phenyl group can be directed towards the solvent-exposed region, allowing for modifications to enhance selectivity and pharmacokinetic properties.
Caption: Simplified schematic of the JAK-STAT signaling pathway.
Targeting the BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[8] It is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors have been developed, with many employing a covalent mechanism of action by targeting a cysteine residue (Cys481) in the active site.
Fragment-based approaches have been successfully used to discover novel BTK inhibitors.[9][12] The this compound fragment can be incorporated into scaffolds that position a reactive group, such as an acrylamide, to form a covalent bond with Cys481. The fluorinated phenyl group can occupy the solvent-exposed region of the ATP-binding pocket, providing opportunities for SAR exploration to enhance potency and selectivity.
Caption: Overview of the B-Cell Receptor (BCR) and BTK signaling cascade.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the cyanation of halo-anilines.
Materials:
-
4-Bromo-2-fluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Aqueous ammonia (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2-fluoroaniline (1 equivalent) and CuCN (3 equivalents) in anhydrous DMF.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully add aqueous ammonia to the reaction mixture and stir.
-
Filter the resulting solution to remove insoluble copper salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[5][16]
Materials:
-
Purified target protein (e.g., JAK3 or BTK kinase domain)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Fragment Solution Preparation: Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
A confirmed hit will show a concentration-dependent binding response.
-
Protocol 3: Fragment Screening using NMR Spectroscopy (¹H-¹⁵N HSQC)
Protein-observed NMR methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for identifying fragment binding and mapping the binding site on the protein.[6][17]
Materials:
-
¹⁵N-labeled purified target protein
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
This compound stock solution in d6-DMSO
-
NMR spectrometer with a cryoprobe
Procedure:
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in NMR buffer. This serves as the reference spectrum.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Chemical shift perturbations (CSPs) of specific amide cross-peaks in the protein spectrum upon fragment addition indicate binding.
-
The magnitude of the CSPs can be used to estimate the binding affinity (KD).
-
If backbone assignments for the protein are available, the perturbed residues can be mapped onto the protein structure to identify the binding site.
-
Protocol 4: Elaboration of Fragment Hits using X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, guiding the structure-based design of more potent inhibitors.
Materials:
-
Highly purified and concentrated target protein
-
Crystallization screens and plates
-
This compound
-
Cryoprotectant
-
X-ray diffraction source (synchrotron or in-house)
Procedure:
-
Crystallization:
-
Co-crystallization: Mix the protein with a molar excess of this compound and set up crystallization trials.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest a well-formed crystal.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known model of the protein.
-
Build the fragment into the observed electron density map.
-
Refine the protein-fragment complex structure.
-
The resulting co-crystal structure will reveal the precise binding mode of this compound, including key hydrogen bonds and hydrophobic interactions, which is invaluable for the next steps of lead optimization.
Conclusion
This compound represents a high-value fragment for drug discovery, particularly in the realm of kinase inhibitor development. Its unique combination of functional groups provides a versatile platform for generating libraries of compounds with tunable properties. The protocols outlined in this guide offer a starting point for researchers to effectively utilize this fragment in their FBDD campaigns. By integrating biophysical screening methods with high-resolution structural biology, the full potential of this compound as a cornerstone for the design of novel therapeutics can be realized.
References
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS J.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Thermophysical Properties of this compound. Chemcasts.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- 3-Fluoro-4-aminobenzonitrile: A Versatile Intermediate for Pharmaceutical Synthesis and Advanced Materials.
- Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem.
- This compound | 63069-50-1. Sigma-Aldrich.
- 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694. PubChem.
- This compound | 63069-50-1. Sigma-Aldrich.
- This compound | CAS 63069-50-1. Santa Cruz Biotechnology.
- This compound | 63069-50-1 | FA64109. Biosynth.
- A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Benchchem.
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- Chemical structures of some clinical BTK inhibitors used in the treatment RA or SLE.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules.
- Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
- Structure-activity Relationship of the Inhibitory Effects of Flavonoids on Nitric Oxide Production in RAW264.7 Cells. Bioorganic & Medicinal Chemistry.
- NMR Spectroscopy in Fragment-Based Drug Design.
- A new “angle” on kinase inhibitor design: Prioritizing amphosteric activity above kinase inhibition. Molecular & Cellular Oncology.
- Drug Discovery - Inhibitor. chemical-kinomics.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Advances in the discovery of selective JAK inhibitors. Progress in Medicinal Chemistry.
- A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-ST
- Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.
- Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Molecules.
- Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience.
- Structure–Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters.
- Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube.
- Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. ACS Medicinal Chemistry Letters.
- Optimizing NMR fragment-based drug screening for membrane protein targets. Frontiers in Molecular Biosciences.
- Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis.
- discovery of PRN1008, a BTK inhibitor. YouTube.
- This compound | 63069-50-1. Sigma-Aldrich.
- Protein X-ray Crystallography and Drug Discovery. Molecules.
- Determining Protein Structures Using X-Ray Crystallography.
- Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience.
- target proteins & x-ray crystallography. YouTube.
- Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.
- x Ray crystallography. Journal of the Royal Society of Medicine.
- Characterizing metal binding sites in proteins with X-ray crystallography. Methods in Molecular Biology.
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of the inhibitory effects of flavonoids on nitric oxide production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Protocol for the Sandmeyer Reaction of 4-Amino-3-fluorobenzonitrile
Introduction and Scientific Context
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a powerful and versatile synthetic transformation in aromatic chemistry.[1][2][3] It provides a method for substituting a primary aromatic amino group with a wide range of nucleophiles, including halides and pseudohalides, via an aryl diazonium salt intermediate.[4][5] This reaction is particularly valuable because it enables the synthesis of substitution patterns on aromatic rings that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[4]
This application note provides a detailed protocol for the Sandmeyer reaction using 4-amino-3-fluorobenzonitrile as the starting material. This substrate is of significant interest in medicinal chemistry and materials science, as the resulting 4-halo-3-fluorobenzonitrile scaffolds are key building blocks for various pharmaceuticals and agrochemicals. The presence of both a strong electron-withdrawing nitrile group and an inductively withdrawing fluorine atom influences the reactivity and stability of the diazonium intermediate, making precise control of reaction conditions paramount. This guide explains the underlying mechanism, provides step-by-step protocols for chlorination and bromination, and emphasizes the critical safety procedures required for handling the potentially hazardous intermediates involved.
Reaction Principle and Mechanism
The Sandmeyer reaction proceeds in two distinct stages: the diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[1][3]
-
Diazotization: The process begins with the conversion of the primary amine, this compound, into the corresponding aryl diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr) at a strictly controlled low temperature (0–5 °C).[6][7] Low temperatures are essential to prevent the thermally unstable diazonium salt from decomposing prematurely.[7]
-
Copper(I)-Catalyzed Substitution: The diazonium salt is then introduced to a solution of a copper(I) salt (e.g., CuCl, CuBr). The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[5][8] This generates an aryl radical with the concomitant loss of dinitrogen (N₂) gas, a thermodynamically highly favorable process, and a copper(II) species.[5][8] The aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[8] The detection of biaryl byproducts in Sandmeyer reactions lends strong support to this radical-based mechanism.[1]
Mandatory Safety Protocols: Handling Diazonium Salts
WARNING: Aryl diazonium salts are high-energy compounds and are notoriously unstable. In solid, dry form, they are shock-sensitive and can decompose explosively. Adherence to the following safety protocols is non-negotiable.
-
Temperature Control is Critical: The diazotization reaction is highly exothermic. The temperature of the reaction mixture must be maintained between 0 °C and 5 °C at all times using an ice/salt bath.[9][10] A rise in temperature can lead to uncontrolled decomposition of the diazonium salt, rapid evolution of nitrogen gas, and a potential runaway reaction.
-
In Situ Use Only: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Do not attempt to isolate the solid diazonium salt. [9] If isolation is unavoidable for analytical purposes, it must be done on a minuscule scale (<0.75 mmol) and the solid must be kept wet and handled with extreme care using non-metallic spatulas.[9]
-
Controlled Reagent Addition: The sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture to prevent localized overheating and the buildup of nitrous acid.[7][9]
-
Adequate Ventilation: The reaction releases nitrogen gas and potentially acidic vapors. All procedures must be conducted in a certified, high-performance chemical fume hood.
-
Quenching: Before workup, any residual nitrous acid should be quenched by adding a small amount of urea or sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves, is mandatory. A blast shield should be used between the operator and the reaction vessel.
Experimental Protocols
This section details the procedures for the diazotization of this compound and its subsequent conversion to 4-chloro- and 4-bromo-3-fluorobenzonitrile.
Part A: Diazotization of this compound (General Procedure)
This initial step is common for all subsequent Sandmeyer reactions.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath for efficient cooling.
-
Amine Suspension: To the flask, add this compound (e.g., 10.0 g, 73.5 mmol, 1.0 equiv.) and water (50 mL). Begin stirring to form a slurry.
-
Acidification: Slowly add concentrated hydrochloric acid (for chlorination) or 48% hydrobromic acid (for bromination) (e.g., 220 mmol, 3.0 equiv.).
-
Cooling: Cool the stirred suspension to 0 °C. Ensure the temperature is stable before proceeding.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (e.g., 5.32 g, 77.1 mmol, 1.05 equiv.) in cold water (20 mL) and place this solution in the dropping funnel.
-
Diazotization: Add the NaNO₂ solution dropwise to the amine suspension over 30-45 minutes. The key is to maintain the internal reaction temperature strictly between 0 °C and 5 °C .
-
Completion: After the addition is complete, continue to stir the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 30 minutes to ensure the reaction is complete.[9] This solution must be used immediately.
Part B: Copper-Catalyzed Halogenation
Protocol 1: Synthesis of 4-Chloro-3-fluorobenzonitrile
-
Catalyst Preparation: In a separate, larger flask equipped with a stirrer, dissolve copper(I) chloride (CuCl) (e.g., 8.0 g, 80.8 mmol, 1.1 equiv.) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Part A to the stirred CuCl solution over 30-60 minutes. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the effervescence manageable.
-
Reaction Completion: After the addition is complete, allow the mixture to warm slowly to room temperature and then stir for an additional 1-2 hours, or gently warm to 40-50 °C until gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with water, 5% aqueous sodium hydroxide, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-chloro-3-fluorobenzonitrile.
Protocol 2: Synthesis of 4-Bromo-3-fluorobenzonitrile
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (e.g., 11.5 g, 80.1 mmol, 1.09 equiv.) in 48% hydrobromic acid (50 mL).[11] Cool this solution to 0 °C in an ice bath.
-
Sandmeyer Reaction: Following the same procedure as the chlorination, slowly add the cold diazonium salt solution (prepared in Part A using HBr) to the stirred CuBr solution.
-
Reaction Completion, Work-up, and Purification: Follow steps 3-7 from Protocol 1 to complete the reaction, isolate, and purify the final product, 4-bromo-3-fluorobenzonitrile.
Data Summary: Reagents and Conditions
The following table summarizes the key parameters for the protocols described.
| Parameter | Diazotization | Protocol 1 (Chlorination) | Protocol 2 (Bromination) |
| Starting Material | This compound | Aryl Diazonium Chloride | Aryl Diazonium Bromide |
| Acid | Conc. HCl or 48% HBr | Conc. HCl | 48% HBr |
| Nitrite Source | Sodium Nitrite (NaNO₂) | - | - |
| Copper Salt | - | Copper(I) Chloride (CuCl) | Copper(I) Bromide (CuBr) |
| Stoichiometry (vs. Amine) | 1.05 equiv. NaNO₂, 3.0 equiv. Acid | 1.1 equiv. CuCl | 1.09 equiv. CuBr |
| Temperature | 0–5 °C | 0 °C to RT (or ~50 °C) | 0 °C to RT (or ~50 °C) |
| Target Product | [Ar-N₂]⁺X⁻ | 4-Chloro-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzonitrile |
Visual Workflow of the Sandmeyer Protocol
The following diagram illustrates the overall workflow from the starting amine to the final halogenated product.
Caption: General workflow for the Sandmeyer reaction of this compound.
References
- Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
- Sandmeyer Reaction - J&K Scientific LLC. J&K Scientific LLC. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. Ali, S., Shah, S., Hussain, A. et al. J Iran Chem Soc 19, 135–179 (2022). [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. Org. Process Res. Dev. 2004, 8, 6, 993–996. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Application Notes and Protocols for 4-Amino-3-fluorobenzonitrile Derivatives in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the myriad of fluorinated building blocks, 4-amino-3-fluorobenzonitrile stands out as a particularly versatile and valuable scaffold. Its unique trifunctional nature—a nucleophilic amino group, an electron-withdrawing nitrile, and a strategically placed fluorine atom—provides a rich platform for the synthesis of a diverse array of bioactive compounds. This guide offers an in-depth exploration of the applications of this compound derivatives, complete with detailed protocols and insights into their structure-activity relationships, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Core
The inherent chemical functionalities of this compound make it a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation, N-arylation, and the construction of nitrogen-containing heterocycles. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles. Furthermore, the fluorine atom, positioned ortho to the amino group, profoundly influences the molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group, thereby affecting its nucleophilicity and bioavailability.
This unique combination of reactive sites has led to the exploration of this compound derivatives in a range of therapeutic areas, most notably in the development of kinase inhibitors for the treatment of cancer.[1]
Application Focus: Kinase Inhibitors in Oncology
Kinase inhibitors have revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. The this compound scaffold has emerged as a key component in the design of potent and selective kinase inhibitors. The aminobenzonitrile core can be elaborated to mimic the hinge-binding motifs of ATP, the natural substrate for kinases, while the fluorine atom can contribute to enhanced binding affinity and improved pharmacokinetic profiles.
While a direct lineage from this compound to a specific, widely-known approved drug is not prominently documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors and clinical candidates. For instance, the related 2-aminobenzonitrile core is a well-established precursor for the synthesis of quinazoline-based kinase inhibitors. The strategic placement of the fluorine atom in the 3-position of the 4-amino-benzonitrile scaffold offers a nuanced approach to modulating the electronic and steric properties of the resulting inhibitors.
The following sections will delve into the practical synthesis and derivatization of this valuable scaffold, providing detailed protocols for key transformations that are fundamental to the exploration of its therapeutic potential.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This protocol details the N-arylation of this compound with an aryl bromide, a common step in the elaboration of this scaffold for kinase inhibitor synthesis.
Reaction Scheme:
Sources
The Role of 4-Amino-3-fluorobenzonitrile in the Development of Anti-Cancer Agents: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of targeted therapies has revolutionized oncology, with kinase inhibitors emerging as a cornerstone of precision medicine. Within this landscape, the strategic design and synthesis of novel inhibitor scaffolds are of paramount importance. This document provides an in-depth technical guide on the application of 4-Amino-3-fluorobenzonitrile as a pivotal building block in the development of potent anti-cancer agents, particularly focusing on the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will explore the mechanistic rationale behind its use, provide detailed, field-proven protocols for chemical synthesis and biological evaluation, and present data that underscores the therapeutic potential of its derivatives. This guide is intended to empower researchers and drug development professionals with the knowledge to leverage this versatile chemical entity in their quest for next-generation cancer therapeutics.
Introduction: The Strategic Importance of this compound in Kinase Inhibitor Scaffolding
This compound is a trifunctional aromatic compound that has garnered significant attention in medicinal chemistry as a key intermediate for the synthesis of a wide array of complex organic molecules with therapeutic potential.[1] Its unique structural features—a nucleophilic amino group, an electron-withdrawing nitrile group, and a strategically placed fluorine atom—offer a versatile platform for chemical modification and the construction of heterocyclic systems.[1] This makes it an invaluable starting material in the synthesis of pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs.[2][3]
The primary application of this compound in oncology research is as a precursor for "privileged scaffolds," such as the pyrazolo[3,4-d]pyrimidine core. This heterocyclic system mimics the purine structure of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding site of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[5] By forming critical hydrogen bonds within the kinase hinge region, these inhibitors block the enzyme's phosphotransferase activity, thereby disrupting downstream signaling pathways that drive tumor cell proliferation and survival.[6]
This document will focus on the practical application of this compound in the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor and detail the subsequent evaluation of its anti-cancer activity.
The Kinase Inhibition Paradigm: Targeting Oncogenic Signaling
Many cancers are driven by the aberrant activity of protein kinases, which act as molecular switches in a multitude of cellular signaling pathways. Two such kinase families, Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), play critical roles in the proliferation and survival of both hematological and solid tumor cells.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is essential for B-cell maturation, proliferation, and survival.[7] Its dysregulation is implicated in various B-cell malignancies.[7]
-
Janus Kinases (JAKs): These kinases are central to the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors involved in cell growth, survival, and immune responses.[8] Hyperactivation of the JAK-STAT pathway is a common feature in many cancers.[9]
The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, has proven to be an effective core structure for developing potent inhibitors of both BTK and JAKs.
Figure 1: Simplified signaling pathways of BTK and JAK, and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor from this compound and its subsequent biological evaluation.
Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
The following protocol outlines a plausible synthetic route to a 1-(4-amino-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, a scaffold common to many kinase inhibitors.
Figure 2: Experimental workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Step 1: Synthesis of N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide
-
Rationale: This initial step activates the aniline nitrogen of this compound, making it a better nucleophile for the subsequent pyrazole ring formation.
-
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene
-
-
Procedure:
-
To a solution of this compound in toluene, add DMF-DMA.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 5-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile
-
Rationale: This step involves the construction of the key pyrazole intermediate through a condensation reaction.
-
Materials:
-
N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide (from Step 1) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add malononitrile and stir for 15 minutes at room temperature.
-
Add the crude N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 3: Synthesis of 1-(4-cyano-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Rationale: The final step involves the cyclization of the aminopyrazole intermediate with formamide to form the desired pyrazolo[3,4-d]pyrimidine core.[3]
-
Materials:
-
5-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile (from Step 2) (1.0 eq)
-
Formamide
-
-
Procedure:
-
A mixture of 5-amino-1-(4-cyano-2-fluorophenyl)-1H-pyrazole-4-carbonitrile and an excess of formamide is heated to 180-190 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final product.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Evaluation of Anti-Cancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Synthesized pyrazolo[3,4-d]pyrimidine derivative
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Expected Results and Data Presentation
The synthesized pyrazolo[3,4-d]pyrimidine derivative is expected to exhibit dose-dependent cytotoxicity against the tested cancer cell lines. The IC₅₀ values can be used to compare the potency of the compound against different cell lines.
| Compound ID | Target Kinase (Predicted) | Cancer Cell Line | IC₅₀ (µM) |
| PPD-F-01 | BTK/JAK | MCF-7 (Breast) | Example: 5.2 |
| PPD-F-01 | BTK/JAK | A549 (Lung) | Example: 8.7 |
| Reference Drug | Known Kinase | MCF-7 (Breast) | Example: 1.5 |
| Reference Drug | Known Kinase | A549 (Lung) | Example: 2.3 |
Table 1: Representative data for the in vitro cytotoxic activity of a synthesized pyrazolo[3,4-d]pyrimidine derivative (PPD-F-01).
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of potent anti-cancer agents, particularly kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthetic and biological protocols detailed in this document provide a robust framework for researchers to explore the therapeutic potential of novel derivatives. The strategic incorporation of the fluorobenzonitrile moiety can lead to the discovery of next-generation targeted therapies with improved efficacy and safety profiles, ultimately contributing to the advancement of cancer treatment.
References
- AZA Mid-Year Meeting. This compound.
- Chem-Impex. This compound.
- 3-Fluoro-4-aminobenzonitrile: A Versatile Intermediate for Pharmaceutical Synthesis and Advanced Materials.
- Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- Xue, Y., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology.
- Owen, K. L., et al. (2020). Targeting the JAK/STAT pathway in solid tumors.
- Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
- Roskoski, R. Jr. (2021).
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 63069-50-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Amino-3-fluorobenzonitrile in Advanced Materials Science: A Guide for Researchers
The pursuit of high-performance materials necessitates the exploration of novel molecular building blocks that can impart unique and desirable properties to polymers and other advanced materials. 4-Amino-3-fluorobenzonitrile stands out as a trifunctional monomer of significant interest in materials science. Its distinct architecture, featuring an amino group for polymerization, a nitrile group for enhancing intermolecular interactions, and a strategically placed fluorine atom, offers a compelling platform for the design of next-generation polymers with enhanced thermal stability, specific electronic characteristics, and improved processability.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of high-performance aromatic polyamides and polyimides, complete with detailed experimental protocols and an analysis of the structure-property relationships that underscore its utility.
The Decisive Advantage: Unpacking the Role of Fluorine and Nitrile Moieties
The incorporation of this compound into a polymer backbone is a deliberate choice driven by the synergistic effects of its functional groups. Understanding the causality behind these effects is paramount for rational material design.
The Fluorine Advantage: The presence of the electronegative fluorine atom ortho to the amino group exerts a profound influence on the polymer's properties. It can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This modulation of the electronic structure is a key strategy for tuning the optical and electronic properties of materials, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs).[1] Furthermore, the C-F bond can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can influence the supramolecular organization of polymer chains in the solid state, potentially enhancing charge carrier mobility.
The Nitrile Contribution: The polar nitrile (-C≡N) group is a powerful tool for tailoring the intermolecular forces within a polymer matrix. The strong dipole moment of the nitrile group leads to significant dipole-dipole interactions between polymer chains. This increased intermolecular adhesion results in more rigid polymer chains, which translates to a higher glass transition temperature (Tg) and enhanced thermal stability. The nitrile group's contribution to improved mechanical strength is also a notable advantage.
The strategic combination of these two functionalities in this compound allows for the creation of materials with a unique balance of properties, including high thermal resistance, tunable electronic behavior, and, in some cases, improved solubility in organic solvents, which is a critical factor for processability.
Application in High-Performance Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability. The incorporation of this compound into an aramid backbone can further enhance these properties.
Synthetic Approach: Low-Temperature Solution Polycondensation
The synthesis of aramids from this compound is typically achieved through a low-temperature solution polycondensation reaction with an aromatic diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride.[2] This method is preferred to minimize side reactions and achieve high molecular weight polymers.
Caption: Workflow for the synthesis of aromatic polyamides from this compound.
Detailed Protocol: Synthesis of a Polyamide from this compound and Isophthaloyl Chloride
This protocol is a representative procedure based on established methods for the synthesis of aromatic polyamides.[2]
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Isophthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (dried under vacuum)
-
Methanol
-
Triethylamine (optional, as an acid scavenger)
Apparatus:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of LiCl in anhydrous NMP.
-
Monomer Dissolution: Add a precise amount of this compound to the NMP/LiCl solution and stir until completely dissolved. Cool the solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of isophthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and methanol to remove unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy (to confirm the formation of amide linkages), nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), gel permeation chromatography (GPC) (to determine molecular weight and polydispersity), and thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate its thermal stability and glass transition temperature.
| Property | Expected Outcome for Polyamides with this compound | Rationale |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) | The fluorine and nitrile groups can disrupt chain packing, improving solubility over non-substituted aramids. |
| Glass Transition (Tg) | High (typically > 250 °C) | The rigid aromatic backbone and strong dipole-dipole interactions from the nitrile groups restrict chain mobility. |
| Thermal Stability (Td) | High decomposition temperature (often > 450 °C) | The aromatic structure and strong intermolecular forces contribute to excellent thermal resistance. |
| Mechanical Properties | High tensile strength and modulus | Characteristic of aramids, further enhanced by the strong intermolecular forces. |
Application in High-Performance Polyimides
Polyimides are another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The incorporation of this compound can lead to polyimides with enhanced processability and tailored electronic properties.
Synthetic Approach: Two-Step Polycondensation
The synthesis of polyimides from this compound typically follows a two-step process. First, a soluble poly(amic acid) precursor is formed by reacting the diamine with a tetracarboxylic dianhydride at room temperature. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization.
Caption: Two-step synthesis workflow for polyimides from this compound.
Detailed Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol is a representative procedure based on established methods for polyimide synthesis.
Materials:
-
This compound (purified)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
Apparatus:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet.
-
Casting plate (for film formation)
-
High-temperature oven or vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged three-necked flask, dissolve a precise amount of this compound in anhydrous DMAc.
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Heat the cast film in a programmable oven under a nitrogen atmosphere using a staged heating cycle (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to gradually remove the solvent and effect cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.
-
Characterization: The successful synthesis of the polyimide is confirmed by FTIR spectroscopy (disappearance of amic acid peaks and appearance of characteristic imide peaks). Thermal properties (Tg and Td) are determined by DSC and TGA. Solubility tests in various organic solvents are also performed.
| Property | Expected Outcome for Polyimides with this compound | Rationale |
| Solubility | Potentially improved solubility in organic solvents | The fluorine atom and non-linear structure can disrupt chain packing, leading to organo-soluble polyimides. |
| Glass Transition (Tg) | Very High (can exceed 300 °C) | The rigid aromatic-imide backbone results in extremely restricted chain mobility. |
| Thermal Stability (Td) | Excellent (decomposition temperatures often > 500 °C) | The inherent stability of the aromatic and imide rings leads to outstanding thermal resistance. |
| Dielectric Constant | Potentially lower than non-fluorinated analogs | The presence of fluorine can lower the dielectric constant, which is advantageous for microelectronics applications. |
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced materials. Its unique combination of reactive and property-modifying functional groups provides a versatile platform for creating high-performance aromatic polyamides and polyimides with enhanced thermal stability, tunable electronic properties, and, in many cases, improved processability. The detailed protocols and structure-property insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this promising building block in their materials science endeavors. The continued exploration of polymers derived from this compound is expected to yield novel materials for demanding applications in aerospace, electronics, and other advanced technology sectors.
References
- Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Taylor & Francis Online. [Link]
- Functional Aromatic Polyamides. PMC - PubMed Central. [Link]
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. [Link]
- Functional Arom
- para-Aramid Fibrils.
- Aramid Fibers: Types, Properties, Manufacturing Process and Applic
Sources
Application Notes and Protocols for Enzymatic Reactions Involving 4-Amino-3-fluorobenzonitrile
Introduction: The Strategic Value of 4-Amino-3-fluorobenzonitrile in Biocatalysis
This compound is a trifunctional aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring an amino group, a fluorine atom, and a nitrile moiety, makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2] Notably, it serves as a key intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and various potential anticancer agents.[1][2] The selective transformation of the nitrile group into a carboxylic acid is a critical step in the synthesis of many of these derivatives, yielding 4-amino-3-fluorobenzoic acid, another important synthetic intermediate.[3][4]
Traditionally, the hydrolysis of nitriles requires harsh chemical conditions, such as strong acids or bases at elevated temperatures, which can lead to the formation of unwanted byproducts and are often incompatible with sensitive functional groups present in complex molecules.[5] Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a green and highly selective alternative.[5][6] This application note provides a detailed guide to the enzymatic hydrolysis of this compound, focusing on the use of nitrilase enzymes. We will explore the underlying enzymatic mechanisms, provide a rationale for enzyme selection, and present detailed protocols for conducting these reactions, from whole-cell biocatalysis to product analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the efficient and sustainable synthesis of valuable pharmaceutical intermediates.
Mechanism of Action and Enzyme Selection: Nitrilase-Mediated Hydrolysis
The enzymatic conversion of nitriles to carboxylic acids can be achieved through two primary pathways: a two-step process involving a nitrile hydratase and an amidase, or a direct one-step hydrolysis catalyzed by a nitrilase.[5][6][7]
-
Nitrile Hydratase/Amidase Pathway: Nitrile hydratases (EC 4.2.1.84) convert the nitrile group to an amide intermediate.[7] Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid.[5]
-
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step, without the formation of a free amide intermediate.[5][6] This direct conversion is often preferred for its atom economy and simpler reaction profile.
For the conversion of this compound to 4-amino-3-fluorobenzoic acid, the nitrilase pathway is the more direct and efficient route. The proposed mechanism for nitrilase catalysis involves a nucleophilic attack of a cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile group. This is followed by hydrolysis of the resulting thioimidate intermediate to form a tetrahedral intermediate, which then breaks down to release the carboxylic acid and ammonia, regenerating the enzyme for the next catalytic cycle.[6]
Enzyme Selection:
The choice of nitrilase is critical for a successful biotransformation. Nitrilases are broadly classified based on their substrate specificity into aliphatic, aromatic, and arylacetonitrilases.[8] For the hydrolysis of this compound, an aromatic nitrilase is required. Several microbial sources are known to produce robust aromatic nitrilases, with species of Rhodococcus, Pseudomonas, and Alcaligenes being prominent examples.[5][8]
Notably, a nitrilase from Pseudomonas aeruginosa RZ44 has demonstrated activity on 2-aminobenzonitrile, a structurally similar, non-fluorinated analog of our target substrate.[2] This suggests that nitrilases from the Pseudomonas genus are excellent candidates for the hydrolysis of this compound. This application note will, therefore, focus on a protocol utilizing a whole-cell biocatalyst system with a recombinant E. coli expressing a nitrilase from a Pseudomonas species. Whole-cell biocatalysts are often preferred in industrial settings due to their operational stability and the elimination of the need for costly and time-consuming enzyme purification.[9][10]
}
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enzymatic hydrolysis of this compound using a whole-cell biocatalyst.
Protocol 1: Whole-Cell Biocatalysis with Recombinant E. coli Expressing Nitrilase
This protocol describes the use of whole cells of E. coli engineered to express a nitrilase from a Pseudomonas species.
1. Materials and Reagents
-
Substrate: this compound (≥98% purity)
-
Biocatalyst: Recombinant E. coli cells expressing a suitable aromatic nitrilase (e.g., from Pseudomonas putida). The cells are typically provided as a lyophilized powder or a frozen cell paste.
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Hydrochloric acid (HCl)
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate
-
Analytical Standards: this compound and 4-amino-3-fluorobenzoic acid for HPLC analysis.
2. Equipment
-
Shaking incubator or temperature-controlled shaker
-
Centrifuge
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Rotary evaporator
3. Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.5): Prepare a solution of 100 mM potassium phosphate monobasic and 100 mM potassium phosphate dibasic. Adjust the pH to 7.5 by mixing the two solutions.
-
Substrate Stock Solution (1 M): Dissolve the appropriate amount of this compound in DMSO to make a 1 M stock solution.
4. Step-by-Step Experimental Procedure
-
Biocatalyst Preparation:
-
If using lyophilized cells, rehydrate them in the potassium phosphate buffer at the recommended concentration (typically 10-50 g/L wet cell weight).
-
If using a frozen cell paste, thaw it on ice and resuspend it in the buffer to the desired concentration.
-
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a baffled flask), add the potassium phosphate buffer.
-
Add the rehydrated biocatalyst suspension.
-
Pre-warm the mixture to the desired reaction temperature (typically 30-40°C) in a shaking incubator.
-
Start the reaction by adding the this compound stock solution to a final concentration of 10-50 mM. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <5% v/v) to minimize enzyme inhibition.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at the optimal temperature with shaking (e.g., 200 rpm).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture (e.g., 100 µL).
-
Immediately quench the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the quenched sample to pellet the cells and any precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentration of the substrate and product.
-
5. Product Isolation and Purification
-
Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by acidifying the entire mixture to pH 2-3 with 1 M HCl.
-
Cell Removal: Centrifuge the reaction mixture to pellet the cells.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-amino-3-fluorobenzoic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Range | Notes |
| Biocatalyst Concentration | 10 - 50 g/L (wet cell weight) | Higher concentrations can increase the reaction rate but may lead to mass transfer limitations. |
| Substrate Concentration | 10 - 100 mM | Higher concentrations may lead to substrate inhibition. A fed-batch strategy can be employed for higher product titers. |
| pH | 7.0 - 8.0 | The optimal pH should be determined for the specific nitrilase used. |
| Temperature | 30 - 50 °C | The optimal temperature depends on the thermal stability of the enzyme. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress to determine the optimal reaction time. |
| Co-solvent (DMSO) | < 5% (v/v) | To aid in substrate solubility. Higher concentrations can be detrimental to enzyme activity. |
Analytical Methods
Accurate monitoring of the enzymatic reaction is crucial for process optimization and determining the reaction endpoint. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Protocol 2: HPLC Analysis of this compound and 4-Amino-3-fluorobenzoic Acid
1. HPLC System and Column
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be used, for example, starting with 10% B and increasing to 90% B over 15 minutes. The exact gradient should be optimized for the specific column and system.
3. Detection
-
Wavelength: UV detection at a wavelength where both the substrate and product have significant absorbance (e.g., 254 nm). A diode array detector (DAD) can be used to monitor multiple wavelengths.
4. Sample Preparation
-
As described in the "Reaction Monitoring" section, quench the reaction aliquot with acid and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC.
5. Quantification
-
Prepare standard curves for both this compound and 4-amino-3-fluorobenzoic acid using standards of known concentrations.
-
Quantify the substrate and product in the reaction samples by comparing their peak areas to the standard curves.
}
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive enzyme | - Check the storage conditions and age of the biocatalyst.- Verify the expression of the nitrilase if preparing the biocatalyst in-house.- Perform a positive control with a known substrate for the enzyme. |
| Sub-optimal reaction conditions | - Optimize pH, temperature, and buffer composition.- Ensure adequate mixing/shaking. | |
| Substrate or product inhibition | - Lower the initial substrate concentration.- Implement a fed-batch or continuous process. | |
| Presence of inhibitors | - Ensure the purity of the substrate and reagents.- Some metal ions can inhibit nitrilases; use deionized water. | |
| Formation of byproducts | Non-specific enzyme activity | - Screen for a more selective nitrilase.- Optimize reaction conditions to favor the desired reaction. |
| Chemical degradation of substrate or product | - Check the stability of the substrate and product under the reaction conditions (pH, temperature) in the absence of the enzyme. | |
| Poor reproducibility | Inconsistent biocatalyst activity | - Ensure consistent preparation and handling of the whole-cell biocatalyst.- Use the same batch of biocatalyst for comparative experiments. |
| Inaccurate substrate/reagent concentration | - Calibrate balances and pipettes.- Prepare fresh stock solutions. |
Conclusion
The enzymatic hydrolysis of this compound using nitrilases presents a highly efficient, selective, and environmentally friendly method for the synthesis of 4-amino-3-fluorobenzoic acid. This biocatalytic approach avoids the harsh conditions associated with traditional chemical hydrolysis, making it particularly suitable for the synthesis of complex pharmaceutical intermediates. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can effectively implement this green technology in their synthetic workflows, contributing to the development of more sustainable and efficient manufacturing processes in the pharmaceutical industry.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). The Importance of 3-Fluoro-4-aminobenzonitrile in Modern Pharmaceutical Synthesis.
- Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., Xu, Z. H., & Zhou, Z. M. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11, 142.
- Martínková, L., & Křen, V. (2010). Nitrilases: properties and applications.
- Singh, R., Sharma, R., & Tewari, N. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(14), 1668-1685.
- Zhu, D., Mukherjee, C., Yang, Y., Rios, B. E., Gallagher, D. T., Smith, N. N., ... & Hua, L. (2008). A new nitrilase from Bradyrhizobium japonicum USDA 110: gene cloning, biochemical characterization and substrate specificity. Journal of biotechnology, 133(3), 327-333.
- Badoei-dalfard, A., Karami, Z., & Namaki, S. (2017). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Avicenna journal of medical biotechnology, 9(1), 18.
- Chen, J., Zheng, R. C., Zheng, Y. G., & Shen, Y. C. (2013).
- Dennett, D. C., & Gray, C. J. (1998). Nitrile and amide hydrolysis and enzymatic synthesis of amides and peptides. Science of Synthesis, 2, 141-182.
- Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1989). Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization. European journal of biochemistry, 182(2), 349-356.
- Kaul, P., Banerjee, A., & Banerjee, U. C. (2006). Stereoselective nitrile hydrolysis by immobilized whole-cell biocatalyst. Biomacromolecules, 7(5), 1536-1541.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Nitrilase/nitrile Hydrases Reagent Guide.
- SIELC Technologies. (n.d.). Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column.
- Wikipedia. (2023). Nitrilase.
- Wikipedia. (2023).
- Benchchem. (n.d.).
- Chem-Impex. (n.d.). 4-Amino-3-fluorobenzoic acid.
- PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid.
- Vapourtec. (n.d.).
- HIMS - University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles.
- Wang, M. X. (2015). Nitrile-converting enzymes: industrial perspective, challenges and emerging strategies. Biotechnology advances, 33(6), 1142-1154.
- Wu, S., Li, Z., & Xu, J. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1087-1088, 75-81.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
Sources
- 1. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
- 5. mdpi.com [mdpi.com]
- 6. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 4-Amino-3-fluorobenzonitrile Derivatives
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-fluorobenzonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, such as low yield, with this specific class of substrates. The presence of an amino group, a nitrile, and a fluorine atom on the same aromatic ring presents a unique set of challenges that require careful optimization of reaction parameters. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve higher yields and cleaner reaction profiles.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki-Miyaura coupling of halogenated this compound with various boronic acids.
Q1: My reaction shows very low conversion of the this compound starting material. What are the most likely causes?
A1: Low conversion is one of the most frequent issues and typically points to problems with the catalytic cycle, specifically the initial oxidative addition step or catalyst deactivation.
Core Issues & Solutions:
-
Catalyst Inhibition by the Amino Group: The lone pair of electrons on the aniline nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[1] This is a well-documented issue with aniline-type substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, discouraging coordination from the amino group, and their electron-donating nature promotes the crucial oxidative addition step.[2][3][4] Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos are industry standards for such challenging couplings.[3][5]
-
-
Suboptimal Catalyst System: The classic Pd(PPh₃)₄ may be insufficient for this electron-rich and potentially coordinating substrate, often requiring higher temperatures and leading to side reactions.[2][4]
-
Solution: Screen a panel of modern palladium precatalysts and ligands. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos is a robust starting point.[2][6] Alternatively, using well-defined precatalysts (e.g., SPhos Pd G3) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[7]
-
-
Inadequate Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[5][6] An inappropriate base can lead to slow or stalled reactions.
-
Solution: For nitrogen-containing substrates, stronger bases are often more effective. Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice.[2][6][7] Cesium carbonate (Cs₂CO₃) can also be highly effective, especially in cases of low reactivity, due to its high solubility and basicity.[7]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: My reaction is messy, with significant byproducts. How can I identify and minimize them?
A2: Side reactions are a major cause of low yield and purification difficulties. The most common culprits are homocoupling, protodeboronation, and dehalogenation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid: You may observe the formation of a biaryl product derived from two molecules of your boronic acid coupling together.
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5][7]
-
Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes).[7][8] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Protodeboronation: The boronic acid starting material is consumed, but instead of the coupled product, you form the arene corresponding to the boronic acid (Ar-B(OH)₂ → Ar-H).
-
Cause: This involves the cleavage of the C-B bond and is a common issue with unstable boronic acids, especially at elevated temperatures and in the presence of water or protic solvents.[5][9][10]
-
Solution:
-
Use more stable boronic esters, such as pinacol esters (Bpin).[11]
-
Consider using anhydrous reaction conditions if possible, though water is often beneficial for dissolving the base.[10]
-
Employ milder bases (e.g., K₂CO₃) or shorter reaction times and lower temperatures, if the reaction rate allows.[4][5]
-
-
-
Dehalogenation: The halogenated this compound is converted back to this compound (Ar-X → Ar-H).
-
Cause: This side reaction can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (impurities in solvents or reagents) followed by reductive elimination.[9][12]
-
Solution: Use high-purity, anhydrous solvents and ensure reagents are of high quality. Sometimes, the choice of ligand and base can influence this pathway.[1]
-
| Side Reaction | Primary Cause | Recommended Solution |
| Boronic Acid Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[5][7] |
| Protodeboronation | Boronic acid instability (water, heat) | Use more stable boronic esters (e.g., pinacol esters).[11] |
| Dehalogenation | Hydride sources (impurities) | Use high-purity, anhydrous solvents and high-quality reagents.[1] |
Part 2: Frequently Asked Questions (FAQs)
Q: Which halogen leaving group is best on the this compound scaffold? A: The reactivity order for the leaving group (X) in Suzuki couplings is generally I > Br > OTf >> Cl.[13][14] For this substrate, a bromide (e.g., 5-bromo-4-amino-3-fluorobenzonitrile) is an excellent choice, offering a good balance of reactivity and stability. Iodides are more reactive but can be less stable, while chlorides are very stable but often require highly active catalyst systems to achieve good yields.[10]
Q: What is the optimal solvent system for this reaction? A: A mixture of an organic solvent and water is typically most effective. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base.[7]
-
Good Starting Points: 1,4-Dioxane/Water, Toluene/Water, or 2-MeTHF/Water are all excellent choices.[2][7][10] The ratio often ranges from 4:1 to 10:1 (organic:water).
-
Solubility Issues: If you face solubility problems, DMF can be used, but be aware that it can be difficult to remove and may decompose at high temperatures.[10]
Q: How critical is the quality of the boronic acid? A: It is absolutely critical. The purity of the boronic acid directly impacts reaction efficiency, yield, and reproducibility.[13] Impurities can poison the palladium catalyst or participate in side reactions. It is also important to be aware that boronic acids can dehydrate to form cyclic boroxine trimers, which can alter the stoichiometry and reactivity. Using fresh, high-purity boronic acid is always recommended.
Q: My reaction works, but purification is difficult. Any suggestions? A: The easiest purification follows a clean reaction. Driving the reaction to full conversion by using a slight excess of the boronic acid (1.2-1.5 equivalents) can help. If purification is still challenging:
-
Aqueous Workup: A standard aqueous workup will remove the inorganic base.
-
Column Chromatography: This is the most common method. If your product co-elutes with byproducts, try adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to change the retention factors.
Part 3: Experimental Protocols & Data
Optimized Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
5-Bromo-4-amino-3-fluorobenzonitrile (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-4-amino-3-fluorobenzonitrile, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][13]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Chem Ed. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Bardey, V., et al. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Figshare.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- The Organic Chemistry Portal. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Item - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - American Chemical Society - Figshare [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Purification of 4-Amino-3-fluorobenzonitrile by Recrystallization
Welcome to the technical support center for the purification of 4-Amino-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity crystalline material.
Physicochemical Properties and Safety Considerations
Understanding the fundamental properties of this compound is the first step toward a successful purification.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | |
| Appearance | White to light yellow or light orange crystalline powder | [2] |
| Melting Point | 86-90 °C | [2] |
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Recrystallization: The "Why" and the "How"
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
Experimental Workflow for Recrystallization
Below is a generalized workflow for the recrystallization of this compound.
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.
FAQs: Solvent Selection and Common Impurities
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent choice is highly dependent on the specific impurities present in your crude material. A preliminary solvent screening is always recommended. Based on the polar nature of the amino and nitrile groups, good starting points for single-solvent systems are polar protic solvents like ethanol or isopropanol . Mixed solvent systems can also be very effective. A common and effective approach for polar compounds is an ethanol/water or acetone/water mixture. In a mixed solvent system, you dissolve the compound in the "good" solvent (e.g., ethanol or acetone) at its boiling point and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: What are the likely impurities in my crude this compound?
A2: The nature of impurities is dictated by the synthetic route employed. Common synthetic pathways include:
-
Reduction of 3-fluoro-4-nitrobenzonitrile: Potential impurities include the starting nitro compound and partially reduced intermediates.
-
Cyanation of a substituted aniline derivative: Impurities may include unreacted starting materials or byproducts from the cyanation reaction.
Without specific knowledge of the synthesis, general impurities in aminobenzonitriles can include isomeric aminobenzonitriles and residual solvents from the reaction or workup.[4]
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. b) Seed: Add a single, pure crystal of this compound to the solution. |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities: This can significantly depress the melting point of your compound. 3. Cooling too rapidly. | 1. Use a lower boiling point solvent or a mixed solvent system. 2. Add more of the "good" solvent in a mixed solvent system to lower the saturation temperature. 3. Allow the solution to cool more slowly. Insulating the flask can help. |
| Low Recovery Yield | 1. Too much solvent used: A significant amount of product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing with too much cold solvent. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals (note: this crop may be less pure). 2. Pre-heat the filtration apparatus: Use a hot funnel and filter flask to prevent cooling. 3. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Impurities in the Final Product | Presence of highly colored, polar impurities that co-crystallize. | Use activated charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Caution: Using too much charcoal can also adsorb your desired product, reducing the yield. |
Purity Assessment of Recrystallized this compound
After recrystallization, it is crucial to assess the purity of the final product.
-
Melting Point: A sharp melting point range that is close to the literature value (86-90 °C) is a good indicator of high purity.[2] Impurities will typically cause a depression and broadening of the melting point range.
-
Gas Chromatography (GC): GC is a common and effective method for determining the purity of this compound.[2][5] A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should show characteristic peaks for the amine (N-H stretching), nitrile (C≡N stretching), and aromatic C-H and C-F bonds. The absence of peaks corresponding to potential impurities (e.g., a nitro group) can indicate successful purification.
-
Detailed Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
This protocol provides a step-by-step guide for a common mixed-solvent recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot ethanol solution, add deionized water dropwise while swirling until a faint, persistent turbidity is observed.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Troubleshooting logic for common recrystallization issues.
References
- PubChem. 4-Fluorobenzonitrile.
- The Royal Society of Chemistry. Supplementary Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout.
- Carl ROTH. This compound, 100 g.
- AZA Mid-Year Meeting. This compound.
- InstaNANO. FTIR Functional Group Database Table with Search.
- Indian Academy of Sciences. Solubilities of Amino Acids in Different Mixed Solvents.
- NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column.
- MilliporeSigma. Solvent Miscibility Table.
Sources
Technical Support Center: Purification of 4-Amino-3-fluorobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-Amino-3-fluorobenzonitrile. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this key pharmaceutical intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development endeavors. This resource combines established scientific principles with field-proven insights to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Q1: My final product is a brownish or off-white solid, not the expected white to light yellow crystals. What causes this discoloration and how can I remove it?
A1: Discoloration in your this compound product is typically due to the presence of oxidized impurities or residual starting materials. Aniline derivatives, in general, are susceptible to air oxidation, which can form colored polymeric byproducts[1].
Root Causes and Solutions:
-
Oxidation of the Amino Group: The primary amino group is prone to oxidation, especially when exposed to air and light over extended periods.
-
Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Additionally, store the crude and purified material in a cool, dark place.
-
-
Residual Starting Materials or Reagents: Incomplete reactions can leave behind colored starting materials or byproducts. For instance, if the synthesis involves a Sandmeyer reaction, residual copper salts can impart color.
-
Solution: A thorough aqueous work-up is crucial. Washing the organic layer with a chelating agent solution, such as aqueous ethylenediaminetetraacetic acid (EDTA), can help remove residual metal ions.
-
-
Charcoal Treatment: For persistent color, treatment with activated charcoal during recrystallization can be effective.
-
Protocol: After dissolving your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction work-up. What are the likely impurities?
A2: The impurities observed will depend on the synthetic route used to prepare this compound. Common synthetic strategies include the cyanation of a corresponding aniline or the fluorination of an aminobenzonitrile.
Potential Impurities Based on Synthesis Route:
| Synthesis Route | Starting Material(s) | Potential Impurities | Rationale |
| Cyanation | 4-Amino-3-fluoroaniline | Unreacted starting material | Incomplete reaction. |
| 4-Amino-3-fluorobenzamide | Partial hydrolysis of the nitrile group during work-up. | ||
| Isomeric aminofluorobenzonitriles | If the starting material contains isomeric impurities. | ||
| Fluorination | 4-Aminobenzonitrile | Unreacted starting material | Incomplete fluorination. |
| Di-fluorinated products | Over-fluorination of the aromatic ring. | ||
| Isomeric fluorinated products | Lack of regioselectivity in the fluorination step. |
Visualizing Impurities:
Caption: Common impurity profile in a crude reaction mixture.
Q3: My recrystallization attempt resulted in an oil instead of crystals ("oiling out"). What should I do?
A3: "Oiling out" is a common problem in recrystallization and occurs when the solute is insoluble in the hot solvent and melts at a temperature below the solvent's boiling point. The presence of impurities can also lower the melting point of your product, making it more prone to oiling out.
Troubleshooting Strategies:
-
Increase Solvent Volume: The most straightforward solution is to add more of the hot solvent to fully dissolve the oil. The goal is to find the point where the oil just dissolves in the boiling solvent.
-
Modify the Solvent System:
-
Lower the Polarity: If you are using a highly polar solvent, try adding a less polar co-solvent. For aromatic amines, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) is often effective[2].
-
Use a Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a boiling point below the melting point of your compound (The melting point of this compound is approximately 86-90 °C).
-
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q4: My column chromatography is not providing good separation of the product from a close-running impurity. How can I improve the resolution?
A4: Achieving good separation in column chromatography depends on optimizing the mobile phase and stationary phase. This compound is a polar compound, so a normal-phase silica gel column is a good starting point.
Strategies for Improved Resolution:
-
Adjusting the Mobile Phase Polarity:
-
Fine-tune the Solvent Ratio: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[3]. Systematically vary the ratio of these solvents. A lower percentage of the polar solvent will generally lead to better separation of less polar impurities, while a higher percentage will elute your product faster.
-
Ternary Solvent Systems: Introducing a third solvent can sometimes improve selectivity. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate mixture can alter the interactions between your compound, the stationary phase, and the mobile phase.
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can be very effective for separating compounds with different polarities[4].
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar compounds, alumina or a bonded-phase silica (like diol or cyano) could offer different selectivity.
-
Sample Loading: Ensure you are not overloading the column. Overloading leads to broad peaks and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.
Recommended Starting Conditions for Flash Chromatography:
| Stationary Phase | Mobile Phase (Starting Point) | Elution Mode |
| Silica Gel (230-400 mesh) | 20% Ethyl Acetate in Hexanes | Isocratic or Gradient |
| Silica Gel (230-400 mesh) | 5% Methanol in Dichloromethane | Isocratic or Gradient |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What is the best general-purpose method for purifying crude this compound?
A1: For most laboratory-scale purifications, a two-step approach is recommended:
-
Aqueous Work-up and Extraction: After the reaction is complete, quench the reaction mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (to remove basic impurities), a dilute base (to remove acidic impurities), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.
-
Recrystallization or Column Chromatography:
-
Recrystallization: If the crude product is relatively pure (>85%), recrystallization is an efficient method for obtaining high-purity material. A mixed solvent system of ethyl acetate/hexanes or ethanol/water is a good starting point.
-
Column Chromatography: If the crude product contains multiple impurities or impurities with similar polarity to the product, flash column chromatography over silica gel is the preferred method.
-
Purification Workflow Diagram:
Caption: General purification workflow for this compound.
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques should be used to confirm the purity and identity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a common setup. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value (86-90 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Q3: Are there any specific safety precautions I should take when handling this compound and its impurities?
A3: Yes, it is crucial to handle all chemicals with appropriate safety measures.
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.
-
Handling Cyanides: If your synthesis involves cyanide salts, be aware that they are highly toxic. Acidic conditions can generate hydrogen cyanide gas, which is extremely poisonous. All work with cyanides should be performed with extreme caution and appropriate safety protocols in place.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- The Pharma Master. (n.d.). Troubleshooting.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Agilent. (2025, February 6). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
- Columbia University. (n.d.). Column chromatography.
- Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
Sources
Technical Support Center: Optimizing Temperature for 4-Amino-3-fluorobenzonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) for optimizing reaction temperatures when working with 4-Amino-3-fluorobenzonitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity, particularly in response to temperature, is critical for achieving high yields, purity, and reproducibility.[1][2]
This document is structured to provide not just procedural guidance, but also the underlying scientific rationale for experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Core Principles & General FAQs
This section addresses fundamental questions regarding the thermal behavior and general reactivity of this compound.
Q1: Why is temperature a critical parameter for reactions involving this compound?
A1: Temperature is a crucial parameter for several reasons. Firstly, like most chemical reactions, the rate of reaction for this compound is temperature-dependent; higher temperatures generally lead to faster reactions. However, excessively high temperatures can lead to the degradation of the starting material, intermediates, or the final product, resulting in lower yields and the formation of impurities.[3] Secondly, temperature can influence the selectivity of a reaction. In cases where multiple reaction pathways are possible, adjusting the temperature can favor the formation of the desired product over side products. For instance, in palladium-catalyzed cross-coupling reactions, temperature can affect the rates of oxidative addition, reductive elimination, and potential side reactions like dehalogenation.[4]
Q2: What are the key reactive sites on this compound and how does temperature affect their reactivity?
A2: this compound has two primary reactive sites: the nucleophilic amino (-NH₂) group and the electrophilic carbon of the nitrile (-CN) group. The aromatic ring itself can also participate in reactions such as electrophilic or nucleophilic aromatic substitution. The reactivity of the amino group, typically in reactions like N-acylation or N-alkylation, is often manageable at or below room temperature to control the initial exothermic reaction.[3] Conversely, reactions involving the nitrile group, such as hydrolysis or cyclization, may require more forcing conditions, including elevated temperatures. Palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides (if the molecule were further functionalized), are highly temperature-dependent, with optimal temperatures often falling in the 80-120 °C range to drive the catalytic cycle efficiently.[5]
Q3: What is the known thermal stability of this compound?
A3: this compound is a solid with a melting point of approximately 86-90 °C.[2][6] Its normal boiling point is predicted to be around 297.13 °C.[7] While stable at room temperature, prolonged exposure to high temperatures, especially above its melting point, could lead to decomposition. It is crucial to consider this when planning reactions at elevated temperatures and to monitor for signs of degradation, such as color change or the formation of insoluble materials.
Section 2: Reaction-Specific Troubleshooting & FAQs
This section is divided into common reaction types performed with this compound and its derivatives, offering specific troubleshooting advice in a question-and-answer format.
Diazotization and Subsequent Reactions
The diazotization of anilines is a foundational reaction, but it is notoriously temperature-sensitive.
Q4: I am attempting a diazotization of this compound and my yield is consistently low. What is the most likely temperature-related cause?
A4: The most probable cause is the decomposition of the diazonium salt intermediate. Aryl diazonium salts are thermally unstable, and maintaining a temperature range of 0-5 °C is critical to prevent their decomposition, which often results in the release of nitrogen gas and the formation of phenolic byproducts.[8]
Troubleshooting Guide: Diazotization Reactions
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| Low or No Product Yield | The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C. | Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat. Use a thermometer to monitor the internal temperature of the reaction mixture continuously. |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products. | Strict adherence to the 0-5 °C temperature range is crucial. Ensure efficient cooling and slow addition of reagents. |
| Evolution of Brown Fumes (NO₂) | Nitrous acid, generated in situ, is decomposing at elevated temperatures. | Pre-cool all solutions before mixing and maintain the low temperature throughout the reaction. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These powerful C-C and C-N bond-forming reactions are highly dependent on temperature for catalyst activity and stability.
Q5: I am performing a Suzuki coupling with a derivative of this compound and see significant dehalogenation of my starting material. How can I mitigate this with temperature?
A5: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be temperature-dependent. Sometimes, lowering the reaction temperature can suppress this side reaction.[4] It is advisable to perform a temperature screen to find the optimal balance between reaction rate and selectivity.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| Low Conversion/No Reaction | The reaction temperature is too low to overcome the activation energy for the oxidative addition or other steps in the catalytic cycle. | Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for Suzuki-Miyaura reactions is 60-80 °C, but temperatures up to 120 °C may be necessary.[5][9] |
| Catalyst Decomposition (Black Precipitate) | The reaction temperature is too high, leading to the decomposition of the palladium catalyst. | Lower the reaction temperature. Consider a different ligand that imparts greater thermal stability to the catalyst. |
| Formation of Side Products (e.g., Homocoupling) | The reaction temperature is too high, promoting undesired side reactions. | Optimize the temperature by screening a range. Sometimes a lower temperature for a longer reaction time can provide a cleaner reaction profile. |
N-Acylation and N-Alkylation
Functionalization of the amino group is a common transformation for this compound.
Q6: My N-acylation of this compound with an acyl chloride is giving me multiple products and a dark-colored reaction mixture. What role could temperature be playing?
A6: N-acylation with reactive electrophiles like acyl chlorides is often highly exothermic. If the initial temperature is not controlled, the rapid increase in temperature can lead to side reactions and decomposition. It is standard practice to cool the reaction mixture to 0 °C before the dropwise addition of the acyl chloride.[3]
Troubleshooting Guide: N-Acylation/N-Alkylation
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| Formation of Multiple Products/Byproducts | The reaction temperature is too high, leading to the formation of side products or decomposition. | For highly reactive electrophiles, start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If heating is required for less reactive partners, use the minimum temperature necessary for a reasonable reaction rate.[3] |
| Incomplete Reaction | The reaction temperature is too low, resulting in a slow reaction rate. | After the initial controlled addition at a low temperature, the reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time. |
Section 3: Experimental Protocols for Temperature Optimization
A systematic approach to optimizing reaction temperature is crucial for developing robust and scalable chemical processes. Design of Experiments (DoE) is a powerful statistical method for this purpose.[10][11][12]
Protocol: Temperature Screening for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a parallel synthesis approach to efficiently screen for the optimal temperature.
Objective: To determine the optimal reaction temperature for the Suzuki-Miyaura coupling of a 4-amino-3-fluoro-5-bromobenzonitrile with a boronic acid.
Materials:
-
4-Amino-3-fluoro-5-bromobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Parallel synthesis reaction block or multiple reaction vials
Procedure:
-
Reaction Setup: In a glovebox, charge each of the 5 reaction vials with the starting materials, catalyst, and base.
-
Solvent Addition: Add the solvent to each vial.
-
Temperature Screening: Place each vial in a separate well of a pre-heated parallel synthesis block set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Reaction Monitoring: Stir the reactions for a set amount of time (e.g., 12 hours). After this time, take a small aliquot from each reaction for analysis.
-
Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Data Interpretation: Plot the yield of the desired product and key byproducts as a function of temperature to identify the optimal reaction temperature.
Data Presentation:
| Temperature (°C) | Product Yield (%) | Byproduct A (%) | Byproduct B (%) |
| 60 | 45 | <1 | 2 |
| 70 | 75 | 1 | 3 |
| 80 | 92 | 2 | 4 |
| 90 | 88 | 5 | 8 |
| 100 | 85 | 10 | 12 |
This is a hypothetical data set for illustrative purposes.
Visualization of Experimental Workflows
Caption: Workflow for a parallel temperature screening experiment.
Caption: Decision-making flowchart for troubleshooting temperature issues.
References
- A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025-05-12). American Chemical Society.
- A Brief Introduction to Chemical Reaction Optimization. National Center for Biotechnology Information.
- This compound. Chem-Impex.
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022-02-06). ResearchGate.
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Reaction optimization using DoE. (2008-03-01). GalChimia.
- Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate.
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015-12-24). Royal Society of Chemistry.
- Thermophysical Properties of this compound. Chemcasts.
- Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018-05-04). Beilstein Journal of Organic Chemistry.
- Parallel peptide synthesis at elevated temperatures with Syro. Biotage.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020-04-23). National Center for Biotechnology Information.
- Benzimidazole synthesis. Organic Chemistry Portal.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-03-31). Frontiers in Chemistry.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025-04-01). National Center for Biotechnology Information.
- Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
- How to run a parallel synthesis reaction. (2024-12-11). Asynt.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Center for Biotechnology Information.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information.
- Efficient scheme for optimization of parallel tempering Monte Carlo method. (2007-01-05). IOPscience.
- 3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts.
- 3-Fluoroaniline. PubChem.
- Why are some organic reactions run at elevated temperatures?. (2016-04-17). Chemistry Stack Exchange.
- Process optimization using combinatorial design principles: Parallel synthesis and design of experiment methods. ResearchGate.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019-03-22). MDPI.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... ResearchGate.
- Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. National Center for Biotechnology Information.
- A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.. ChemRxiv.
- Process optimization using combinatorial design principles: parallel synthesis and design of experiment methods. PubMed.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. chem-casts.com [chem-casts.com]
- 7. chem-casts.com [chem-casts.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on 4-Amino-3-fluorobenzonitrile Reactivity
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 4-Amino-3-fluorobenzonitrile (4A3FBN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. We will explore how solvent choice critically influences its reactivity, stability, and the outcome of your experiments. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
Section 1: Compound Properties and Handling FAQs
This section covers the fundamental physicochemical properties of this compound and best practices for its handling and storage.
Q1: What are the key physical properties and appearance of this compound?
A1: this compound is typically a solid at room temperature, appearing as a white to light yellow or brown crystalline powder.[1] Its purity can affect the color, with higher purity samples being lighter. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63069-50-1 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | White to light yellow/orange/brown powder/crystal | [1] |
| Melting Point | 86 - 90 °C | [1] |
| Purity (Typical) | ≥ 95% - 98% | [3] |
| Storage | Store at room temperature in a tightly closed container. | [4] |
Q2: I'm having trouble dissolving this compound. What is its general solubility profile?
A2: The solubility of this compound is governed by its molecular structure, which contains a polar amino (-NH₂) group, a polar nitrile (-CN) group, and a relatively nonpolar benzene ring. This amphiphilic nature dictates its solubility.
-
Good Solubility: It is generally soluble in polar organic solvents. You should expect good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), as well as polar protic solvents like methanol and ethanol.[4][5]
-
Moderate Solubility: Solvents like dichloromethane (DCM), chloroform, and ethyl acetate are also effective.[4][5]
-
Poor Solubility: It has low solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) and is generally considered insoluble in water.[4][6]
Troubleshooting Tip: If you experience poor solubility, gentle heating and stirring can significantly improve dissolution. However, always consider the thermal stability of other reagents in your mixture.[5]
Q3: Can the ortho-fluorine atom participate in hydrogen bonding, and how does this affect the molecule's behavior in solution?
A3: Yes, this is a critical consideration. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. It can form an intramolecular hydrogen bond with a hydrogen from the adjacent amino group (N-H···F). This interaction can influence the conformation of the molecule, potentially affecting the availability of the amino group's lone pair for reactions.[7] Furthermore, in protic solvents, the solvent molecules will compete to form intermolecular hydrogen bonds with the amino group (N-H···Solvent), which can reduce its nucleophilicity.[8][9] The choice of solvent can therefore shift the equilibrium between these states.
Section 2: Reactivity and Troubleshooting Guide
The reactivity of 4A3FBN is dominated by the interplay between the electron-donating amino group and the electron-withdrawing nitrile and fluorine groups. This section addresses common issues encountered during its chemical transformations.
Q4: My N-acylation/alkylation reaction on the amino group is sluggish. Is the solvent to blame?
A4: Highly likely. The amino group in 4A3FBN acts as a nucleophile in these reactions. Your choice of solvent has a profound impact on its nucleophilic strength.
-
The Problem with Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) can form a "solvation shell" around the amino group through hydrogen bonding.[10][11] This stabilization lowers the ground state energy of the nucleophile, increasing the activation energy required for it to attack an electrophile, thereby slowing the reaction.[11][12]
-
The Solution with Aprotic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, MeCN, acetone) are the preferred choice.[10][13] They can dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the amino group. This leaves the nucleophile "naked" and more reactive, leading to significantly faster reaction rates for Sₙ2-type processes.[10][11]
Troubleshooting Tip: If your N-alkylation or N-acylation is slow, and you are using a protic solvent, switch to a dry, polar aprotic solvent like DMF or acetonitrile.
Q5: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, but the reaction is not proceeding. What are the optimal solvent conditions?
A5: For an SNAr reaction, the key is to stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring.[10][14]
-
Mechanism Requirement: The reaction is accelerated by electron-withdrawing groups (like the -CN group) ortho or para to the leaving group (the -F atom), which help to delocalize the negative charge of the intermediate.[14]
-
Optimal Solvents: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are essential.[10] These solvents effectively stabilize the charged Meisenheimer complex without deactivating the incoming nucleophile, thus facilitating the reaction.[10][14]
-
Ineffective Solvents: Non-polar solvents lack the ability to stabilize the charged intermediate, effectively halting the reaction. Polar protic solvents can be problematic as they may solvate and deactivate the nucleophile.[10]
Troubleshooting Tip: Ensure your solvent is polar aprotic and rigorously dried. Water contamination can protonate your nucleophile, rendering it inactive. Heating is often required to overcome the activation energy barrier for SNAr reactions.[10]
dot
Caption: Troubleshooting workflow for reactions involving 4A3FBN.
Section 3: Advanced Solvent Selection Guide
Choosing a solvent is not just about dissolution; it's about kinetic and thermodynamic control.[12] This section provides a more granular guide to making an informed choice.
Q6: How do I choose the right solvent to favor an Sₙ1 versus an Sₙ2 pathway at a carbon atom attached to the amino group (after its conversion to a better leaving group)?
A6: While the amino group itself is a poor leaving group, if it were transformed into a better one (e.g., a diazonium salt), the subsequent substitution mechanism would be highly solvent-dependent.
-
For Sₙ1 Reactions: To favor an Sₙ1 pathway, which proceeds through a carbocation intermediate, you need a polar protic solvent (water, alcohols).[15] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through strong dipole-dipole interactions and hydrogen bonding.[15][16]
-
For Sₙ2 Reactions: To favor an Sₙ2 pathway, which involves a backside attack by a nucleophile in a single concerted step, you need a polar aprotic solvent (acetone, DMF, DMSO).[15] These solvents enhance the reactivity of the nucleophile and do not stabilize carbocations, making the Sₙ1 pathway less favorable.[10][11]
dot
Caption: Decision tree for solvent selection based on reaction type.
Table 2: Solvent Suitability for Common Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitable for N-Alkylation (Sₙ2)? | Suitable for SNAr? | Rationale |
| Water (H₂O) | Polar Protic | 78.5 | No | No | Strongly solvates and deactivates nucleophiles via H-bonding.[11][17] |
| Methanol (MeOH) | Polar Protic | 32.6 | Poor | Poor | Deactivates nucleophiles via H-bonding, slowing Sₙ2 rates significantly.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent | Good | Does not H-bond with nucleophiles, increasing their reactivity.[10] |
| DMSO | Polar Aprotic | 47 | Excellent | Excellent | Highly polar; excellent at solvating cations and stabilizing charged SNAr intermediates.[10] |
| DMF | Polar Aprotic | 38 | Excellent | Excellent | Similar to DMSO, a standard choice for both Sₙ2 and SNAr reactions.[10] |
| DCM (CH₂Cl₂) | Polar Aprotic | 9.1 | Moderate | Poor | Lower polarity makes it less effective at stabilizing charged intermediates.[17] |
| Toluene | Non-polar | 2.4 | No | No | Cannot dissolve ionic reagents or stabilize polar intermediates. |
Section 4: Experimental Protocol Example
This section provides a sample protocol where solvent choice is critical.
Q7: Can you provide a detailed protocol for a representative reaction, such as the N-acetylation of this compound?
A7: Certainly. The N-acetylation is a common protection strategy. The choice of an aprotic solvent is key to ensuring the nucleophilicity of the amino group is not compromised.
Protocol: N-Acetylation of this compound
Objective: To synthesize N-(4-cyano-2-fluorophenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq) as a base
-
Dichloromethane (DCM) or Ethyl Acetate (anhydrous) as the solvent
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).[18]
-
Base Addition: Add the base (triethylamine or pyridine) to the solution and stir for 5 minutes at room temperature. The base will neutralize the HCl byproduct generated from acetyl chloride.
-
Acylating Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the acetyl chloride or acetic anhydride dropwise to the stirred solution. Controlling the temperature is crucial to manage the exothermic reaction.[19]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[18]
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Causality Note: Using DCM, a polar aprotic solvent, ensures that the amino group's lone pair remains highly available for nucleophilic attack on the acylating agent.[6] Using a protic solvent like ethanol would lead to hydrogen bonding, reducing the reaction rate.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information.
- Nanjing Finechem Holding Co.,Limited. Benzonitrile, 3-Amino-4-Fluoro- | Properties, Uses, Safety Data & Supplier Information China.
- Wikipedia. Solvent effects.
- Gass, N. J., et al. (2022). Dissecting Solvent Effects on Hydrogen Bonding. National Center for Biotechnology Information.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- ResearchGate. (2025). Solvent Effects on Hydrogen Bonds-A Theoretical Study.
- Mdlovu, N. V., et al. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. MDPI.
- University of Calgary. Ch 8 : Solvent Effects.
- Cook, J. L., et al. (2007). Solvent effects on hydrogen bonding. PubMed.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Cole, T. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information.
- PubChem. 4-Fluorobenzonitrile.
- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
- Mishra, A., et al. (2014). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Center for Biotechnology Information.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Kaupp, M., et al. (2020). Unusually Large Effects of Charge-assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. National Center for Biotechnology Information.
- Other Fine Chemicals. This compound, 250 g, CAS No. 63069-50-1.
- PubChem. This compound.
- Carl ROTH. This compound, 100 g, CAS No. 63069-50-1.
- Carl ROTH. This compound, 100 g, CAS No. 63069-50-1.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Chemcasts. Thermophysical Properties of this compound.
- ResearchGate. (2019). In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ?.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Scribd. 4.1.1 Protic Vs Aprotic Solvent.
- Carl ROTH. This compound, 100 g, CAS No. 63069-50-1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound, 250 g, CAS No. 63069-50-1 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. Benzonitrile, 3-Amino-4-Fluoro- | Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Troubleshooting [chem.rochester.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-3-fluorobenzonitrile Scale-Up
Welcome to the technical support center for the scale-up of 4-Amino-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful and safe scale-up of this important chemical intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible scale-up process.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent laboratory and industrial synthesis route is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.[2][3] A typical starting material is 4-bromo-2-fluoroaniline, which is reacted with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Alternative methods, such as those starting from 4-amino-3-fluorobenzoic acid, are also known but are often less direct for large-scale production.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns revolve around the use of highly toxic copper(I) cyanide and the management of potentially exothermic reactions.[5] Cyanide compounds are fatal if swallowed, inhaled, or absorbed through the skin.[5] Large-scale reactions also have a reduced surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of thermal runaway if the reaction is exothermic.[1][6][7]
Q3: What is the typical appearance and purity of this compound?
A3: this compound is typically a white to light yellow or light orange powder or crystalline solid. Commercially available grades usually have a purity of >98.0% as determined by Gas Chromatography (GC).
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at room temperature, preferably in a cool, dark, and well-ventilated place. The container should be kept tightly closed.
II. Detailed Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.
Reaction Performance
Q1: My Rosenmund-von Braun reaction is sluggish on a larger scale, resulting in low conversion of the starting aryl halide. What are the potential causes and how can I improve the reaction rate?
A1: Several factors can contribute to a sluggish reaction on a larger scale:
-
Insufficient Heat Transfer: Inadequate heating and mixing can lead to localized cold spots in the reactor, slowing down the reaction rate. Ensure that the reactor's heating system is capable of maintaining a consistent and uniform temperature throughout the reaction mixture.[7]
-
Poor Mixing: As the scale increases, achieving efficient mixing becomes more challenging. Poor mixing can lead to a heterogeneous reaction mixture, with the solid CuCN not being effectively dispersed. This reduces the interfacial area for the reaction to occur. Consider using an appropriate agitator design and speed for the viscosity of the reaction mixture.[7]
-
Deactivated Copper(I) Cyanide: The quality of CuCN is crucial. If it has been exposed to air and moisture, it can become deactivated. It is advisable to use freshly purchased, high-purity CuCN. Some sources suggest that beige-colored CuCN is active, while greenish samples may be degraded.
-
Inadequate Solvent Purity: The presence of water in the DMF can negatively impact the reaction. Ensure that the solvent is anhydrous.
Troubleshooting Steps:
-
Verify Reactor Performance: Confirm that the reactor's heating and agitation systems are functioning correctly and are appropriate for the scale of the reaction.
-
Use High-Quality Reagents: Use fresh, high-purity, and anhydrous reagents and solvents.
-
Optimize Reaction Temperature: While the Rosenmund-von Braun reaction requires high temperatures (typically 120-150 °C in DMF), carefully increasing the temperature in small increments may improve the reaction rate.[8] However, be cautious of potential side reactions at higher temperatures.
-
Consider a Ligand: The addition of a ligand, such as L-proline, has been shown to promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures and improved yields.[9]
Q2: I am observing a significant amount of a dark, tar-like substance in my reactor after the reaction. What is its likely origin and how can I minimize its formation?
A2: The formation of dark, polymeric materials is a common issue in high-temperature reactions, especially with aromatic compounds.
-
Side Reactions: At elevated temperatures, side reactions such as polymerization of the starting material or product can occur. The presence of impurities can also catalyze these side reactions.
-
Thermal Decomposition: Prolonged heating can lead to the thermal decomposition of the solvent (DMF) or the reactants and products.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid overheating.
-
Minimize Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Workup and Purification
Q3: During the aqueous workup of my large-scale reaction, I am having difficulty breaking the emulsion that forms. What is causing this and how can I resolve it?
A3: Emulsion formation during the workup of cyanation reactions is often due to the presence of finely divided copper salts and the use of a polar aprotic solvent like DMF.
Solutions:
-
Addition of a Brine Solution: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the reaction mixture through a pad of celite or another filter aid before the aqueous workup can remove fine solid particles that stabilize the emulsion.
-
Solvent Swap: If feasible, consider a solvent swap from the high-boiling DMF to a less polar, water-immiscible solvent like toluene or ethyl acetate before the aqueous workup.
Q4: My final product has a persistent colored impurity that is difficult to remove by crystallization. What is the likely nature of this impurity and what purification strategies can I employ?
A4: The colored impurity is likely a result of side reactions or residual copper complexes.
-
Copper Complexes: The product can form stable complexes with copper ions, which are often colored.
-
Oxidation Products: The amino group in the product is susceptible to oxidation, which can lead to colored impurities.
Purification Strategies:
-
Ammonia Wash: Washing the organic extract with an aqueous ammonia solution can help to remove residual copper salts by forming soluble copper-ammonia complexes.[4]
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can be effective in removing colored impurities.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary, although this can be challenging and costly on a large scale.
III. Experimental Protocols & Data
Representative Scale-Up Synthesis Protocol
This protocol is a generalized representation and should be optimized for specific equipment and safety considerations.
-
Reactor Setup: A suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with anhydrous DMF (e.g., 5-10 volumes relative to the starting material).
-
Reagent Charging: The starting material (e.g., 4-bromo-2-fluoroaniline) and copper(I) cyanide (typically 1.5-2.0 equivalents) are charged to the reactor under a nitrogen atmosphere.
-
Reaction: The mixture is heated to the target temperature (e.g., 140-150 °C) with vigorous stirring. The reaction is monitored by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature. The mixture may be filtered to remove excess CuCN. The filtrate is then poured into a well-stirred mixture of water and a suitable organic solvent (e.g., ethyl acetate or toluene). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with water, an aqueous ammonia solution, and brine. The organic layer is then dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Solvent Selection for Scale-Up
The choice of solvent is critical for a successful and safe scale-up.
| Solvent | Boiling Point (°C) | Polarity | Safety/Environmental Considerations |
| DMF | 153 | High | High boiling point, can be difficult to remove. Potential for thermal decomposition. |
| DMAc | 165 | High | Similar properties to DMF, also a good solvent for this reaction. |
| NMP | 202 | High | Very high boiling point, can be even more difficult to remove than DMF. |
| Toluene | 111 | Low | Lower boiling and less polar, may require higher reaction temperatures or a catalyst with higher activity. Easier to remove and less water-miscible. |
IV. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Safe Handling Workflow for Copper(I) Cyanide
Caption: A workflow for the safe handling of copper(I) cyanide.
V. References
-
Clark, W., Lei, M., Kirichenko, E., Dickerson, K., & Prytko, R. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Chemical Engineering Education, 51(1), 34-39. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Semantic Scholar. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. [Link]
-
Algor Cards. (n.d.). Nitrile Synthesis: Methods and Applications. [Link]
-
Exposome-Explorer. (2013, June 20). Acutely Toxic Chemicals (ATC) - Copper Cyanide. [Link]
-
New Jersey Department of Health. (n.d.). Copper Cyanide Hazard Summary. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
National Institutes of Health. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. (2025, August 5). Ligand-Promoted Rosenmund–von Braun Reaction. [Link]
-
Google Patents. (n.d.). Process for hydrolysis of nitriles.
-
Semantic Scholar. (n.d.). Direct preparation of nitriles from carboxylic acids in continuous flow. [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Link]
-
University of Illinois. (2014, March 24). Cyanides - Division of Research Safety. [Link]
-
ResearchGate. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
-
Royal Society of Chemistry. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry. [Link]
-
Google Patents. (n.d.). Process for producing aromatic nitrile.
-
Royal Society of Chemistry. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Google Patents. (n.d.). Hydrolysis of aromatic nitriles to carboxylic acids.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
-
Royal Society of Chemistry. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry. [Link]
-
Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. [Link]
-
Reddit. (2023, October 13). Cyanation of aryl bromide. [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
ResearchGate. (n.d.). A summary of approaches to nitrile synthesis. [Link]
-
PNAS. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 7. amarequip.com [amarequip.com]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Column Chromatography of 4-Amino-3-fluorobenzonitrile Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the column chromatography purification of 4-Amino-3-fluorobenzonitrile and its derivatives. The unique chemical properties of these compounds—possessing a basic amino group, a polar nitrile, and an electronegative fluorine atom—present specific challenges that this guide aims to address through practical, field-proven advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives, providing concise answers and foundational knowledge.
Q1: What are the main challenges in the column chromatography of this compound derivatives?
A1: The primary challenges stem from the molecule's basicity and polarity. The amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, irreversible adsorption, and even decomposition of the compound on the column.[1][2] The polar nature of the nitrile and the fluorine atom requires carefully selected mobile phases to achieve adequate separation from impurities.
Q2: What is the best stationary phase for purifying these compounds?
A2: While standard silica gel is the most common choice, its acidic nature can be problematic.[1] For this compound and its derivatives, several options can yield better results:
-
Deactivated (End-Capped) Silica Gel: This is often the best starting point. The deactivation process minimizes the number of free silanol groups, reducing the strong interactions that cause peak tailing.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[1] Basic alumina is particularly effective at preventing the adsorption of amines.
-
Amine-Functionalized Silica: This stationary phase creates a more basic environment within the column, which can significantly improve the chromatography of basic analytes.[1]
Q3: How do I select an appropriate mobile phase?
A3: The choice of mobile phase is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] The polarity is gradually increased to elute the compound. To counteract the basicity of the amino group, it is highly recommended to add a small amount of a basic modifier to the mobile phase.[1]
Q4: Why is a basic modifier necessary in the mobile phase?
A4: A basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase to compete with the this compound derivative for binding to the acidic sites on the stationary phase.[1][4] This competition minimizes the strong interactions that lead to peak tailing and improves the peak shape and recovery of the compound. A typical concentration of triethylamine is 0.1-1% (v/v) in the mobile phase.
Q5: How can I predict the right solvent system for my column using Thin Layer Chromatography (TLC)?
A5: TLC is an invaluable tool for quickly determining the optimal solvent system for column chromatography.[3][5] The ideal solvent system for your column will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[6] It is crucial to use the same stationary phase for your TLC plate as you will for your column. Remember to also add the basic modifier to your TLC mobile phase to accurately predict the behavior on the column.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Problem 1: Significant Peak Tailing
Symptoms: The compound elutes from the column with a broad, asymmetrical peak that has a pronounced "tail." This can lead to poor separation from impurities and lower yields of pure fractions.[7]
Causality: Peak tailing is a classic sign of strong, undesirable interactions between the basic amino group of your compound and the acidic silanol groups on the silica gel stationary phase.[2][4][8]
Solutions:
-
Incorporate a Basic Modifier:
-
Protocol: Add 0.1-1% (v/v) triethylamine (TEA) to your mobile phase.[1] For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in a solvent system like dichloromethane/methanol.[1]
-
Mechanism: The TEA will preferentially bind to the acidic sites on the silica, effectively blocking them from interacting with your amine-containing compound.[4]
-
-
Use a Deactivated Stationary Phase:
Problem 2: Compound is "Stuck" on the Column (Irreversible Adsorption)
Symptoms: Your compound, which was visible on TLC, does not elute from the column, even after flushing with a very polar solvent system.
Causality: This is an extreme case of the interaction between the basic amine and the acidic stationary phase, leading to irreversible binding.[1] In some cases, highly acidic sites on the silica can cause the compound to decompose.[6]
Solutions:
-
Pre-treat the Silica Gel:
-
Protocol: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase that already contains the basic modifier (e.g., 1% TEA). This "deactivates" the silica before the compound is introduced.[1]
-
Mechanism: This ensures that the acidic sites are neutralized from the very beginning of the purification process.
-
-
Switch to a More Inert Stationary Phase:
-
Protocol: For particularly problematic compounds, avoid silica gel altogether and use basic alumina.[1]
-
Mechanism: The basic nature of the alumina stationary phase is much more compatible with basic analytes.
-
Problem 3: Poor Separation of Closely Related Impurities
Symptoms: Your target compound co-elutes with impurities, making it difficult to obtain pure fractions.
Causality: The polarity of the mobile phase may not be optimized for the specific mixture of compounds.
Solutions:
-
Optimize the Solvent Gradient:
-
Protocol: Instead of a single solvent mixture (isocratic elution), use a gradient elution. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent.[5] This can be done in a stepwise manner (e.g., 5% ethyl acetate in hexanes, then 10%, then 15%) or as a continuous gradient if you are using an automated chromatography system.
-
Mechanism: A shallow gradient can improve the resolution between compounds with similar polarities.
-
-
Experiment with Different Solvent Systems:
-
Protocol: If a hexanes/ethyl acetate system is not providing adequate separation, try other solvent combinations. For example, dichloromethane/methanol (with a basic modifier) can offer different selectivity.[9]
-
Mechanism: Different solvents interact with the stationary phase and the analytes in unique ways, which can be exploited to improve separation.
-
Data & Protocols
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Polarity of Compound | Non-Polar Component | Polar Component | Basic Modifier (Typical Conc.) |
| Less Polar | Hexanes/Heptane | Ethyl Acetate | 0.1-1% Triethylamine |
| Moderately Polar | Dichloromethane | Ethyl Acetate | 0.1-1% Triethylamine |
| More Polar | Dichloromethane | Methanol | 0.5-2% Triethylamine or 1-5% of 7N NH3 in MeOH |
Experimental Protocol: Deactivation of Silica Gel with Triethylamine
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Gently stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
Pack the column with the deactivated silica gel slurry as you normally would.
Visualizing the Workflow
Diagram 1: Decision-Making Workflow for Purifying this compound Derivatives
Caption: Decision-making workflow for chromatography.
III. References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from:
-
BenchChem. Troubleshooting purification of tertiary amine compounds by column chromatography. Available from:
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401–405. Available from: [Link]
-
PubMed. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from:
-
Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. Available from:
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from:
-
Chromatography Forum. Baseline and Tailing. Available from:
-
Journal of Chromatographic Science. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Available from:
-
BenchChem. Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile. Available from:
-
LC/GC North America. HPLC Troubleshooting Guide. Available from:
-
Columbia University. Column chromatography. Available from:
-
University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from:
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from:
-
University of Rochester. Chromatography: Solvent Systems for TLC. Available from:
-
Chromatography Forum. Amine column degradation. Available from:
-
ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Available from: [Link]
-
University of York. Determining a solvent system. Available from:
-
Reddit. Column chromatography & TLC on highly polar compounds?. Available from: [Link]
-
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]
-
The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Available from:
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. Chromatography [chem.rochester.edu]
dealing with poor solubility of 4-Amino-3-fluorobenzonitrile
Welcome to the technical support guide for 4-Amino-3-fluorobenzonitrile (CAS No. 63069-50-1). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their work.[1][2] A common experimental hurdle encountered with this compound is its limited solubility in many standard solvent systems. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome this challenge effectively and ensure the success of your experiments.
Section 1: Understanding the Solubility Challenge
This section addresses the fundamental properties of this compound that contribute to its solubility behavior.
FAQ: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is governed by a combination of its structural features: a rigid aromatic ring, a polar nitrile group, a basic amino group, and an electronegative fluorine atom. It is a crystalline solid with a relatively high melting point, which often correlates with poor solubility.[2] The molecule has both hydrogen bond donor (-NH₂) and acceptor (-N≡C, -F) sites, but the overall aromatic character limits its affinity for highly polar solvents like water. Its solubility in non-polar organic solvents is also limited due to the polar functional groups.
| Property | Value | Source(s) |
| CAS Number | 63069-50-1 | [3][4] |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | [2] |
| Appearance | White to light yellow/brown crystalline powder | [2][4][5] |
| Melting Point | 86 - 90 °C | [2] |
| Boiling Point | 297.13 °C (Normal) | [3] |
Section 2: Initial Troubleshooting & Solubility Screening
Before attempting advanced methods, a systematic approach to solvent screening is crucial. This section provides a logical workflow for initial experiments.
FAQ: My compound won't dissolve in my chosen solvent. What are the first steps?
When initial dissolution fails, do not immediately resort to high heat or large volumes of solvent. The first step is to perform a systematic, small-scale screening to identify a suitable solvent or solvent system. The choice of solvent should be guided by the polarity of the compound and the requirements of your downstream application.
Below is a troubleshooting workflow to guide your solvent selection process.
Sources
Technical Support Center: Analysis of 4-Amino-3-fluorobenzonitrile by LC-MS
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-3-fluorobenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of side-reaction products during LC-MS analysis. Our goal is to equip you with the expertise to anticipate, identify, and resolve common analytical challenges, ensuring the integrity and accuracy of your results.
Understanding the Molecule: this compound
This compound (C₇H₅FN₂) is a small aromatic molecule with a molecular weight of 136.13 g/mol .[1] Its structure, containing a reactive primary aromatic amine, a nitrile group, and a fluorine substituent, presents a unique set of considerations for LC-MS analysis. The presence of both a basic amine and a nitrile group susceptible to hydrolysis means that side-reactions can readily occur under various experimental conditions.
Troubleshooting Guide: Identifying Unexpected Peaks
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your LC-MS experiments.
Q1: I'm observing a peak with an m/z of [M+18+H]⁺. What is the likely identity of this species?
Answer: An increase of 18 Da strongly suggests a hydrolysis reaction. The nitrile group (-CN) in this compound can be hydrolyzed to a carboxylic acid (-COOH) in the presence of acidic or basic mobile phases.[2][3][4] This reaction replaces the nitrogen atom with two oxygen atoms and adds a hydrogen, resulting in a net mass increase of 17.00274 Da, which, with the addition of a proton for ESI+, will appear as an [M+18+H]⁺ ion.
-
Proposed Structure: 4-Amino-3-fluorobenzoic acid.
-
Causality: This is one of the most common degradation pathways for benzonitrile derivatives.[4][5][6] The reaction can be catalyzed by acidic or basic conditions in your mobile phase or sample diluent. Even prolonged exposure to aqueous solutions at neutral pH can lead to low levels of hydrolysis.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: If using acidic or basic additives, consider reducing their concentration or switching to a more neutral pH if your chromatography allows.
-
Sample Preparation: Analyze samples as freshly as possible after preparation. Avoid storing them in aqueous solutions for extended periods.
-
Forced Degradation Study: To confirm, intentionally degrade a sample by treating it with a dilute acid or base and see if the peak at [M+18+H]⁺ increases in intensity.
-
Q2: My mass spectrum shows a peak at [M+16+H]⁺. Could this be an oxidation product?
Answer: Yes, a mass increase of 16 Da is a hallmark of oxidation, typically the addition of an oxygen atom. Aromatic amines are particularly susceptible to oxidation.[7][8][9] There are two primary possibilities for the location of this oxidation:
-
N-oxidation: The amino group can be oxidized to a hydroxylamine or a nitroso group, though the latter would involve a mass increase of 15 Da with the loss of H. More commonly observed in ESI is the formation of an N-oxide.
-
Ring Hydroxylation: An oxygen atom can be added to the aromatic ring, forming a phenol derivative.
-
Proposed Structures:
-
4-(Hydroxyamino)-3-fluorobenzonitrile
-
4-Amino-3-fluoro-x-hydroxybenzonitrile
-
-
Causality: Oxidation can be triggered by several factors, including dissolved oxygen in the mobile phase, exposure to light (photodegradation), or even radical cations generated in the electrospray source.[7]
-
Troubleshooting Steps:
-
Degas Mobile Phases: Ensure your mobile phases are thoroughly degassed to minimize dissolved oxygen.
-
Protect from Light: Store samples and standards in amber vials to prevent photodegradation.[10]
-
Optimize Source Conditions: In some cases, harsh ESI source conditions can promote in-source oxidation. Try reducing the source temperature or capillary voltage.
-
Q3: I am seeing a significant peak at approximately double the molecular weight of my compound, [2M+H]⁺. What does this indicate?
Answer: The observation of a [2M+H]⁺ ion is indicative of a non-covalent dimer, which is frequently observed in electrospray ionization (ESI) mass spectrometry, especially at high analyte concentrations.[11] It can also suggest the formation of a covalent dimer through an oxidative coupling reaction of the aromatic amine.
-
Proposed Structures:
-
Non-covalent dimer: Two molecules of this compound associated through hydrogen bonding or other intermolecular forces, protonated.
-
Covalent dimer (Azo-dimer): Two molecules linked by an azo (-N=N-) bond, which can form through oxidation of the primary amine. The formation of such a dimer has been observed for similar aromatic amines.[12]
-
-
Causality: High concentrations of the analyte in the ESI source can promote the formation of proton-bound dimers.[11] Oxidative conditions can lead to the formation of covalent dimers.
-
Troubleshooting Steps:
-
Dilute the Sample: The most effective way to reduce non-covalent dimer formation is to dilute your sample. If the [2M+H]⁺ peak intensity decreases disproportionately to the [M+H]⁺ peak, it is likely a non-covalent dimer.
-
Modify Source Conditions: Adjusting the cone voltage or declustering potential can sometimes help to break up non-covalent dimers.[11]
-
Inert Atmosphere: If a covalent dimer is suspected, preparing and running the sample under an inert atmosphere (e.g., nitrogen or argon) may reduce its formation.
-
Q4: I have several unexpected peaks with m/z values lower than my parent compound. What could be the cause?
Answer: Peaks with m/z values lower than the parent ion are typically due to in-source fragmentation.[13][14][15] This occurs when the analyte fragments in the ion source before reaching the mass analyzer. For this compound, plausible neutral losses include:
-
Loss of HCN (27 Da): Fragmentation of the nitrile group.
-
Loss of HF (20 Da): Cleavage of the carbon-fluorine bond. While the C-F bond is strong, it can be cleaved under certain energetic conditions.[16][17][18]
-
Loss of NH₃ (17 Da): From the amino group.
-
Causality: In-source fragmentation is often caused by high source temperatures or high voltages (e.g., capillary, cone, or fragmentor voltage) which impart excess energy to the ions.[14][19]
-
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically reduce the cone/fragmentor voltage and the source temperature to find the minimum values that still provide good ionization of the parent compound.[14]
-
Check for Co-eluting Species: Sometimes, co-eluting compounds can suppress the ionization of the target analyte and make in-source fragments appear more prominent. Ensure good chromatographic separation.
-
MS/MS Confirmation: Use tandem mass spectrometry (MS/MS) to fragment the parent ion ([M+H]⁺). If the fragments observed in the MS/MS spectrum match the peaks seen in the full scan MS, it is strong evidence of in-source fragmentation.
-
Frequently Asked Questions (FAQs)
-
What are the expected protonated and adduct ions for this compound in positive ion mode ESI-MS? You should expect to see the protonated molecule [M+H]⁺ as the base peak. Additionally, common adducts include the sodium adduct [M+Na]⁺, the potassium adduct [M+K]⁺, and the ammonium adduct [M+NH₄]⁺ if ammonium salts are present in your mobile phase.[11][20][21]
-
My peak shape for this compound is poor (tailing). How can I improve it? Poor peak shape for basic compounds like aromatic amines is common on standard C18 columns.[22] This is often due to interactions with residual silanols on the silica support. To improve peak shape:
-
Use a low concentration of an acidic modifier like formic acid (0.1%) in the mobile phase to protonate the amine and reduce silanol interactions.
-
Consider a different stationary phase, such as a PFP (pentafluorophenyl) column, which can offer better retention and peak shape for polar and aromatic compounds.[22]
-
Ensure your sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
How can I definitively confirm the structure of a suspected side-reaction product? While LC-MS provides strong evidence for the molecular weight of an unknown, definitive structure elucidation often requires further steps:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the unknown peak and analyzing its fragmentation pattern can provide structural clues.[23][24][25]
-
Isolation and NMR: For major degradation products, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[25][26]
-
Synthesis of Standards: Synthesizing the suspected side-product and comparing its retention time and mass spectrum to the unknown peak provides definitive confirmation.
-
Data Presentation: Expected m/z Values
The following tables summarize the calculated monoisotopic masses for this compound and its potential side-reaction products and adducts.
Table 1: Common Adducts of this compound (C₇H₅FN₂)
| Ion Type | Formula | Monoisotopic Mass (Da) |
| [M+H]⁺ | C₇H₆FN₂⁺ | 137.0510 |
| [M+Na]⁺ | C₇H₅FN₂Na⁺ | 159.0329 |
| [M+K]⁺ | C₇H₅FN₂K⁺ | 174.9989 |
| [M+NH₄]⁺ | C₇H₉FN₃⁺ | 154.0775 |
| [2M+H]⁺ | C₁₄H₁₁F₂N₄⁺ | 273.0942 |
Table 2: Potential Side-Reaction Products of this compound
| Reaction Type | Proposed Product | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ | Δ Mass from Parent (Da) |
| Hydrolysis | 4-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.0383 | 156.0456 | +18.9873 |
| Oxidation | 4-Amino-3-fluoro-x-hydroxybenzonitrile | C₇H₅FN₂O | 152.0386 | 153.0459 | +15.9876 |
| Dimerization (Covalent) | Azo-dimer | C₁₄H₈F₂N₄ | 270.0717 | 271.0790 | +133.0207 |
Experimental Protocols
Protocol 1: Standard LC-MS Method for this compound
This method provides a starting point for the analysis. Optimization may be required based on your specific instrumentation.
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: ESI-positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Voltage: 30 V
-
Scan Range: m/z 50-500
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help to proactively identify potential degradation products.[23][24][25][27]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a control sample (stock solution diluted with mobile phase) using the LC-MS method described above. Compare the chromatograms to identify new peaks.
Visualizations
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
General LC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected LC-MS peaks.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Hofmann, J., & Sleno, L. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 673-700.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- Nature Communications. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- Novatia, LLC. (n.d.). ESI Adduct Ions.
- Element Lab Solutions. (n.d.). LC-MS Troubleshooting.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry.
- ResearchGate. (2025, August 8). Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection | Request PDF.
- LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?
- Fiehn Lab. (n.d.). MS Adduct Calculator.
- LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
- ResearchGate. (2025, August 10). The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF.
- MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- PubMed. (2015, July 28). The biodegradation vs. biotransformation of fluorosubstituted aromatics.
- NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- ACS Omega. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
- PubMed. (n.d.). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.
- RSC Publishing. (n.d.). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS.
- MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- ResearchGate. (2025, August 4). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.
- PubMed. (2022, May 18). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.
- RSC Publishing. (n.d.). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.
- PubMed. (n.d.). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant.
- ResearchGate. (2024, December 1). (PDF) Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS.
- MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
- PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- PubChem. (n.d.). 4-Amino-2-chloro-3-fluorobenzonitrile.
- PubMed. (2024, September 20). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products.
- ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
Sources
- 1. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 17. researchgate.net [researchgate.net]
- 18. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. support.waters.com [support.waters.com]
- 21. acdlabs.com [acdlabs.com]
- 22. agilent.com [agilent.com]
- 23. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Sandmeyer Reaction for 4-Amino-3-fluorobenzonitrile Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and reproducibility of the Sandmeyer reaction for the synthesis of 4-Amino-3-fluorobenzonitrile. As a reaction that is notoriously sensitive to experimental conditions, success lies in understanding the causality behind each step. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the reasoning behind them.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in this Sandmeyer reaction typically stem from three primary areas: incomplete diazotization, decomposition of the diazonium salt intermediate, or inefficient cyanation.[1]
-
Incomplete Diazotization: The conversion of the starting material, 3-fluoro-4-aminobenzonitrile, to its corresponding diazonium salt must be complete. Any unreacted starting amine can participate in side reactions, such as azo coupling, which consumes the diazonium intermediate and reduces your yield.[2]
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and prone to decomposition, especially at elevated temperatures.[2] Decomposition leads to the formation of phenol impurities (from reaction with water) and other byproducts.
-
Ineffective Cyanation: The copper(I) cyanide (CuCN) catalyst may be inactive, or the conditions for the cyanation step may be suboptimal. The Sandmeyer reaction proceeds via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst.[5][6][7]
-
Solution: Use high-purity, freshly prepared or properly stored CuCN. Ensure vigorous stirring during the addition of the diazonium salt to the CuCN solution to facilitate efficient mixing and catalysis.
-
Q2: My reaction mixture turns into a dark, tar-like substance upon adding the diazonium salt to the copper cyanide solution. What is happening?
A2: The formation of dark, polymeric tars is a classic sign of uncontrolled diazonium salt decomposition and subsequent radical side reactions.[1] This is often triggered by:
-
Elevated Temperatures: Even localized heating can initiate rapid decomposition.
-
Incorrect pH: The acidity of the medium is crucial for the stability of the diazonium salt.[4]
-
Impurities: Trace metal impurities can catalyze decomposition pathways.
Solution: The most critical factor to control is temperature. Ensure both the diazonium salt solution and the copper cyanide solution are pre-cooled to 0-5 °C before mixing. Add the diazonium salt solution to the cyanide solution slowly (dropwise) with vigorous stirring to dissipate any heat generated and to keep the instantaneous concentration of the diazonium salt low.
Q3: I'm observing significant formation of a phenol byproduct (4-amino-3-fluorophenol). How can I minimize this?
A3: Phenol formation is a common side reaction where the diazonium group is displaced by a hydroxyl group from water.[2][4] This is particularly problematic if the reaction temperature rises above the recommended 0-5 °C range or if the reaction is allowed to stand for too long before the introduction of the cyanide nucleophile.
Solution:
-
Strict Temperature Control: Maintain the 0-5 °C range throughout the diazotization and the addition to the copper cyanide.
-
Minimize Water Content where Possible: While the reaction is aqueous, using highly concentrated acids can limit the activity of water.
-
Prompt Use: Use the diazonium salt solution immediately after its preparation. The longer it sits, even at low temperatures, the more opportunity there is for hydrolysis to occur.
Frequently Asked Questions (FAQs)
What is the precise mechanism of the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[5][8] The process occurs in two main stages:
-
Diazotization: The primary aromatic amine (3-fluoro-4-aminobenzonitrile) reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a thermally unstable aryl diazonium salt.[6][9]
-
Copper-Catalyzed Substitution: The substitution is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical with the loss of stable nitrogen gas (N₂). This aryl radical then reacts with a copper(II) species to transfer the cyanide group, yielding the final product (this compound) and regenerating the copper(I) catalyst.[5][6][7]
Why is copper(I) the required catalyst? Can I use copper(II)?
Copper(I) is the active catalyst because it can readily donate a single electron to the diazonium salt to initiate the radical formation, becoming oxidized to copper(II) in the process.[7][10] The newly formed aryl radical then abstracts the cyanide from the copper(II) complex, regenerating the copper(I) catalyst for the next cycle. While some Sandmeyer-type reactions have been developed with other metals, the classic and most reliable method for cyanation employs a copper(I) salt.[5][8] Using a copper(II) salt directly is generally ineffective as it is not in the correct oxidation state to initiate the critical single-electron transfer step.
What are the key quantitative parameters to control for this reaction?
Optimizing the following parameters is critical for maximizing yield and purity.
| Parameter | Recommended Range/Value | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt intermediate.[1][2][4] |
| Sodium Nitrite (NaNO₂) Stoichiometry | 1.05–1.1 equivalents | A slight excess ensures the complete conversion of the starting amine.[1] |
| Copper(I) Cyanide (CuCN) Stoichiometry | 1.1–1.2 equivalents | Ensures a sufficient amount of catalyst is present for efficient cyanation. |
| Acid Concentration | Concentrated (e.g., 37% HCl) | Maintains a low pH to stabilize the diazonium salt and prevent side reactions.[9] |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 3-fluoro-4-aminobenzonitrile.
Materials and Reagents:
-
3-fluoro-4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Urea (for quenching excess nitrous acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice / Ice-salt bath
Protocol 1: Diazotization of 3-fluoro-4-aminobenzonitrile
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 3-fluoro-4-aminobenzonitrile in a solution of concentrated HCl and water.
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The mixture should become a fine, stirrable slurry.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Verify the presence of excess nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate dark blue color). If the test is negative, add a small amount of additional sodium nitrite solution.
-
Add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative. The cold diazonium salt solution is now ready for immediate use.
Protocol 2: Sandmeyer Cyanation
-
In a separate, larger reaction vessel, prepare a solution of 1.2 equivalents of copper(I) cyanide in a solution of sodium or potassium cyanide (this helps solubilize the CuCN).
-
Cool this cyanide solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the copper(I) cyanide solution via a dropping funnel. A vigorous evolution of nitrogen gas will be observed. Control the addition rate to keep the temperature below 10 °C and to manage the frothing.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases completely.[11]
Protocol 3: Work-up and Purification
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the pH is ~7-8. This will precipitate the crude product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes).
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ZoomOrgo. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
- ResearchGate. (2025, August 9). Cu(I)/Cu(II)/TMEDA, new effective available catalyst of sandmeyer reaction.
- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
- PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
- PubMed Central (PMC) - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
- ACS Publications. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- NCERT. (n.d.). Amines.
- Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alkylation of 4-Amino-3-fluorobenzonitrile
Welcome to the technical support center for the selective alkylation of 4-Amino-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve successful and selective mono-alkylation while avoiding the prevalent issue of over-alkylation.
Introduction: The Challenge of Selective N-Alkylation
This compound is a valuable building block in medicinal chemistry and materials science. However, the nucleophilic nature of the primary aromatic amine makes it susceptible to over-alkylation, leading to the formation of undesired secondary and tertiary amines.[1][2] This not only consumes valuable starting material but also complicates purification processes. The reactivity of the amino group is influenced by a delicate interplay of electronic and steric factors. The fluorine atom at the ortho position introduces steric hindrance and alters the electronic properties of the aromatic ring, which can be leveraged for selective transformations.[3][4]
This guide provides a comprehensive resource to understand and control these factors, ensuring high yields of the desired mono-alkylated product.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the alkylation of this compound.
Issue 1: Significant formation of di-alkylated and/or tri-alkylated byproducts.
-
Question: My reaction is producing a mixture of mono-, di-, and sometimes even tri-alkylated products. How can I improve the selectivity for mono-alkylation?
-
Answer: Over-alkylation is the most common challenge in this reaction.[1] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Several factors can be optimized to mitigate this:
-
Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent will invariably lead to over-alkylation. Start with a 1:1 to 1:1.2 molar ratio of this compound to your alkylating agent. A slight excess of the amine can sometimes favor mono-alkylation.
-
Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction if necessary.
-
Choice of Base: The strength and steric bulk of the base can influence selectivity. A bulky, non-nucleophilic base can selectively deprotonate the less hindered primary amine. Consider using bases like potassium tert-butoxide over smaller, more nucleophilic bases.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration of it in the reaction mixture, thereby disfavoring the second alkylation of the more reactive secondary amine product.
-
Issue 2: Low or no conversion of the starting material.
-
Question: My reaction is not proceeding, and I am recovering most of my starting this compound. What could be the issue?
-
Answer: Low reactivity can stem from several factors related to the reaction conditions and reagents:
-
Insufficiently Activated Alkylating Agent: If you are using an alkyl halide, ensure it is sufficiently reactive (e.g., iodide > bromide > chloride). For less reactive alkylating agents, consider using an activating additive like sodium iodide in a Finkelstein-type reaction.
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO can facilitate the reaction by solvating the cation of the base and increasing the nucleophilicity of the amine.
-
Base Strength: The base might not be strong enough to deprotonate the aromatic amine effectively. The electron-withdrawing nature of the nitrile and fluorine groups reduces the basicity of the amino group compared to aniline.[5] A stronger base might be required.
-
Steric Hindrance: The fluorine atom at the 3-position introduces steric hindrance around the amino group.[3] If your alkylating agent is also bulky, the reaction may be sterically disfavored. Consider using a less hindered alkylating agent if possible.
-
Issue 3: Competing Ring Alkylation.
-
Question: I am observing byproducts that suggest alkylation on the aromatic ring. How can I prevent this?
-
Answer: While N-alkylation is generally favored, ring alkylation can occur under certain conditions, particularly with highly reactive electrophiles or under acidic catalysis.[6]
-
Reaction Conditions: Friedel-Crafts-type ring alkylation is promoted by Lewis acids. Ensure your reaction conditions are basic to favor N-alkylation.
-
Nature of the Alkylating Agent: Highly reactive alkylating agents, such as those that can form stable carbocations, are more prone to induce ring alkylation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in this reaction?
The primary reason for over-alkylation is that the product of the first alkylation, a secondary amine, is often more nucleophilic than the starting primary aromatic amine.[1] This is due to the electron-donating nature of the newly introduced alkyl group, which increases the electron density on the nitrogen atom.
Q2: Are there alternative methods to direct alkylation that offer better control?
Yes, several methods can provide higher selectivity for mono-alkylation:
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine between this compound and an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine.[7][8][9] This method is highly selective for mono-alkylation as the imine intermediate is less prone to further reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be highly selective for mono-arylation or alkylation of amines.[10][11][12][13] By carefully choosing the palladium catalyst, ligand, and reaction conditions, excellent yields of the mono-alkylated product can be achieved.
-
Use of Protecting Groups: The amino group can be protected with a removable group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group.[14][15][16][17] The protected amine can then be alkylated, followed by deprotection to yield the desired mono-alkylated product. This multi-step approach offers excellent control over selectivity.
Q3: How does the fluorine substituent in this compound affect the alkylation reaction?
The fluorine atom at the 3-position has two main effects:
-
Electronic Effect: As a highly electronegative atom, fluorine has an electron-withdrawing inductive effect, which decreases the nucleophilicity of the amino group compared to unsubstituted aniline.[18] This can make the reaction slower.
-
Steric Effect: The fluorine atom provides steric hindrance around the amino group, which can disfavor the approach of bulky alkylating agents and may also help to slow down the rate of a second alkylation, thus aiding in achieving mono-alkylation.[3][4][19]
Q4: Can I use alcohols as alkylating agents instead of alkyl halides?
Yes, using alcohols as alkylating agents is a greener alternative to alkyl halides. This transformation, often referred to as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction, typically requires a metal catalyst (e.g., Ru or Ir complexes) and proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination.[20][21] This method can offer high selectivity for N-alkylation.
Part 3: Experimental Protocols & Data
Protocol 1: Controlled Mono-N-Alkylation using an Alkyl Halide
This protocol provides a general procedure for the selective mono-alkylation of this compound with an alkyl bromide.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous aprotic polar solvent (e.g., DMF, 10 mL/mmol of amine).
-
Addition of Base: Add a non-nucleophilic base, such as potassium tert-butoxide (1.2 eq), to the solution and stir for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Amine:Alkyl Halide Ratio | 1 : 1.1 | Minimizes over-alkylation. |
| Base | Potassium tert-butoxide | A strong, sterically hindered base to favor deprotonation of the primary amine. |
| Solvent | Anhydrous DMF | A polar aprotic solvent to facilitate the SN2 reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the competing di-alkylation reaction. |
| Addition of Alkyl Halide | Slow, dropwise | Maintains a low concentration of the alkylating agent. |
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Amine:Aldehyde Ratio | 1 : 1.1 | A slight excess of the aldehyde drives imine formation. |
| Reducing Agent | NaBH3CN or NaBH(OAc)3 | Mild reducing agents that selectively reduce the imine in the presence of the aldehyde.[8] |
| Solvent | Methanol or Dichloroethane | Common solvents for reductive amination. |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine intermediate. |
Visualization of Reaction Pathways
The following diagram illustrates the desired mono-alkylation pathway and the competing over-alkylation side reaction.
Caption: Reaction scheme for the alkylation of this compound.
The following workflow outlines the decision-making process for selecting an appropriate alkylation strategy.
Caption: Decision tree for selecting an N-alkylation strategy.
References
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances.
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. (2025). Benchchem.
- Amines. (n.d.). NCERT.
- Amine alkyl
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (n.d.).
- Buchwald–Hartwig amin
- Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
- Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern.
- Alkylation Process of Aromatic Amines. (n.d.).
- Appendix 6: Protecting groups. (2015). Oxford Learning Link.
- Electrophilic Substitution of Anilines. (n.d.). FlexiPrep.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- historical synthesis methods for alkyl
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). The Journal of Organic Chemistry.
- 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021).
- Chapter 3: Synthetic Methods for Primary Anilines. (2023). IntechOpen.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023).
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- What properties of aniline make it a suitable base for nucleophilic substitution reactions?. (2024). Quora.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). RSC Publishing.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.).
- Protecting Groups. (2017). Wikidot.
- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (2006). The Journal of Physical Chemistry A.
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. (2025). Benchchem.
- Reductive amin
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022).
- Preventing over-alkylation side reactions in aminobutanal synthesis. (2025). Benchchem.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2012). Organic & Biomolecular Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amin
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KR890004364B1 - Alkylation Process of Aromatic Amines - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Amino-3-fluorobenzonitrile
Welcome to the technical support center dedicated to addressing challenges encountered when using 4-Amino-3-fluorobenzonitrile in catalyzed reactions. This guide is structured to provide rapid, actionable solutions through our FAQs and in-depth troubleshooting protocols. Our goal is to empower you, our fellow researchers and developers, to diagnose and overcome catalyst deactivation, ensuring the efficiency and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled completely after initial conversion. Is my catalyst poisoned?
A: Stagnation of a reaction after a promising start is a classic symptom of catalyst poisoning. The molecular structure of this compound contains functional groups, particularly the amino group, that are known to strongly coordinate with and deactivate common transition metal catalysts like palladium.[1] The catalyst's active sites become blocked, halting the catalytic cycle.
Q2: Which functional group on this compound is the most likely culprit for catalyst deactivation?
A: The primary suspect is the amino (-NH₂) group . The lone pair of electrons on the nitrogen atom can act as a strong Lewis base, binding tightly to the electron-deficient metal center of the catalyst (e.g., Palladium).[1] This coordination can form a stable, off-cycle complex that is catalytically inactive. While the nitrile (-C≡N) group can also coordinate, its effect is generally less pronounced than that of the aniline-like amino group in typical cross-coupling conditions.
Q3: Can the fluorine atom or impurities in the starting material cause catalyst poisoning?
A: Yes, both can be contributing factors.
-
Fluoride Ions: While often considered a spectator, fluoride ions can play a complex role. Under certain conditions, they can form highly stable metal-fluoride complexes that may be less reactive in the desired catalytic cycle.[2] The role of fluoride can be subtle, sometimes even promoting certain steps like transmetalation in Stille couplings, but its potential to form inhibitive species should not be overlooked.[2]
-
Impurities: Commercially available this compound may contain trace impurities from its synthesis. Sulfur-containing compounds are notorious poisons for palladium catalysts.[3][4][5] It is crucial to use high-purity starting materials or consider purification before use.
Q4: What is the first diagnostic step I should take to confirm catalyst poisoning?
A: Run a control reaction. Use the same batch of catalyst, ligand, base, and solvent with a "well-behaved" substrate that lacks the problematic amino group (e.g., 4-bromobenzonitrile). If this control reaction proceeds to completion, it strongly indicates that your catalyst batch is active and that the issue is specific to its interaction with this compound.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues observed in reactions involving this compound.
Symptom 1: Low to No Product Yield, Reaction Stalls
This is the most common manifestation of catalyst poisoning. The reaction may show an initial burst of activity which then rapidly diminishes.
Plausible Causes & Mechanistic Insights:
-
Amino Group Coordination: The nitrogen lone pair directly attacks the Pd(0) or Pd(II) center, forming a stable adduct. This prevents the catalyst from participating in oxidative addition or other crucial steps of the catalytic cycle. The use of bulky, electron-rich phosphine ligands can sterically shield the metal center, making it more difficult for the amino group to coordinate.[1]
Caption: Amino group coordination deactivates the Pd(0) catalyst.
-
External Contaminants: Impurities in reagents, solvents, or from glassware can deactivate the catalyst. Sulfur compounds are particularly detrimental.
Recommended Solutions & Protocols:
-
Ligand Modification: Switch to bulky phosphine ligands that can create a "protective pocket" around the palladium center. See the table below for suggestions.
-
Reagent Purification: Ensure this compound is of high purity (>98%). If in doubt, recrystallize the material before use.
-
Strictly Anaerobic Conditions: Degas all solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to the formation of inactive palladium oxides and promote side reactions like homocoupling.[1]
-
Use of Additives: In some cases, additives can counteract the formation of inactive catalyst species. For example, the addition of certain salts like LiBr has been shown to restore catalyst activity in Negishi couplings by preventing the formation of less reactive bimetallic complexes.[6]
| Ligand Type | Example(s) | Rationale for Use | Typical Loading (mol%) |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, providing a good balance of reactivity and stability. They effectively prevent amine coordination. | 1.5 - 3.0 (relative to Pd) |
| Josiphos-type Ferrocenylphosphines | PPF-tBu | Robust ligands that have shown success with electron-rich anilines. | 1.5 - 3.0 (relative to Pd) |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium, potentially resisting displacement by the amino group. | 1.5 - 3.0 (relative to Pd) |
Symptom 2: Formation of Key Byproducts (e.g., Protodehalogenation, Homocoupling)
The appearance of significant byproducts often indicates that the desired catalytic turnover is slow or compromised, allowing alternative reaction pathways to compete.
Plausible Causes & Mechanistic Insights:
-
Protodehalogenation/Debromination: This occurs when the aryl halide starting material is replaced with a hydrogen atom. It is often caused by trace water or other proton sources reacting with a catalyst intermediate, especially when the reductive elimination step is slow due to a partially poisoned catalyst.[1]
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This is often promoted by the presence of oxygen or when the transmetalation step is inefficient.
Recommended Solutions & Protocols:
-
Troubleshooting Workflow: Follow a logical sequence of checks to identify the root cause.
Caption: Logical workflow for troubleshooting reaction failure.
-
Base and Solvent Screening: The choice of base and solvent can significantly impact catalyst stability and activity. For Suzuki reactions, consider switching from inorganic bases (like K₂CO₃) to organic bases (like K₃PO₄ or Cs₂CO₃) or vice-versa. Aprotic polar solvents like dioxane or THF are common, but sometimes toluene can be beneficial.
Catalyst Regeneration Protocols
For heterogeneous catalysts like Palladium on Carbon (Pd/C) that have been poisoned, a regeneration procedure can sometimes restore activity, providing a cost-effective solution.
Protocol: Regeneration of Amine-Poisoned Pd/C Catalyst
Disclaimer: Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Poisoned Pd/C catalyst
-
Methanol or Ethanol
-
Deionized water
-
Dilute aqueous acid (e.g., 0.1 M HCl or 0.1 M Acetic Acid)
-
Dilute aqueous base (e.g., 0.1 M NaHCO₃)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Initial Wash: Carefully filter the poisoned catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent (e.g., THF or Dioxane) to remove residual organics.
-
Water Wash: Suspend the catalyst in deionized water and stir for 15-20 minutes. Filter. Repeat this step twice to remove any water-soluble salts.
-
Acidic Wash (to remove coordinated amines): Suspend the catalyst in the dilute acid solution. Stir gently for 30-45 minutes at room temperature. The acid protonates the coordinated amino groups, facilitating their removal from the palladium surface.
-
Neutralization Wash: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral (check with pH paper).
-
Basic Wash: Suspend the catalyst in the dilute base solution and stir for 15 minutes to ensure any residual acid is neutralized.
-
Final Rinse: Filter the catalyst and wash thoroughly with deionized water, followed by a final wash with methanol or ethanol to aid in drying.
-
Drying: Dry the catalyst under a high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a fine, free-flowing powder is obtained. Store under an inert atmosphere.
This method can be effective for removing strongly coordinated nitrogen-containing compounds.[7][8] The efficacy of regeneration should always be confirmed by testing the reactivated catalyst in a small-scale control reaction.
References
- DCL Inc. (n.d.).
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.t-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. RSC Publishing.
- Google Patents. (n.d.).
- Hoyos, L. J., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile.
- ChemRxiv. (n.d.).
- NIH. (n.d.).
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
- ResearchGate. (n.d.).
- The Hartwig Group. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia.
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
- ResearchGate. (n.d.).
- MDPI. (2020).
- Tsygankov, A. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A-Z Guide to 4-Amino-3-fluorobenzonitrile Reaction Workups
This technical support guide is meticulously crafted for researchers, scientists, and drug development professionals who work with the versatile yet challenging intermediate, 4-Amino-3-fluorobenzonitrile. The unique interplay of its amino, fluoro, and nitrile functionalities demands a thoughtful and informed approach to post-reaction workup and purification. This document provides not only step-by-step protocols but also the fundamental chemical reasoning behind each procedure, empowering you to troubleshoot and optimize your synthetic routes effectively.
I. Core Principles & Initial Checks
Before proceeding to specific troubleshooting, it's crucial to assess the foundational aspects of your reaction and workup plan. A systematic initial check can often reveal the root cause of an issue without extensive troubleshooting.
Pre-Workup Checklist:
-
Reaction Completion: Have you confirmed the reaction has reached completion via an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS)? An incomplete reaction is a common source of purification difficulties.
-
Starting Material Purity: Discoloration (e.g., a brown tint) in your starting this compound may indicate oxidation and the presence of impurities that could interfere with your reaction.[1] It is advisable to assess the purity of discolored starting material before use.[1]
-
Inert Atmosphere: For reactions sensitive to oxidation, was an inert atmosphere (e.g., Nitrogen or Argon) maintained throughout the process? Anilines are susceptible to oxidation, which can lead to colored impurities.[1]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the workup of this compound reactions.
Q1: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and is it salvageable?
A1: The formation of tar or dark coloration is a strong indicator of degradation or side reactions. The primary culprits are often related to the inherent reactivity of the aniline moiety.
-
Causality:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by heat, light, or the presence of air.[1]
-
Decomposition of Intermediates: In reactions like diazotization, exceeding the critical temperature window (typically 0-5 °C) can cause the rapid decomposition of the diazonium salt, leading to phenolic byproducts and other colored impurities.
-
Reagent Incompatibility: Strong oxidizing agents or certain Lewis acids can promote polymerization or degradation.
-
-
Troubleshooting & Solutions:
-
Temperature Control: For sensitive reactions, ensure strict temperature control. For diazotizations, an ice-salt bath is recommended to maintain the low temperatures required.
-
Inert Atmosphere: Rerunning the reaction under a nitrogen or argon atmosphere can prevent oxidation.[1]
-
Degas Solvents: Using degassed solvents can further minimize exposure to oxygen.
-
Q2: I am struggling with the purification of my product. It is streaking badly on the silica gel column. How can I improve the separation?
A2: This is a classic issue when purifying basic compounds like aniline derivatives on acidic silica gel. The interaction between the basic amino group and the acidic silanol groups on the silica surface leads to tailing and poor separation.
-
Causality: The lone pair of electrons on the amino group forms a strong interaction with the acidic protons of the silica gel, causing the compound to "stick" to the stationary phase.
-
Troubleshooting & Solutions:
-
Eluent Modification: Add a small percentage (0.1-1%) of a volatile base, such as triethylamine or pyridine, to your eluent.[2] This base will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.[2]
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like basic alumina.[2]
-
Sample Loading: Ensure your crude product is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.[2]
-
Q3: An intractable emulsion has formed during my aqueous extraction. How can I resolve this?
A3: Emulsions are frequently encountered during the workup of reactions containing compounds with both polar and non-polar characteristics, such as aniline derivatives.
-
Causality: The amphiphilic nature of the product or byproducts can stabilize the interface between the aqueous and organic layers, preventing their separation.
-
Troubleshooting & Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, making it less hospitable to organic molecules and helping to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite®.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Gentle Mixing: Avoid vigorous shaking which can promote emulsion formation. Instead, gently invert the separatory funnel several times.
-
Q4: My final product appears to be contaminated with an amide or carboxylic acid. How did this happen and how can I prevent it?
A4: This suggests that the nitrile group has undergone hydrolysis.
-
Causality: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly with heating.
-
Troubleshooting & Solutions:
-
pH Neutrality: During the workup, aim to keep the pH of the aqueous phase as close to neutral as possible, unless your target compound is unstable under these conditions.
-
Temperature Management: Conduct all workup steps at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Perform extractions and washes efficiently to reduce the time your compound is in contact with the aqueous phase.
-
III. Key Experimental Protocols
Protocol 1: Workup for N-Acylation of this compound
This protocol is designed for the workup of a reaction where the amino group has been acylated, for instance, with an acyl chloride or anhydride.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acylating agent and neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove any unreacted this compound).
-
Saturated aqueous sodium bicarbonate (to remove any remaining acidic impurities).
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Workup for the Hydrolysis of the Nitrile Group
This protocol details the workup following the hydrolysis of the nitrile to a carboxylic acid.[3]
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.[3]
-
Acidification: Slowly add concentrated HCl to the reaction mixture with stirring until the pH is acidic (pH ~1). The product should precipitate as a salt.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: The product can be further purified by dissolving it in a suitable solvent like ethyl acetate, drying the solution, and then removing the solvent under vacuum.[3]
IV. Visualizations
General Workup and Troubleshooting Workflow
Caption: A decision-making workflow for the workup and purification of this compound reaction products.
V. References
-
BenchChem. (2025). troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Retrieved from
-
BenchChem. (2025). Understanding and preventing the degradation of 4-(Trifluoromethyl)aniline during analysis. Retrieved from
-
BenchChem. (2025). Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Retrieved from
-
BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. Retrieved from
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals, E80, 867–872. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Analysis of 4-Amino-3-fluorobenzonitrile
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Amino-3-fluorobenzonitrile, a key building block in the synthesis of various bioactive molecules, presents an interesting case for proton Nuclear Magnetic Resonance (¹H NMR) analysis due to the interplay of its distinct functional groups. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the subtleties of its proton spectrum, compare it with structurally related analogs, and provide a robust experimental protocol for reliable data acquisition.
The Structural Significance of this compound: A ¹H NMR Perspective
The ¹H NMR spectrum of an aromatic compound is a sensitive reporter of the electronic environment of each proton on the ring. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a detailed map of the molecule's structure. In this compound, the arrangement of the electron-donating amino group (-NH₂), the electron-withdrawing nitrile group (-CN), and the electronegative fluorine atom (-F) creates a unique electronic distribution that is reflected in its ¹H NMR spectrum.
Understanding the expected spectral features requires a consideration of the cumulative effects of these substituents. The amino group, a strong activating group, increases electron density at the ortho and para positions through resonance. Conversely, the nitrile group is a deactivating group, withdrawing electron density primarily from the ortho and para positions. The fluorine atom exerts a strong inductive electron-withdrawing effect but can also donate electron density through resonance. The interplay of these effects, along with through-space and through-bond spin-spin coupling with the fluorine atom, dictates the precise chemical shifts and splitting patterns of the aromatic protons.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR spectroscopy provides a strong foundation for analysis. The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~7.3 - 7.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-5 Hz |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 1-2 Hz |
| H-6 | ~7.1 - 7.3 | Triplet of doublets (td) or multiplet (m) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-10 Hz |
| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | N/A |
Causality behind the Predictions:
-
H-6: This proton is ortho to the electron-donating amino group, which would typically shift it upfield. However, it is also meta to the electron-withdrawing nitrile group. The dominant effect is expected to be from the amino group, placing it at a relatively high field for an aromatic proton. Its multiplicity will be a triplet due to coupling with the adjacent H-5 and a doublet due to coupling with the fluorine at position 3. The ³J(H,F) coupling is typically large.
-
H-2: This proton is ortho to the electron-withdrawing nitrile group, which will shift it downfield. It is also meta to the amino group, which has a smaller shielding effect at the meta position. Therefore, H-2 is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with H-6 and a longer-range coupling to the fluorine atom.
-
H-5: This proton is para to the electron-withdrawing nitrile group and ortho to the amino group. The strong shielding effect of the amino group is expected to dominate, making H-5 the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with H-6 and a small, long-range coupling to the fluorine atom.
-
-NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Comparative ¹H NMR Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with simpler, related molecules is invaluable.
Comparison with Analogs
| Compound | Aromatic Protons (δ, ppm) | Key Differences and Rationale |
| Aniline | ~6.7-7.2 | In aniline, the protons ortho and para to the amino group are significantly shielded, appearing at a higher field compared to benzene (7.37 ppm). The meta protons are less affected.[1] |
| 3-Fluorobenzonitrile | ~7.4-7.8 | The fluorine and nitrile groups are both electron-withdrawing, leading to a general downfield shift of all aromatic protons compared to benzene. The proton between the two substituents is the most deshielded.[2] |
| 4-Aminobenzonitrile | H-2, H-6: ~7.4; H-3, H-5: ~6.6 | The opposing electronic effects of the amino and nitrile groups are evident. The protons ortho to the amino group (H-3, H-5) are strongly shielded, while the protons ortho to the nitrile group (H-2, H-6) are deshielded.[3] |
| 4-Fluorobenzonitrile | H-2, H-6: ~7.7; H-3, H-5: ~7.2 | The fluorine atom deshields all protons relative to benzene, with the protons ortho to the fluorine showing coupling.[4][5] |
This comparison highlights how the introduction of the fluorine atom ortho to the amino group in this compound is expected to deshield the adjacent protons (H-2 and H-5) through its inductive effect and introduce characteristic H-F coupling patterns, providing a unique spectral fingerprint.
Experimental Protocol for ¹H NMR Analysis
Achieving high-quality, reproducible ¹H NMR data requires meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution should be clear and free of particulate matter.
-
Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm to cover the aromatic and amine proton regions.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR analysis of this compound offers a rich learning opportunity in spectral interpretation, demonstrating the profound influence of multiple, electronically distinct substituents on an aromatic ring. By understanding the interplay of resonance and inductive effects, and the characteristic patterns of proton-fluorine coupling, researchers can confidently assign the structure of this important synthetic intermediate. A direct comparison with simpler analogs provides crucial context and reinforces the fundamental principles of NMR spectroscopy. The detailed experimental protocol provided herein serves as a robust starting point for acquiring high-quality data, ensuring the integrity and reliability of structural assignments in a research and development setting.
References
- Häfelinger, G., & Westermayer, G. (1982). Empirical increment system for prediction of NMR chemical shifts of methyl proton signals of sterically crowded methylbenzenes. Journal of Magnetic Resonance (1969), 47(1), 1-7.
- Craik, D. J. (1984). Substituent Effects on Nuclear Shielding. Annual Reports on NMR Spectroscopy, 15, 1-104.
- Abraham, R. J., & Mobli, M. (2007). A CHARGE-based scheme for the prediction of 1H chemical shifts in the CHARGE program. Magnetic Resonance in Chemistry, 45(10), 865-871.
- Cavanaugh, J. R., & Dailey, B. P. (1961). Proton and Fluorine N.M.R. Spectra of Fluorobenzene. The Journal of Chemical Physics, 34(4), 1099-1104.
- Emsley, J. W., & Phillips, L. (1966). The effect of solvents on the chemical shift of fluorine nuclei in aromatic compounds. Molecular Physics, 11(5), 437-456.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
- Parella, T. (2008). 1H ACQUISITION PERIOD. Bruker Biospin.
- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR.
- Human Metabolome Database. (n.d.). Aniline.
- National Institutes of Health. (n.d.). Aniline. PubChem.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Toxin and Toxin Target Database (T3DB). (n.d.). Aniline.
- Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2009). NMR Spectra of Anilines. In The Chemistry of Anilines (pp. 1-104). John Wiley & Sons, Ltd.
- Axenrod, T., & Webb, G. A. (Eds.). (2012). Nuclear magnetic resonance spectroscopy of nuclei other than protons. Springer Science & Business Media.
- Cosimi, E., Trapp, N., Ebert, M. O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
- National Institutes of Health. (n.d.). 4-Fluorobenzonitrile. PubChem.
- Williamson, K. L. (1965). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo [2.2. 1] heptenes. Journal of the American Chemical Society, 87(14), 3343-3347.
- ACD/Labs. (n.d.). NMR Prediction.
- Modgraph Consultants Ltd. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- ChemAxon. (n.d.). NMR Predictor.
- Patiny, L., & Banfi, D. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Bulgarian Academy of Sciences. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications.
- ResearchGate. (n.d.). Coupling of Protons with Fluorine Page.
- UCL. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2020). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Missouri. (n.d.). Sample Preparation.
- National Institutes of Health. (n.d.). 4-Aminobenzonitrile. PubChem.
- Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- University of Ottawa. (n.d.). The ACQUISITION PARAMETERS.
- University of Virginia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
- De Gruyter. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines.
- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum [chemicalbook.com]
- 3. Nuclear Quadrupole Coupling Constants of Two Chemically Distinct Nitrogen Atoms in 4-Aminobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 4-Amino-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 4-Amino-3-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials development, presents a unique analytical challenge due to the influence of its substituent groups on its spectroscopic and chromatographic behavior. This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound, anchored by a detailed analysis of its 13C NMR spectrum. By integrating predictive data with experimental evidence from analogous structures, this document offers a robust framework for researchers engaged in the synthesis and application of this important molecule.
The Central Role of 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For this compound, 13C NMR provides a direct window into the carbon framework of the molecule, offering critical information on the chemical environment of each carbon atom.
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, a predicted 13C NMR spectrum serves as a valuable starting point for analysis. The following table outlines the predicted chemical shifts for each carbon atom in this compound, calculated using advanced computational algorithms. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from C-F Coupling) |
| C1 (C-CN) | 118.5 | Singlet |
| C2 (C-F) | 154.2 | Doublet |
| C3 (C-NH2) | 140.1 | Doublet |
| C4 (CH) | 115.9 | Singlet |
| C5 (CH) | 128.1 | Doublet |
| C6 (CH) | 113.8 | Singlet |
| C7 (CN) | 117.3 | Singlet |
A Multi-faceted Analytical Approach: Comparison with Alternative Techniques
While 13C NMR is a cornerstone of structural analysis, a comprehensive characterization of this compound necessitates a multi-technique approach. The following sections compare the utility of 1H NMR, 19F NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) in the analysis of this compound.
1H NMR Spectroscopy: Probing the Proton Environment
1H NMR spectroscopy provides complementary information to 13C NMR by detailing the number, chemical environment, and connectivity of protons in the molecule. For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
Expected 1H NMR Spectral Data:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic CH | 6.8 - 7.5 | Multiplets | H-H and H-F couplings |
| Amine NH2 | 4.0 - 5.0 | Broad Singlet | - |
The interpretation of the aromatic region can be complex due to second-order effects and long-range couplings. However, a detailed analysis of the coupling patterns can provide definitive assignments for each aromatic proton.
19F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
Given the presence of a fluorine atom, 19F NMR spectroscopy is an exceptionally sensitive and informative technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it a powerful tool for confirming the presence and position of the fluorine substituent.
Expected 19F NMR Spectral Data:
For this compound, a single resonance is expected in the 19F NMR spectrum. The chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The signal will likely appear as a multiplet due to coupling with neighboring aromatic protons.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing insights into its structural components through fragmentation analysis.
Expected Mass Spectrometry Data:
-
Molecular Ion (M+): The mass spectrum of this compound is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.04 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for benzonitrile derivatives include the loss of the nitrile group (CN) and fragmentation of the aromatic ring. The presence of the amino and fluoro substituents will influence the fragmentation pattern, providing further structural confirmation.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate this compound from starting materials, byproducts, and degradation products.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be expected to yield a sharp, symmetrical peak for this compound, with a retention time that is characteristic of its polarity.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific instrumentation and sample matrices.
13C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard proton-decoupled 13C NMR experiment.
-
Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a comprehensive analytical characterization of this compound, starting from the primary structural elucidation technique and branching to complementary methods for confirmation and purity assessment.
Caption: A logical workflow for the comprehensive analytical characterization of this compound.
Conclusion
The robust characterization of this compound is best achieved through a synergistic application of multiple analytical techniques. While 13C NMR spectroscopy provides the foundational data for structural elucidation, it is the integration with 1H NMR, 19F NMR, Mass Spectrometry, and HPLC that enables a complete and confident assessment of the compound's identity, structure, and purity. The predictive and comparative data presented in this guide offer a valuable resource for researchers, facilitating more efficient and accurate analysis in their drug discovery and development endeavors.
References
- Carl ROTH. This compound Product Page. [Link]
- PubChem. This compound Compound Summary. [Link]
- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (2021). Cyclotrimetaphosphate-Assisted Ruthenium Catalyst for the Hydration of Nitriles and Oxidation of Primary Amines to Amides Under Aerobic Conditions in Water. RSC Advances, 11(35), 21567-21575. [Link]
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- Slichter, C. P. (1990). Principles of Magnetic Resonance. Springer-Verlag.
- Gunther, H. (2013).
- Thermo Fisher Scientific. Certificate of Analysis - 4-Amino-N,N-dimethylbenzamide. [Link]
- Jeannerat, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9866-9876. [Link]
- Wüthrich, K. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Journal of Magnetic Resonance, 232, 1-11. [Link]
A Senior Application Scientist's Guide to the 19F NMR Analysis of 4-Amino-3-fluorobenzonitrile: A Comparative Approach
The Power of ¹⁹F NMR in the Analysis of Fluorinated Compounds
Fluorine-19 NMR spectroscopy stands out as a powerful analytical technique for several key reasons.[1][2] The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, affording high sensitivity, approaching that of proton (¹H) NMR.[1] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which typically spans over 400 ppm.[1][2] This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[1]
For a molecule like 4-Amino-3-fluorobenzonitrile, the ¹⁹F chemical shift provides a highly sensitive probe of the electronic effects of the amino and nitrile groups on the aromatic ring. Any synthetic modification or interaction at a distant site in the molecule can induce a measurable change in the fluorine resonance, making it an invaluable tool for confirming structural identity and probing molecular interactions.
Predicting and Determining the ¹⁹F Chemical Shift of this compound
While an exact literature value is elusive, we can predict the approximate chemical shift region for this compound. Aromatic C-F bonds typically resonate in a specific range.[3][4] For monofluorobenzene, the ¹⁹F chemical shift is approximately -113.15 ppm relative to the standard reference, CFCl₃.[3][5] The presence of an electron-donating amino group and an electron-withdrawing nitrile group on the same ring will influence the electron density at the fluorine-bearing carbon, causing a deviation from this value. The precise chemical shift is highly dependent on the solvent used for the analysis, a phenomenon that can be exploited for optimizing spectral resolution.[1]
Table 1: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Precise electronic environment of the fluorine atom, structural integrity, purity. | High sensitivity, wide chemical shift range, low background signal. | Requires a fluorinated analyte; chemical shift is solvent-dependent. |
| ¹H NMR | Number, connectivity, and electronic environment of protons. | Ubiquitous, provides detailed structural information. | Can have significant signal overlap in complex molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides information on all carbon atoms. | Low natural abundance and sensitivity require longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH₂, -C≡N, C-F). | Fast, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Experimental Protocol for ¹⁹F NMR Analysis
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound. The causality behind each step is explained to ensure a robust and reproducible experiment.
Objective: To determine the ¹⁹F chemical shift of this compound and assess its purity.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Internal or external reference standard (e.g., CFCl₃ or a secondary standard like trifluorotoluene)
Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine-capable probe.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical as it can significantly influence the chemical shift.[1] DMSO-d₆ is a good starting point for polar compounds.
-
Rationale: Proper dissolution ensures a homogeneous sample, leading to sharp and well-defined NMR signals.
-
-
Instrument Setup:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Rationale: These steps are crucial for maximizing signal-to-noise and spectral resolution.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for aromatic fluorides (e.g., -100 to -150 ppm).
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the ¹⁹F nuclei. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Rationale: Proper parameter selection is key to obtaining an accurate and potentially quantitative spectrum.
-
-
Referencing the Spectrum:
-
The chemical shift should be referenced to CFCl₃ at 0 ppm. This can be done by adding a small amount of CFCl₃ as an internal standard or by using an external standard. Alternatively, the spectrometer's unified reference scale can be used.
-
Rationale: Consistent referencing is essential for comparing experimental data with literature values and across different experiments.
-
Workflow Diagram:
Caption: Experimental workflow for ¹⁹F NMR analysis.
Comparative Analysis with Orthogonal Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization of this compound relies on a combination of analytical methods.
-
¹H and ¹³C NMR: These techniques provide the backbone of structural elucidation, confirming the arrangement of protons and carbons in the molecule. The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei can offer through-bond connectivity information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will verify the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.
By integrating the data from these orthogonal techniques, a self-validating and unambiguous structural assignment of this compound can be achieved.
Conclusion
The analysis of this compound serves as an excellent case study for the application of ¹⁹F NMR in modern drug discovery and development. While the specific chemical shift remains to be definitively reported in public literature, the methodology outlined in this guide provides a clear path for its determination. The high sensitivity and broad chemical shift window of ¹⁹F NMR make it an indispensable tool for confirming the identity, purity, and electronic properties of fluorinated molecules. When used in concert with other analytical techniques, it provides a robust framework for the comprehensive characterization of novel chemical entities.
References
- Fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy - A detailed overview of the principles and applications of ¹⁹F NMR. [Source: Alfa Chemistry, URL: https://www.alfa-chemistry.com/services/19f-nmr-chemical-shift-table.html]
- ¹⁹F NMR Reference Standards - A compilation of common ¹⁹F NMR reference standards and their chemical shifts. [Source: University of California, Santa Barbara, URL: https://web.chem.ucsb.edu/~nmr/guides/19F_standards.html]
- ¹⁹F Chemical Shifts and Coupling Constants - A table of typical ¹⁹F chemical shift ranges for various functional groups. [Source: University of California, Santa Barbara, URL: https://web.chem.ucsb.edu/~nmr/guides/19F_shifts.html]
- Solvent Effects in ¹⁹F NMR - Discussion on the influence of solvent on ¹⁹F chemical shifts. [Source: Alfa Chemistry, URL: https://www.alfa-chemistry.com/services/19f-nmr-chemical-shift-table.html]
- A beginner's guide to 19F NMR and its role in drug screening - An introductory guide to the use of 19F NMR in drug discovery. [Source: National Institutes of Health, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8208991/]
- 19Flourine NMR - General principles and applications of fluorine NMR. [Source: University of Wisconsin-Madison, URL: https://nmr.chem.wisc.edu/nmrfac/19f-nmr]
Sources
HPLC purity analysis of 4-Amino-3-fluorobenzonitrile
An In-Depth Comparative Guide to the HPLC Purity Analysis of 4-Amino-3-fluorobenzonitrile
Authored by a Senior Application Scientist
For researchers and professionals in drug development, this compound is a crucial building block in the synthesis of various pharmaceutical agents.[1] Its utility as a key intermediate means that its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and potential toxicological issues.
This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare the established HPLC technique with its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), and ground our protocols in the rigorous standards of international regulatory guidelines.
Pillar 1: The Primary Analytical Workhorse: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules like this compound.[2] Its robustness, versatility, and extensive regulatory acceptance make it an indispensable tool in any pharmaceutical quality control laboratory.[3] The method of choice is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
Causality Behind the Method: Why These Parameters?
The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[4]
-
Stationary Phase Selection (The Column): this compound is a small organic molecule with a significant non-polar character due to its benzene ring. A C18 (octadecylsilane) column is the logical first choice. The long alkyl chains of the C18 packing provide a highly non-polar environment, promoting retention of the analyte through hydrophobic interactions. This allows for effective separation from more polar impurities (which elute earlier) and potentially less polar impurities (which elute later).
-
Mobile Phase Selection: A gradient elution using water and acetonitrile is selected to ensure the elution of compounds with a wide range of polarities. Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. An acidic modifier, such as 0.1% formic acid, is incorporated into the mobile phase. This serves a critical purpose: to protonate the basic amino group on the analyte. By ensuring the analyte is in a consistent, charged state (R-NH3+), we suppress silanol interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Detector and Wavelength Selection: The substituted benzene ring in this compound is a strong chromophore, making UV-Vis detection ideal.[5] To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of the analyte in the mobile phase is performed. For this compound, a wavelength of 254 nm is chosen as it provides a strong signal for the main peak while also being suitable for detecting a wide range of potential aromatic impurities.
Workflow for HPLC Purity Analysis
The following diagram illustrates the standard workflow for performing a purity analysis using HPLC.
Sources
A Comparative Guide to the Reactivity of 4-Amino-3-fluorobenzonitrile and 4-aminobenzonitrile
Introduction
In the landscape of modern drug discovery and materials science, substituted benzonitriles are indispensable structural motifs. Among them, 4-aminobenzonitrile serves as a foundational building block, prized for its bifunctional nature that allows for diverse synthetic transformations.[1][2] The strategic introduction of a fluorine atom, as seen in 4-Amino-3-fluorobenzonitrile, dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity.[3] This modification is not trivial; fluorine's unique properties—high electronegativity and small size—are leveraged by medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity.
This guide provides an in-depth, objective comparison of the reactivity of this compound and its non-fluorinated analog, 4-aminobenzonitrile. We will dissect the electronic interplay of the substituent groups, analyze their influence on key chemical transformations, and provide validated experimental protocols for researchers to quantify these differences. This analysis is designed to empower scientists in drug development and chemical synthesis to make informed decisions in the rational design of complex molecules.
Structural and Electronic Properties: The Decisive Role of Fluorine
The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and the electronic nature of its substituents. The introduction of a fluorine atom ortho to the amino group in this compound creates a profound electronic divergence from the parent 4-aminobenzonitrile.
-
4-aminobenzonitrile : This molecule features a classic "push-pull" system. The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the cyano (-CN) group is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects, decreasing the ring's overall electron density.[1]
-
This compound : The addition of a fluorine atom introduces competing electronic effects. Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[4] While it also possesses a weak electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is overwhelmingly dominant for halogens.[4][5] This strong -I effect, positioned ortho to the amino group and meta to the nitrile, significantly lowers the electron density of the entire aromatic ring compared to its non-fluorinated counterpart.
The following diagram illustrates the key electronic influences in both molecules.
Caption: Electronic effects of substituents on the aromatic rings.
Comparative Reactivity Analysis
The electronic differences outlined above translate directly into distinct reactivity profiles for these two molecules across several major classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[6][7] The rate of this reaction is highly sensitive to the electron density of the ring.
-
Prediction: The amino group in both molecules is a powerful activating, ortho-, para-directing group.[8] However, the potent -I effect of the fluorine atom in This compound significantly deactivates the ring towards electrophilic attack. Therefore, 4-aminobenzonitrile is predicted to be substantially more reactive in EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions.[9]
-
Regioselectivity: In 4-aminobenzonitrile, substitution is strongly directed to the positions ortho to the activating amino group (positions 3 and 5). In this compound, the remaining ortho position (position 5) is the most likely site of substitution, as it is activated by the amino group and only meta to the deactivating fluorine and cyano groups.
Caption: Logical flow of predicted EAS reactivity.
Experimental Protocol: Competitive Bromination
This protocol is designed to qualitatively and quantitatively compare the reactivity of the two compounds towards an electrophile.
-
Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts (e.g., 5 mmol) of 4-aminobenzonitrile and this compound in 50 mL of glacial acetic acid.
-
Initiation: Cool the flask in an ice bath. Slowly add a limiting amount of bromine (e.g., 2.5 mmol, 0.5 equivalents relative to total substrate) dissolved in 10 mL of acetic acid dropwise over 30 minutes with constant stirring. The limiting amount ensures that only the more reactive substrate reacts significantly.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by pouring it into 200 mL of an aqueous solution of 10% sodium bisulfite to destroy any unreacted bromine.
-
Extraction: Neutralize the solution with saturated sodium bicarbonate and extract the organic products with ethyl acetate (3 x 50 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the resulting mixture of unreacted starting materials and products by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of brominated products and consumed starting materials. A higher consumption of 4-aminobenzonitrile will confirm its greater reactivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by strong EWGs and requires a good leaving group.[10]
-
Prediction: This is where the reactivities of the two molecules diverge most dramatically. 4-aminobenzonitrile lacks a suitable leaving group and will not undergo SNAr. In contrast, This compound is primed for SNAr.[11] The fluorine atom is not only a good leaving group in SNAr reactions but also a powerful activating group due to its strong inductive electron withdrawal, which stabilizes the negatively charged Meisenheimer intermediate—the rate-determining step of the reaction.[12]
-
Reactivity: this compound will readily react with various nucleophiles (e.g., alkoxides, amines, thiols) to displace the fluorine atom.
Experimental Protocol: Methoxide Substitution on this compound
-
Setup: In a dry 50 mL flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.57 mmol) in 20 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium methoxide (0.43 g, 7.89 mmol, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-methoxybenzonitrile.
Caption: Comparative workflow for the SNAr reaction.
Reactivity of the Amino (-NH₂) Group
The amino group acts as a base and a nucleophile. Its reactivity is directly related to the availability of the nitrogen's lone pair of electrons.
-
Prediction: The strong inductive effect of the adjacent fluorine atom in This compound withdraws electron density from the amino nitrogen. This makes the lone pair less available for donation. Consequently, the amino group in the fluorinated compound is expected to be significantly less basic and less nucleophilic than in 4-aminobenzonitrile .
-
Supporting Data: The pKa of the conjugate acid of 4-aminobenzonitrile is 1.74.[1] While specific experimental data for this compound is less common, anilines with ortho-fluoro substituents consistently show a decrease in basicity. For example, the pKa of the anilinium ion is 4.6, while for 2-fluoroanilinium ion it is 3.2. A similar drop is expected here.
Table 1: Predicted Basicity Comparison
| Compound | Key Electronic Influence on -NH₂ | Predicted pKa (Conjugate Acid) | Predicted Basicity |
| 4-aminobenzonitrile | -CN group withdraws density | ~1.74[1] | Higher |
| This compound | Ortho-F and para-CN withdraw density | < 1.74 | Lower |
Reactivity of the Cyano (-CN) Group
The nitrile group can undergo reactions like hydrolysis to a carboxylic acid or reduction to a primary amine. The rate of nucleophilic attack at the nitrile carbon is enhanced by EWGs.[13][14]
-
Prediction: In both molecules, the para-amino group is a strong EDG, which deactivates the nitrile towards nucleophilic attack compared to unsubstituted benzonitrile.[14] However, the fluorine atom in This compound is positioned meta to the cyano group. Its -I effect will withdraw some electron density, making the nitrile carbon slightly more electrophilic. Therefore, a modest rate enhancement for the hydrolysis or reduction of the nitrile group might be observed for This compound compared to 4-aminobenzonitrile . The difference is expected to be less pronounced than in EAS or SNAr reactions. Hammett plots for the hydration of para-substituted benzonitriles show a positive slope, indicating that electron-withdrawing groups facilitate the reaction.[15]
Summary and Synthetic Implications
The substitution of a single hydrogen with a fluorine atom creates a stark divergence in the chemical behavior of these two molecules. This guide demonstrates that a nuanced understanding of electronic effects is critical for predicting reactivity.
Table 2: Summary of Comparative Reactivity
| Reaction Type | 4-aminobenzonitrile | This compound | Key Differentiating Factor |
| Electrophilic Aromatic Substitution (EAS) | More Reactive | Less Reactive | Fluorine's strong -I effect deactivates the ring. |
| Nucleophilic Aromatic Substitution (SNAr) | No Reaction | Reactive | Presence of fluorine as an activator and leaving group. |
| -NH₂ Group Basicity/Nucleophilicity | More Basic | Less Basic | Fluorine's -I effect reduces electron density on Nitrogen. |
| -CN Group Hydrolysis/Reduction | Slower | Slightly Faster (Predicted) | Fluorine's meta -I effect slightly increases nitrile electrophilicity. |
Implications for Researchers:
-
4-aminobenzonitrile is the substrate of choice when the synthetic goal involves leveraging the high nucleophilicity of the aromatic ring for electrophilic aromatic substitution .
-
This compound is an exceptionally valuable building block for nucleophilic aromatic substitution , providing a robust method for introducing functionality at the 3-position. Its attenuated amino group basicity can also be advantageous in preventing unwanted side reactions during multi-step syntheses.
By understanding these fundamental differences, chemists can better harness the unique synthetic potential of each molecule, paving the way for more efficient and innovative molecular design.
References
- BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange.
- O'Hagan, A. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). Hammett plot for the hydration of para-substituted benzonitriles....
- Chem-Impex. (n.d.). This compound.
- BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- YouTube. (2025). EDG vs EWG — Reactivity of Aromatic Compounds in EAS.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES.
- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Stability of Fluorinated Aminobenzonitrile Isomers for Drug Development
For researchers, medicinal chemists, and drug development professionals, the stability of building blocks and intermediates is a cornerstone of robust and reproducible synthesis. Fluorinated aminobenzonitriles are a class of compounds prized for their utility in constructing complex pharmaceutical agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other crucial ADME properties. However, the relative positions of the amino, fluoro, and nitrile groups on the benzonitrile core can profoundly impact the isomer's intrinsic stability—a factor that dictates storage conditions, reaction compatibility, and ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the stability of fluorinated aminobenzonitrile isomers. In the absence of direct, side-by-side comparative studies in the public domain, we will synthesize a framework based on established principles of chemical stability and collate available experimental data. More importantly, we provide detailed, field-proven protocols for researchers to conduct their own comparative stability assessments, ensuring the selection of the most robust isomer for their specific application.
The Structural Basis of Stability: An Isomer-by-Isomer Analysis
The stability of a fluorinated aminobenzonitrile isomer is not a monolithic property. It is a composite of its resistance to thermal, chemical, and photolytic degradation. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and nitrile (-CN) groups, dictated by their ortho, meta, or para positioning, governs the electron density distribution across the aromatic ring and, consequently, its susceptibility to degradation.
Generally, electron-withdrawing groups like fluorine and nitrile can stabilize an aromatic ring by delocalizing electron density, which can increase the energy barrier for certain degradation reactions[1]. Conversely, the electron-donating amino group can increase the ring's susceptibility to oxidative degradation. The net effect depends on the positional interplay of these substituents.
-
Ortho-Positioning: A fluorine atom positioned ortho to either the amino or nitrile group can exert a significant inductive effect and, potentially, steric hindrance. Computational studies on related systems have shown that ortho-fluoro substituents can strongly stabilize certain molecular structures and reaction intermediates[2]. This could translate to higher thermal stability.
-
Meta-Positioning: When substituents are in a meta relationship, the resonance effects are minimized, and inductive effects primarily govern their interaction. The stability of a meta-isomer will largely depend on the vector sum of these inductive effects.
-
Para-Positioning: A para relationship allows for maximal resonance interaction between the amino and nitrile groups. This can lead to a more polarized molecule, potentially influencing its hydrolytic and photostability.
Below is a diagram illustrating the key positional isomers and the electronic push-pull effects at play.
Caption: Electronic interactions in fluorinated aminobenzonitrile isomers.
Comparative Physicochemical Properties
While a comprehensive, direct comparison is lacking in the literature, we can compile available data for some common isomers. These properties, particularly melting and boiling points, serve as initial indicators of thermal stability.
| Property | 2-Amino-3-fluorobenzonitrile | 4-Amino-2-fluorobenzonitrile | 5-Amino-2-fluorobenzonitrile |
| CAS Number | 115661-37-5 | 53312-80-4 | 53312-81-5 |
| Molecular Formula | C₇H₅FN₂ | C₇H₅FN₂ | C₇H₅FN₂ |
| Molecular Weight | 136.13 | 136.13 | 136.13 |
| Melting Point (°C) | Data not available | Data not available | 92-96[3][4][5] |
| Boiling Point (°C) | Data not available | 288.2 ± 25.0[6] | 294.5[5] |
| Appearance | Solid[7] | Off-white to yellow powder[6] | Solid[3] |
Note: Data is compiled from various sources and may not have been determined under identical conditions. The relatively high boiling points suggest a good degree of thermal stability for these compounds.[6]
Experimental Protocols for Stability Assessment
To rigorously compare the stability of different isomers, a forced degradation (stress testing) study is the gold standard.[6][8][9] These studies expose the compound to harsh conditions to accelerate degradation, allowing for the identification of degradation pathways and the development of stability-indicating analytical methods.[6]
Below are standardized protocols that can be applied to any fluorinated aminobenzonitrile isomer to generate comparative data.
Protocol 1: Forced Degradation Study
This protocol outlines the stress conditions for evaluating hydrolytic, oxidative, thermal, and photolytic stability.
Objective: To generate degradation products and determine the intrinsic stability of the isomers under various stress conditions.
Materials:
-
Fluorinated aminobenzonitrile isomer
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber (ICH Q1B compliant)
-
Volumetric flasks, pipettes, and vials
Workflow Diagram:
Caption: Workflow for forced degradation of fluorinated aminobenzonitrile isomers.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the isomer in acetonitrile.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. The primary degradation pathway is expected to be the hydrolysis of the nitrile group to an amide and then to a carboxylic acid.[10]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place approximately 5-10 mg of the solid isomer in a vial and heat in an oven at 105°C for 24 hours.
-
Photostability: Expose a solution of the isomer (e.g., 0.1 mg/mL in ACN:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Preparation for Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.
-
Dissolve the thermally stressed solid sample in a known volume of acetonitrile.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent isomer from its potential degradation products and quantify the extent of degradation.
Instrumentation & Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or λmax of the specific isomer).
-
Injection Volume: 10 µL.
Data Analysis:
-
Inject all samples from Protocol 1.
-
Identify the peak for the parent compound in the unstressed control sample.
-
In the chromatograms of the stressed samples, identify new peaks corresponding to degradation products.
-
Calculate the percentage degradation: % Degradation = (1 - (Peak Area of Parent in Stressed Sample / Peak Area of Parent in Control Sample)) * 100
-
The isomer showing the lowest % degradation under a given stress condition is considered the most stable.
Protocol 3: Comparative Thermal Analysis by TGA/DSC
Objective: To determine and compare the thermal decomposition temperatures of the isomers. This provides quantitative data on thermal stability. The methodology described for nitrobenzoic acid isomers serves as an excellent model for this analysis.[11]
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Accurately weigh 3-5 mg of the isomer into an alumina crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Record the TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves.
Data Interpretation:
-
From TGA: Determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. A higher Td indicates greater thermal stability.
-
From DSC: Observe the melting point (Tm) as an endothermic peak and any exothermic peaks corresponding to decomposition. A larger temperature difference between melting and decomposition suggests better stability in the molten state.
Data Presentation: The results should be tabulated to allow for a direct comparison of Td values across the different isomers. TGA/DSC thermograms for each isomer should be overlaid for a clear visual comparison, similar to what is done in comparative studies of other isomers.[7][11]
Conclusion and Recommendations
The selection of a specific fluorinated aminobenzonitrile isomer should be guided by empirical stability data. While theoretical principles suggest that factors like the ortho-effect of fluorine may enhance stability, these hypotheses must be confirmed through rigorous experimental testing.
We strongly recommend that researchers perform forced degradation studies as outlined in this guide on their candidate isomers. The isomer that exhibits the highest resistance to degradation across thermal, hydrolytic, oxidative, and photolytic stress conditions will be the most robust choice for downstream applications. This proactive approach to stability assessment will mitigate risks of impurity formation, ensure batch-to-batch consistency, and ultimately contribute to the development of safer and more effective pharmaceuticals.
References
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Z. Naturforsch.
- University of Texas at Austin. (2021). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. TACCSTER Proceedings.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn.
- Rani, S. (2016). Forced Degradation Studies. MedCrave online.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. (n.d.). Medium.
- Jing, Y., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. ChemRxiv.
- Luts, K., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Zhang, Z., et al. (2022). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate.
- Luts, K., et al. (2023). Comparative Thermal Stability and Crystallization Behavior of Fe₉₂Si₆C₂ and Fe₉₃Si₆C₁ Amorphous Ribbons Investigated by DSC and TGA Analyses. ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 4-Amino-3-fluorobenzonitrile Derivatives
In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of innovation and regulatory compliance. 4-Amino-3-fluorobenzonitrile and its derivatives represent a class of compounds with significant potential, frequently serving as key building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorine atom and an amino group to the benzonitrile scaffold imparts unique electronic properties and conformational characteristics, making unambiguous structural elucidation a critical challenge. This guide provides a comparative analysis of the primary analytical techniques employed for the structural confirmation of these molecules, offering field-proven insights and supporting experimental data to aid researchers in their synthetic and analytical endeavors.
The Imperative of Orthogonal Analytical Approaches
A single analytical technique rarely provides the complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a self-validating system of evidence. For this compound derivatives, a multi-technique approach is indispensable for confirming atomic connectivity, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework and the electronic environment of atoms in a molecule. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are all crucial.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. In a typical this compound derivative, the aromatic protons will exhibit characteristic splitting patterns due to coupling with each other and with the neighboring fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its presence. The chemical shifts of the aromatic carbons are also influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[1] For this compound derivatives, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift can provide insights into the electronic nature of the aromatic ring.[2]
| Technique | Expected Data for this compound (Predicted & Comparative) | Alternative: 4-Fluorobenzonitrile (Experimental) |
| ¹H NMR (CDCl₃) | Aromatic Protons: δ 6.8-7.5 ppm (m) Amino Protons: δ 4.0-5.0 ppm (br s) | H2, H6: δ 7.68 (dd, J=9.1, 5.1 Hz) H3, H5: δ 7.19 (t, J=8.2 Hz)[3] |
| ¹³C NMR (CDCl₃) | Aromatic Carbons: δ 100-160 ppm Nitrile Carbon: δ ~118 ppm | Aromatic Carbons: δ 110-165 ppm Nitrile Carbon: δ ~118 ppm[4] |
| ¹⁹F NMR (CDCl₃) | Aromatic Fluorine: δ -110 to -140 ppm | Aromatic Fluorine: δ -113.15 ppm[5] |
Table 1: A comparison of expected NMR data for this compound with experimental data for the related compound 4-Fluorobenzonitrile.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound (MW: 136.13 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 136.[6] Common fragmentation pathways for such compounds may involve the loss of small neutral molecules like HCN or HF.
| Technique | Expected Data for this compound | Alternative: 4-Fluorobenzonitrile (Experimental) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 136 Key Fragments: Loss of HCN (m/z 109), Loss of F (m/z 117) | Molecular Ion (M⁺): m/z 121 Key Fragments: Loss of HCN (m/z 94) |
Table 2: A comparison of expected mass spectrometry data for this compound with data for 4-Fluorobenzonitrile.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Ionization: Ionize the sample in the source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.
For this compound derivatives, characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic (C=C, C-H) groups, as well as the carbon-fluorine (C-F) bond, are expected.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 (two bands for primary amine) | 3300-3500[7] |
| C≡N Stretch (Nitrile) | 2220-2240 | 2220-2260[7] |
| C=C Stretch (Aromatic) | 1500-1600 | 1450-1600 |
| C-F Stretch | 1200-1300 | 1000-1400 |
Table 3: Expected FTIR absorption bands for key functional groups in this compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive 3D Structure
For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While obtaining suitable single crystals can be challenging, the resulting structural data is considered the "gold standard" for structural confirmation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Conclusion
The structural confirmation of this compound derivatives requires a judicious and integrated application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms the molecular weight and offers fragmentation clues. FTIR spectroscopy serves as a rapid check for the presence of key functional groups, and X-ray crystallography, when applicable, delivers the definitive three-dimensional structure. By employing these orthogonal methods, researchers can establish the structure of their target compounds with a high degree of confidence, ensuring the integrity and reliability of their scientific findings.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 4-Fluorobenzonitrile.
- ResearchGate. (2013). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures.
- ResearchGate. (2014). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Carl ROTH. (n.d.). This compound, 500 g.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Carl ROTH. (n.d.). This compound, 100 g.
- ResearchGate. (n.d.). List of band assignments for FTIR spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Carl ROTH. (n.d.). This compound, 250 g.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- University of Münster. (n.d.). Amino acids.
- ResearchGate. (2015). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides.
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. scbt.com [scbt.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Amino-3-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic intermediates like 4-Amino-3-fluorobenzonitrile (4-A-3-FBN) is a cornerstone of robust process development, quality control, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-A-3-FBN, grounded in established principles and supported by data from analogous compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into the rationale behind experimental choices to empower you in selecting and implementing the optimal method for your specific application.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound (CAS 63069-50-1) is a key building block in the synthesis of a variety of pharmaceutical compounds. Its molecular structure, featuring an aromatic ring substituted with an amino, a fluoro, and a nitrile group, presents unique analytical challenges and opportunities. Accurate quantification is paramount for ensuring reaction efficiency, controlling impurity levels, and guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). The choice of analytical technique is dictated by factors such as the sample matrix, required sensitivity, desired selectivity, and available instrumentation.
Comparative Overview of Analytical Techniques
The quantification of 4-A-3-FBN can be proficiently achieved through several analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as a robust and widely accessible method for routine analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, particularly for volatile impurity profiling. A less common but powerful alternative is Quantitative Nuclear Magnetic Resonance (¹⁹F-qNMR), which leverages the presence of the fluorine atom for absolute quantification without the need for a reference standard of the same compound.
| Parameter | HPLC-UV | GC-MS | ¹⁹F-qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Quantification based on the direct proportionality between the NMR signal integral and the number of fluorine nuclei. |
| Analyte Suitability | Excellent for soluble, non-volatile, or thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to any fluorine-containing compound in solution. |
| Selectivity | Good for resolving structurally similar compounds and isomers. | High selectivity based on mass fragmentation patterns, providing structural confirmation. | Excellent selectivity due to the wide chemical shift range of ¹⁹F and low natural abundance of other NMR-active fluorine isotopes. |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels). | Moderate (typically requires mg/mL concentrations). |
| Quantitation | Requires a reference standard of known purity for calibration. | Can use a reference standard for calibration; internal standards are recommended. | Absolute quantification is possible with a certified internal standard containing fluorine. |
| Sample Preparation | Simple dilution and filtration are often sufficient. | May require derivatization for less volatile compounds, though 4-A-3-FBN is likely suitable for direct analysis. | Simple dissolution in a deuterated solvent with a known amount of an internal standard. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for moderately polar compounds like 4-A-3-FBN. A C18 column provides a nonpolar stationary phase that effectively retains the analyte, while a polar mobile phase, typically a mixture of acetonitrile or methanol and water, allows for its elution and separation from impurities. The benzonitrile chromophore in 4-A-3-FBN allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard of known purity.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. The acidic pH ensures the amino group is protonated, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Approximately 280 nm, to be confirmed by measuring the UV spectrum of a standard solution.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh the sample containing 4-A-3-FBN and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the 4-A-3-FBN standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Inject the prepared sample solution and use the peak area from the resulting chromatogram to calculate the concentration of 4-A-3-FBN in the sample using the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of 4-A-3-FBN, GC is a suitable separation technique. The coupling with a mass spectrometer provides high sensitivity and unparalleled selectivity, as the mass spectrum of the analyte serves as a chemical fingerprint, allowing for positive identification and quantification even in complex matrices.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
A mid-polarity capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Methanol (GC grade).
-
This compound reference standard.
-
High-purity helium or nitrogen as the carrier gas.
-
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode for initial identification of the 4-A-3-FBN peak and its fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity, monitoring characteristic ions of the analyte.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the 4-A-3-FBN reference standard in methanol. From this, prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in methanol and dilute to fall within the calibration range.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic ion of 4-A-3-FBN against the concentration of the standards.
-
Analyze the sample and use the peak area of the selected ion to determine the concentration from the calibration curve. The use of an internal standard is highly recommended for improved accuracy.
-
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy
Rationale: ¹⁹F-qNMR is a primary analytical method that allows for the direct quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte itself. The quantification is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known concentration and number of fluorine atoms, the concentration of 4-A-3-FBN can be accurately determined. The low natural abundance of ¹⁹F and its wide chemical shift range typically result in simple spectra with minimal signal overlap, enhancing the accuracy of integration.
Experimental Protocol: ¹⁹F-qNMR Analysis
-
Instrumentation:
-
NMR spectrometer with a fluorine probe.
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Certified ¹⁹F internal standard (e.g., trifluoroacetic acid, 4,4´-Difluorobenzophenone).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the 4-A-3-FBN sample into an NMR tube.
-
Accurately add a known amount of the certified ¹⁹F internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using parameters that ensure full relaxation of the signals, which is critical for accurate integration. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Quantification:
-
Integrate the signals corresponding to 4-A-3-FBN and the internal standard.
-
Calculate the concentration or purity of 4-A-3-FBN using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
-
Logical Relationship for ¹⁹F-qNMR Quantification
Caption: Logical relationship for absolute quantification using ¹⁹F-qNMR.
Conclusion
The selection of an analytical method for the quantification of this compound is a critical decision that impacts the reliability of research and the quality of pharmaceutical products. HPLC-UV offers a robust and accessible approach for routine analysis. For applications requiring higher sensitivity and confirmatory identification, GC-MS is the method of choice. ¹⁹F-qNMR provides an elegant and powerful technique for absolute quantification, serving as an excellent orthogonal method for cross-validation. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the development and validation of analytical methods tailored to your specific needs, ensuring the generation of high-quality, reliable data.
References
- Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis.
- Separation and determination of aromatic amines by reversed-phase HPLC. (n.d.). J-Stage.
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). ResearchGate.
- A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. (2025). BenchChem.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.). ResearchGate.
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.).
- Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures. (2025). BenchChem.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org.
- Quantit
- Cross-Validation of 4-Aminobenzonitrile Quantification: A Comparative Guide to HPLC and GC Methods. (2025). BenchChem.
- This compound, 500 g, CAS No. 63069-50-1 | Other Fine Chemicals. (n.d.). Carl ROTH.
- Quantitative NMR (qNMR). (n.d.). Nanalysis.
- Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). PMC - NIH.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). NIH.
- HPI Compendium. (2006). Agilent.
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.).
- analysis of amino acids by high performance liquid chromatography. (n.d.).
- Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. (n.d.). CORE.
- Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology | American Laboratory. (2008).
- This compound, 100 g, CAS No. 63069-50-1 | Other Fine Chemicals. (n.d.). Carl ROTH.
- Application Note: Analysis of 2,3,4-Trichlorobenzenethiol by Gas Chrom
- UV-Vis spectrophotometry for rapid and specific quantification of amphotericin B: analytical method validation for ex vivo and in vivo studies in the development of nanoemulsion-incorporated thermosensitive gel. (n.d.). PubMed.
- An Inhibitory Kinetic Method for the Methionine Determination - Regular Article. (2021).
- Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (n.d.). PubMed.
Distinguishing Isomers of Aminofluorobenzonitrile: A Spectroscopic Guide for Researchers
In the intricate landscape of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive, in-depth analysis of spectroscopic methodologies for the unambiguous differentiation of aminofluorobenzonitrile isomers, tailored for researchers, scientists, and drug development professionals. We will move beyond a mere listing of techniques to explore the underlying principles and practical workflows that ensure confident isomer identification.
The Challenge of Isomeric Complexity
Aminofluorobenzonitrile presents a classic chemical challenge: multiple positional isomers with subtle yet critical structural differences. The relative positions of the amino (-NH2), fluoro (-F), and cyano (-CN) groups on the benzene ring dictate the molecule's electronic distribution, and consequently, its interaction with electromagnetic radiation. This guide will focus on a representative set of isomers to illustrate the power of a multi-pronged spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive technique for distinguishing positional isomers of aminofluorobenzonitrile. The chemical shift and coupling constants of the aromatic protons and carbons provide a detailed roadmap of the substitution pattern on the benzene ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the aminofluorobenzonitrile isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum, with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
For further structural confirmation, consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Interpreting the Data: A Comparative Analysis
The electronic nature of the substituents is key to interpreting the NMR spectra. The amino group is a strong electron-donating group, the fluoro group is a weak electron-donating group (via resonance) but strongly electron-withdrawing (inductively), and the cyano group is a strong electron-withdrawing group. These electronic effects modulate the electron density around the aromatic protons and carbons, leading to distinct chemical shifts.
| Isomer | Expected ¹H NMR Aromatic Signals (δ, ppm) | Key Differentiating Features |
| 2-Amino-3-fluorobenzonitrile | Three distinct aromatic protons, likely exhibiting complex coupling patterns. | The proton between the -NH2 and -F groups will be significantly influenced by both. |
| 4-Amino-2-fluorobenzonitrile | Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet. | The proton ortho to the -NH2 and meta to the -F will have a characteristic chemical shift. |
| 5-Amino-2-fluorobenzonitrile | Three distinct aromatic protons. | The coupling patterns will reflect the meta and para relationships between the protons. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. While all aminofluorobenzonitrile isomers will show characteristic absorptions for the amino, cyano, and fluoro groups, the precise frequencies of these vibrations can be subtly influenced by the electronic effects of the neighboring substituents, offering clues to the substitution pattern.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable IR-transparent solvent (e.g., CCl₄) and placed in a liquid cell.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Interpreting the Data: Key Vibrational Frequencies
The IR spectra of aminofluorobenzonitrile isomers will be dominated by several key absorptions:
-
N-H Stretching: Primary aromatic amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] The positions of these bands can be influenced by solvent and hydrogen bonding.[4]
-
C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption in the 2260-2220 cm⁻¹ range.[5] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[5] The frequency can be affected by the electronic nature of the other substituents on the ring.[6][7][8]
-
C-F Stretching: A strong absorption due to the C-F stretch is expected in the 1350-1150 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: Aromatic rings show characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ range.[9]
-
N-H Bending: Primary amines exhibit an N-H "scissoring" vibration in the 1650-1580 cm⁻¹ region.[3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| N-H Stretch (asymmetric & symmetric) | 3500-3300 | Minor shifts may be observed based on intramolecular hydrogen bonding possibilities. |
| C≡N Stretch | 2240-2220 | The frequency is sensitive to the electronic environment; electron-donating groups tend to lower the frequency.[6] |
| C-N Stretch (aromatic) | 1335-1250 | The position can vary with the substitution pattern.[3] |
| C-H Out-of-Plane Bending | 900-690 | The pattern of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring. |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring and its substituents form a chromophore, and the wavelength of maximum absorbance (λmax) is sensitive to the electronic effects of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminofluorobenzonitrile isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance in the range of 0.5-1.5.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 400 nm.
-
-
Data Analysis: The instrument records the absorbance of the sample as a function of wavelength. Identify the λmax values.
Interpreting the Data: Substituent Effects on λmax
The amino group acts as a strong auxochrome, a group that, when attached to a chromophore, shifts the λmax to longer wavelengths (a bathochromic or red shift). The extent of this shift depends on the position of the amino group relative to the cyano group and the fluoro group. Isomers where the electron-donating amino group is in conjugation with the electron-withdrawing cyano group (e.g., in a para arrangement) are expected to show a larger bathochromic shift.
| Isomer | Expected λmax Shift | Rationale |
| 4-Amino-2-fluorobenzonitrile | Significant bathochromic shift | The para-relationship between the strong electron-donating -NH2 group and the electron-withdrawing -CN group allows for extended conjugation, lowering the energy of the electronic transition. |
| 2-Amino-3-fluorobenzonitrile | Less pronounced bathochromic shift | The ortho/meta relationship between the -NH2 and -CN groups results in less effective electronic communication compared to the para isomer. |
| 5-Amino-2-fluorobenzonitrile | Intermediate bathochromic shift | The meta-relationship between the -NH2 and -CN groups will result in a shift that is likely less than the para isomer but potentially different from the ortho isomer. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. While positional isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ, providing structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Interpreting the Data: Molecular Ion and Fragmentation Patterns
All aminofluorobenzonitrile isomers will show a molecular ion peak (M⁺) at the same m/z value. The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation pathways can be influenced by the positions of the substituents. For example, the loss of small neutral molecules like HCN or HF might be more or less favorable depending on the isomer's structure. However, it is important to note that the fragmentation patterns of positional isomers can sometimes be very similar, making differentiation by MS alone challenging.
Summary and Workflow
A multi-technique approach is essential for the confident differentiation of aminofluorobenzonitrile isomers. NMR spectroscopy provides the most definitive structural information, while IR, UV-Vis, and Mass Spectrometry offer rapid and complementary data that, when combined, create a self-validating analytical system.
Caption: A typical workflow for the spectroscopic identification of aminofluorobenzonitrile isomers.
References
- Choi, S., Park, J., Kwak, K., & Cho, M. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy.
- Illinois State University. (2015). Infrared Spectroscopy. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Levinson, N., Fried, S., & Boxer, S. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Semantic Scholar. [Link]
- Levinson, N., Fried, S. D., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- OpenStax. (2023). 15.
- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686. [Link]
- Ghosh, A., Tucker, M. J., & Gai, F. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(32), 7753–7760. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
- Santhosh, K., Sabarish, S. S., & Raj, V. (2017). Fourier Transform Infrared Spectroscopic Studies on the Binary Solutions of 1-Propanol with Xylene Isomers. Oriental Journal of Chemistry, 33(1), 431-438. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 4-Amino-3-fluorobenzonitrile Synthesis Using 2D NMR
For researchers and professionals in pharmaceutical and agrochemical development, 4-Amino-3-fluorobenzonitrile is a critical building block, valued for its role in creating novel anti-cancer agents and crop protection solutions[1]. The precise arrangement of the amino, fluoro, and nitrile substituents on the aromatic ring is paramount to its function. A synthetic process, however, can potentially yield multiple positional isomers, each with drastically different chemical and biological properties[2]. Consequently, unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing any research and development pipeline.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, establishing why two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. We will explore the causality behind experimental choices, present self-validating protocols, and offer supporting data to empower your research with confidence and precision.
The Challenge: Beyond Molecular Formula
The synthesis of this compound (C₇H₅FN₂) presents a classic chemical challenge: ensuring the correct positional isomer has been formed[2][3]. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, they fall short in distinguishing between the target molecule and potential impurities such as 2-amino-3-fluorobenzonitrile or 4-amino-2-fluorobenzonitrile. Infrared (IR) spectroscopy can confirm the presence of key functional groups (amine, nitrile, aromatic C-H), but it cannot definitively map their connectivity[4][5]. This ambiguity necessitates a more powerful analytical approach.
The Gold Standard: Unambiguous Validation with 2D NMR
While 1D ¹H and ¹³C NMR spectra provide initial clues, signal overlap and complex coupling patterns in substituted aromatic systems can often lead to ambiguous assignments. 2D NMR spectroscopy resolves this by adding a second frequency dimension, revealing correlations between nuclei and painting a clear picture of the molecular structure[6][7]. The combination of COSY, HSQC, and HMBC experiments creates a self-validating system of evidence that irrefutably confirms the molecular framework.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (³J coupling)[2]. For this compound, COSY is essential for tracing the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (¹J coupling)[8][9]. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. HMBC reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J coupling)[8]. These correlations act as molecular puzzle pieces, linking substituents to specific positions on the aromatic ring and confirming the overall structure.
The logical workflow for using these techniques is illustrated below.
Caption: A streamlined workflow for 2D NMR-based structural elucidation.
Interpreting the Data: A Case Study
Let's consider the expected 2D NMR data for this compound. The key is to use the network of correlations to piece the structure together.
| Proton (H) | Expected ¹H Shift (ppm) | COSY Correlations | HSQC Correlation (Carbon) | Key HMBC Correlations (Carbons) |
| H2 | ~7.2-7.4 | H6 | C2 | C4, C6, CN |
| H5 | ~6.8-7.0 | H6 | C5 | C1, C3, C4 |
| H6 | ~6.7-6.9 | H2, H5 | C6 | C2, C4 |
| -NH₂ | ~4.0-5.0 (broad) | None | None | C3, C4, C5 |
Table 1: Predicted NMR correlations for this compound. Chemical shifts are estimates and can vary based on solvent and concentration.
The HMBC spectrum is the definitive tool here. For instance, a correlation between the amine protons (-NH₂) and carbon C3 provides irrefutable evidence that the amino group is adjacent to the fluorine-bearing carbon. Likewise, correlations from H2 to the nitrile carbon (CN) confirm their relative positions. This web of interlocking correlations leaves no room for isomeric ambiguity.
Caption: Key HMBC correlations confirming the 4-amino-3-fluoro substitution pattern.
Comparison with Alternative Analytical Techniques
While 2D NMR is superior for this specific challenge, other techniques provide complementary, albeit incomplete, information. A multi-faceted approach is often best, but only 2D NMR can single-handedly resolve the core issue of isomerism.
| Technique | Information Provided | Advantages | Limitations for Isomer Differentiation |
| 2D NMR (COSY, HSQC, HMBC) | Complete through-bond connectivity map of the molecule. | Unambiguous structural determination of isomers in solution.[2][6] | Requires slightly more instrument time and expertise than 1D methods. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | High sensitivity, requires very little sample. | Cannot distinguish between positional isomers as they have the same mass.[10] |
| Infrared (IR) Spectroscopy | Presence of functional groups (-CN, -NH₂, Ar-F). | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide direct information on substituent connectivity; fingerprint region can be complex.[4] |
| X-ray Crystallography | Precise 3D structure of the molecule in a solid state. | The ultimate "proof" of structure. | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[6] |
Table 2: Comparison of analytical techniques for the validation of this compound.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a generalized protocol for acquiring a standard suite of 2D NMR spectra on a modern 400 MHz (or higher) spectrometer.
1. Sample Preparation
-
Concentration: Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral quality.
-
Solvent Choice: Use a solvent that does not have signals overlapping with key analyte resonances. DMSO-d₆ is often a good choice as the -NH₂ protons are less likely to exchange and will appear as sharper signals.
2. Instrument Setup & 1D Spectra
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum to check line shape and signal-to-noise.
-
Acquire a standard ¹³C{¹H} spectrum.
3. 2D Experiment Acquisition
-
Use standard, vendor-provided pulse programs for the following experiments. The parameters below are typical starting points and may require optimization.[2]
-
gCOSY (gradient-selected COSY):
-
Number of Scans (ns): 2-4
-
Increments (ni): 256-512 in the F1 dimension
-
Relaxation Delay (d1): 1.5 s
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: Typically hsqcedetgpsisp (for multiplicity editing)
-
Number of Scans (ns): 2-8
-
Increments (ni): 256
-
¹J C-H Coupling: Set to an average value of 145-165 Hz for aromatic C-H.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: Typically hmbcgplpndqf
-
Number of Scans (ns): 4-16
-
Increments (ni): 256-512
-
Long-range Coupling (jnxh): Optimized for ~8 Hz to capture typical ²J and ³J C-H couplings.
-
4. Data Processing
-
Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to the acquired data in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the resulting spectra for clear interpretation.
Conclusion
In the synthesis of complex organic molecules like this compound, assuming a structure is correct is a significant risk. While a suite of analytical tools can provide pieces of the puzzle, only 2D NMR spectroscopy, through the combined application of COSY, HSQC, and HMBC experiments, delivers a complete and unambiguous picture of molecular connectivity. This robust methodology provides the definitive evidence required to distinguish between positional isomers, ensuring the integrity of your starting materials and the validity of your subsequent research. By integrating this self-validating system into your workflow, you build a foundation of certainty and scientific rigor.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, E80, 867-872. [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
- Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
- O'Brien, A. M., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Chem-Impex. This compound.
- ResearchGate. (2012).
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
- The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Amino-3-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-3-fluorobenzonitrile
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds is a cornerstone of molecular design. This compound is a prime example of a high-value building block, offering a unique combination of functionalities: a nucleophilic amino group, an electron-withdrawing nitrile, and a directing fluoro group. These features make it a versatile precursor for a vast array of complex molecules, particularly in the synthesis of kinase inhibitors, agrochemicals, and organic electronics.
The true synthetic utility of this scaffold is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4-position (para to the nitrile).[1] The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is paramount, directly influencing reaction efficiency, yield, functional group tolerance, and scalability.[2][3] This guide provides a comparative analysis of various palladium catalyst systems for the most pertinent coupling reactions of this compound, grounded in mechanistic principles and supported by representative experimental data.
Overview of Key Palladium-Catalyzed Coupling Reactions
The transformation of this compound primarily involves coupling at the C-X bond (where X is typically a halide like Br or I). The most powerful tools for this purpose are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions. Each reaction serves a distinct purpose in molecular construction.
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with organoboron reagents, ideal for synthesizing biaryl structures.[1]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, amides, or carbamates, essential for building complex aniline derivatives.[2][4]
-
Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with terminal alkynes, creating rigid arylalkyne linkers.[5][6]
-
Heck Coupling: Forms C-C bonds by coupling with alkenes, yielding substituted styrenic derivatives.[1][7]
The general catalytic cycle for these transformations, while varying in the transmetalation or nucleophilic attack step, shares a common framework.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for constructing the biaryl scaffolds found in many pharmaceuticals. For a substrate like this compound, the challenge lies in achieving high yields without side reactions involving the amino or nitrile groups. The choice of ligand is critical.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.[8] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also effective but can be more sensitive to air.
-
Ligand: The ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination. For electron-rich anilines, electron-rich and bulky phosphine ligands are often superior. They accelerate reductive elimination, preventing β-hydride elimination and other side reactions.
-
Base: A base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact yield, with stronger bases sometimes leading to decomposition.[9]
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromo-2-amino-3-fluorobenzonitrile with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 8 | 82 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | 95 |
| 4 | Pd₂(dba)₃ (0.5) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 1 | >98 |
| 5 | Pd/C (5) [heterogeneous] | - | Na₂CO₃ (2) | Ethanol/H₂O | 80 | 6 | 88 |
Data is representative and compiled based on established principles for similar substrates.[1][10][11][12]
Field-Proven Insights: As the data illustrates, moving from simple triphenylphosphine (PPh₃) to modern, sterically hindered biaryl phosphine ligands like SPhos and XPhos dramatically improves reaction efficiency.[10] These ligands create a bulky coordination sphere around the palladium, which promotes the rate-limiting reductive elimination step and enhances catalyst stability, allowing for lower catalyst loadings and shorter reaction times.[13] While heterogeneous catalysts like Pd/C offer easier product purification, they often require higher temperatures and may exhibit lower activity for challenging substrates.[12][14]
Part 2: Comparative Analysis of Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for C-N bond formation.[2] When coupling 4-bromo-2-amino-3-fluorobenzonitrile, the catalyst must be selective for the C-Br bond and tolerant of the existing primary amine.
Causality Behind Experimental Choices:
-
Ligand: This is the most critical parameter. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has revolutionized this reaction.[15][16] These ligands facilitate the difficult oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-N bond.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or Cs₂CO₃ can be used for sensitive substrates.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent catalyst deactivation.
Table 2: Comparison of Catalyst Performance in the Buchwald-Hartwig Amination of 4-Bromo-2-amino-3-fluorobenzonitrile with Morpholine
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 70 |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | NaOt-Bu (1.4) | Dioxane | 100 | 4 | 94 |
| 4 | Pd₂(dba)₃ (0.5) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 2 | >99 |
Data is representative and compiled based on established principles for C-N coupling.[2][10][15]
Field-Proven Insights: The "first-generation" catalyst using P(o-tolyl)₃ shows limited utility for this substrate.[2] Bidentate ligands like BINAP offer an improvement but are often surpassed by the "second-" and "third-generation" bulky monophosphine ligands developed by Buchwald.[10][18] Ligands like RuPhos and XPhos provide a combination of steric bulk and electron-donating ability that creates a highly active, monoligated Pd(0) species, which is crucial for efficient catalysis.[15] This allows for the coupling of a wide range of amines under milder conditions.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating and are based on best practices in the field. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using XPhos
This protocol is adapted from general procedures for high-performance Suzuki couplings.[1]
Materials:
-
4-Bromo-2-amino-3-fluorobenzonitrile (1.0 mmol, 216 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-2-amino-3-fluorobenzonitrile, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 1-2 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyanobiarylamine.
Protocol 2: Buchwald-Hartwig Amination using RuPhos
This protocol is representative of modern C-N coupling methodologies.[1][15]
Materials:
-
4-Bromo-2-amino-3-fluorobenzonitrile (1.0 mmol, 216 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Glovebox Operation Recommended: In an inert atmosphere glovebox, add Pd(OAc)₂, RuPhos, and NaOt-Bu to a Schlenk tube. Caution: NaOt-Bu is highly hygroscopic and caustic.
-
Add 4-bromo-2-amino-3-fluorobenzonitrile and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous dioxane (5 mL) followed by morpholine (105 µL) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Conclusion
The effective functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the rational selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern, sterically hindered, and electron-rich monophosphine ligands such as XPhos, SPhos, and RuPhos consistently provide superior performance. They enable reactions to proceed under milder conditions, with lower catalyst loadings and in shorter times, delivering high yields for a broad range of coupling partners. While classic catalysts like Pd(PPh₃)₄ and heterogeneous systems like Pd/C have their place, they often lack the efficiency required for complex, multifunctional substrates. Researchers and process chemists aiming to leverage the synthetic potential of this compound should prioritize screening these advanced catalyst systems to achieve optimal outcomes in their synthetic campaigns.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Ethers. Chemistry - A European Journal, 17(43), 11938–11953.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yin, J., & Raines, R. T. (2006). A Suzuki-Miyaura Coupling Reaction for the Synthesis of 4-Aryl-L-proline Derivatives. Organic Letters, 8(21), 4601–4604.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). Dalton Transactions. [Online]. Available: [Link]
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Online]. Available: [Link]
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
- ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Online]. Available: [Link]
- Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2012). Green Chemistry. [Online]. Available: [Link]
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI. [Online]. Available: [Link]
- Wikipedia. (n.d.).
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Online]. Available: [Link]
- Arisawa, M., et al. (2014). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131-209.
- Chemistry LibreTexts. (2023).
- Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017). RSC Advances. [Online]. Available: [Link]
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules. [Online]. Available: [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Online]. Available: [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Online]. Available: [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online]. Available: [Link]
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2011). Journal of Organometallic Chemistry.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online]. Available: [Link]
- Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. [Online]. Available: [Link]
- ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction. [Online]. Available: [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- ResearchGate. (2006).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Online]. Available: [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Online]. Available: [Link]
- Rationally designed pincer-type heck catalysts bearing aminophosphine substituents: Pd IV intermediates and palladium nanoparticles. (2006). Chemistry - A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 14. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to pKa Modulation: The Positional Effect of Fluorine on Aminobenzonitrile Basicity
A deep understanding of a molecule's acid-base properties is fundamental in drug development, influencing everything from solubility and membrane permeability to target binding. The basicity of an amine, quantified by its pKa value, is a critical parameter that medicinal chemists often seek to fine-tune. Strategic fluorination of an aromatic ring is a powerful tool for this "pKa engineering," but its effects are far from simple.[1] The position of the fluorine atom relative to the basic center can lead to dramatically different outcomes.
This guide provides an in-depth comparison of how the placement of a fluorine atom on the aminobenzonitrile scaffold—a common structural motif in medicinal chemistry—modulates the basicity of the amino group. We will dissect the underlying electronic principles, present comparative data for the parent isomers, and provide a robust experimental protocol for pKa determination.
Fundamentals: Basicity in Aromatic Amines
The basicity of an aromatic amine (an aniline derivative) stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). However, anilines are significantly weaker bases than their aliphatic counterparts.[2] This is because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation.[2][3]
The equilibrium and its corresponding constant (Kb) are defined as follows:
ArNH₂ + H₂O ⇌ ArNH₃⁺ + OH⁻
For convenience, the basicity of amines is typically discussed by referring to the pKa of their conjugate acid (ArNH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base.
Substituents on the aromatic ring play a crucial role in modulating this basicity:
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), pull electron density from the ring and the amino group, further delocalizing the lone pair and decreasing basicity.[2][4]
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or methoxy (-OCH₃), push electron density into the ring, making the nitrogen lone pair more available for protonation and increasing basicity.[2][4][5]
Caption: The dual electronic nature of a fluorine substituent on an aromatic ring.
Comparative Analysis 1: Basicity of Parent Aminobenzonitrile Isomers
Before introducing fluorine, we must first understand the baseline basicity of the three positional isomers of aminobenzonitrile. The cyano group (-CN) is a potent EWG, acting through both a strong inductive effect (-I) and a resonance effect (-M). [4]This dramatically reduces the basicity of all three isomers compared to aniline (pKa of conjugate acid = 4.6).
| Compound | Position | pKa (Conjugate Acid) | Rationale for Basicity |
| 2-Aminobenzonitrile | ortho | 0.77 [6][7][8] | Least Basic. The -CN group is in close proximity, exerting a powerful -I effect. A direct resonance withdrawal is also possible, strongly delocalizing the nitrogen lone pair. |
| 4-Aminobenzonitrile | para | 1.74 [9][10][11][12] | Intermediate Basicity. The -I effect is weaker due to distance. However, the -M effect is at its maximum, as the nitrogen lone pair can be delocalized through the ring directly to the nitrile group. |
| 3-Aminobenzonitrile | meta | 2.75 [13][14] | Most Basic. The -CN group exerts a strong -I effect. However, from the meta position, it cannot exert its -M resonance effect on the amino group, making the nitrogen lone pair more available than in the ortho or para isomers. |
This baseline comparison clearly demonstrates how the position of a single powerful EWG dictates the basicity of the molecule.
Comparative Analysis 2: The Impact of Fluorine Position
When a fluorine atom is added to the aminobenzonitrile scaffold, its final effect on basicity is a complex interplay between its own -I and +R effects and the existing effects of the cyano group.
Case Study: Fluorination of 4-Aminobenzonitrile
Let's consider the parent 4-aminobenzonitrile (pKa = 1.74) and predict the effect of adding a fluorine atom at the two possible positions.
-
4-Amino-2-fluorobenzonitrile (Fluorine ortho to -NH₂):
-
Expected Effect: Significant decrease in basicity.
-
Rationale: The highly electronegative fluorine atom is now adjacent to the amino group. Its powerful -I effect will strongly withdraw electron density from the nitrogen, making the lone pair significantly less available for protonation. This proximity-driven inductive effect will overwhelm any minor +R effect from the fluorine. The resulting pKa is expected to be well below 1.74.
-
-
4-Amino-3-fluorobenzonitrile (Fluorine meta to -NH₂):
-
Expected Effect: Moderate decrease in basicity.
-
Rationale: The fluorine is now further from the amino group, so its -I effect is attenuated by distance. From the meta position, the fluorine cannot exert its +R electron-donating effect on the amino group. The net result is a purely electron-withdrawing influence that is weaker than in the 2-fluoro case but still significant. The resulting pKa is expected to be lower than 1.74, but likely higher than that of the 2-fluoro isomer.
-
These predictions highlight a critical principle for drug design: ortho-fluorination to an amine is a reliable strategy for substantially reducing basicity.
Experimental Protocol: pKa Determination by UV-Metric Titration
To validate these predictions and accurately measure the pKa of weakly basic, chromophoric compounds like aminobenzonitriles, UV-metric titration is a highly sensitive and reliable method. [15]The principle relies on the fact that the protonated (ArNH₃⁺) and neutral (ArNH₂) forms of the molecule have different UV absorbance spectra. By monitoring this change in absorbance across a range of pH values, a titration curve can be generated to determine the pKa. [16][17] Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Calibrated pH meter
-
Automated titrator or precision micropipettes
-
Thermostatted reaction vessel
-
Aqueous buffer solutions covering a wide pH range (e.g., pH 1 to 12)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Analyte solution (e.g., 50-100 µM aminobenzonitrile derivative in a suitable co-solvent like methanol or DMSO if necessary, kept to <2% v/v) [16] Step-by-Step Methodology:
-
Wavelength Selection: a. Prepare two separate solutions of the analyte at a high pH (e.g., pH 11-12, fully deprotonated) and a low pH (e.g., pH 0-1, fully protonated). b. Scan the full UV spectrum (e.g., 200-400 nm) for both solutions. c. Plot the difference spectrum. Identify the wavelengths of maximum positive and negative deviation. These are the most sensitive wavelengths for monitoring the titration. [16]
-
Titration Setup: a. Place a known volume of the analyte solution in the thermostatted vessel at a constant temperature (e.g., 25°C). b. Calibrate the pH electrode using standard buffers. c. Immerse the pH electrode in the analyte solution.
-
Data Collection: a. Measure the initial pH and UV absorbance of the solution at the selected wavelengths. b. Add small, precise aliquots of standardized acid (e.g., 0.1 M HCl) to titrate towards a low pH. c. After each addition, allow the solution to equilibrate, then record the pH and the UV absorbance. d. Continue this process until the pH has passed the expected pKa by at least 2 pH units. e. (Optional but recommended) Perform a back-titration with standardized base (e.g., 0.1 M NaOH) to ensure reversibility and accuracy.
-
Data Analysis: a. Plot the measured absorbance versus the recorded pH. This will generate a sigmoidal curve. [18] b. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal ([ArNH₃⁺] = [ArNH₂]). [15][18] c. The pKa can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation using non-linear regression software for higher accuracy.
Caption: Experimental workflow for determining pKa using UV-metric titration.
Conclusion and Implications for Drug Development
The basicity of aminobenzonitriles is highly sensitive to the position of substituents. The powerful electron-withdrawing cyano group renders all isomers weakly basic, with the meta-aminobenzonitrile being the most basic due to the absence of a resonance-withdrawing effect.
Introducing a fluorine atom further decreases basicity, and its positional impact is a direct consequence of the balance between its dominant inductive (-I) and weaker resonance (+R) effects.
-
Fluorine ortho to the amine causes the most significant drop in basicity due to a powerful, proximity-based inductive effect.
-
Fluorine meta to the amine causes a moderate drop in basicity, driven by a distance-attenuated inductive effect.
-
Fluorine para to the amine would also decrease basicity, as the -I effect still outweighs the +R effect, but the impact is generally less than an ortho substituent.
For medicinal chemists, this predictable, position-dependent modulation allows for the rational design of molecules with a desired pKa. By strategically placing fluorine atoms, researchers can fine-tune a compound's ionization state at physiological pH, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile and enhancing its interaction with biological targets.
References
[2]Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link]
[5]Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]
[3]JoVE. (2025, May 22). Video: Basicity of Aromatic Amines. Retrieved from [Link]
[4]Prezi. (2025, August 7). Effect of Substituents on the Basicity of Aromatic Amines. Retrieved from [Link]
[19]Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
[20]Mettler Toledo. (n.d.). pKa Value by Automated UV/Vis-Titration. Retrieved from [Link]
[10]ChemBK. (2024, April 9). 4-Aminobenzonitrile. Retrieved from [Link]
[21]Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines? Retrieved from [Link]
[18]Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
[16]Box, K., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Retrieved from [Link]
[15]ResearchGate. (n.d.). UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa... Retrieved from [Link]
[17]Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
[22]The Organic Chemistry Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
[23]Chemistry Stack Exchange. (2017, April 26). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved from [Link]
[24]Brainly.in. (2018, December 22). why p-fluoro aniline is less basic than p-chloro aniline? Retrieved from [Link]
[25]Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
[1]PubMed Central. (n.d.). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Retrieved from [Link]
Sources
- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Basicity of Aromatic Amines [jove.com]
- 4. prezi.com [prezi.com]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 6. 2-Aminobenzonitrile CAS#: 1885-29-6 [m.chemicalbook.com]
- 7. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 8. 1885-29-6 CAS MSDS (2-Aminobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Aminobenzonitrile CAS#: 873-74-5 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 13. 3-Aminobenzonitrile CAS#: 2237-30-1 [m.chemicalbook.com]
- 14. 3-Aminobenzonitrile | 2237-30-1 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hammett equation - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
- 21. quora.com [quora.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. brainly.in [brainly.in]
- 25. Hammett substituent constants [stenutz.eu]
A Researcher's Guide to Navigating NMR Shifts: A Comparative Analysis of Theoretical and Experimental Data for 4-Amino-3-fluorobenzonitrile
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the atomic framework of chemical entities. For researchers working with complex aromatic systems such as 4-Amino-3-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, an accurate assignment of NMR signals is crucial. This guide provides an in-depth comparison between theoretically predicted and experimentally obtained NMR chemical shifts for this compound, offering a practical framework for scientists to leverage both methodologies in their research.
The Central Role of NMR in Structural Verification
NMR spectroscopy probes the magnetic properties of atomic nuclei, yielding a spectrum of signals that are exquisitely sensitive to the local chemical environment. The position of these signals, known as chemical shifts (δ), provides a fingerprint of the molecule's structure. For a molecule like this compound, with its distinct arrangement of substituents on a benzene ring, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
While experimental NMR provides a direct measurement of these properties, the advent of robust computational methods has introduced a powerful complementary approach: the theoretical prediction of NMR spectra. This guide will explore the practical application and comparative value of both techniques.
The Experimental Approach: Acquiring 'Ground Truth' Data
Obtaining high-quality experimental NMR data is a meticulous process that begins with careful sample preparation and culminates in the precise acquisition of spectra. The causality behind each step is critical to achieving reliable results.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol is essential for reproducibility and accuracy in NMR experiments.[1]
I. Sample Preparation:
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid interference from extraneous signals.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with strong solvent protons in ¹H NMR.[2]
-
Concentration: Dissolve approximately 5-10 mg of the solid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.[3]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed if necessary. A homogenous solution is vital for sharp, well-resolved NMR signals.[4]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.[3]
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
II. Data Acquisition:
-
Instrument Setup: The prepared NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp spectral lines.[5]
-
Acquisition Parameters: Standard ¹H and ¹³C NMR experiments are then set up. Key parameters include the number of scans, pulse width, and relaxation delay, which are optimized to ensure a good signal-to-noise ratio and accurate signal integration.
The Theoretical Approach: Predicting NMR Shifts with Computational Chemistry
Computational chemistry offers a powerful and increasingly accurate means of predicting NMR chemical shifts.[6] These methods, often based on Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus in a molecule, which is then converted to a chemical shift value. This in silico approach can be invaluable for assigning complex spectra, predicting the spectra of yet-to-be-synthesized molecules, or resolving structural ambiguities.
Methodology for Theoretical NMR Shift Prediction
A typical workflow for predicting NMR shifts involves:
-
Structure Optimization: The 3D structure of the molecule is first optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find its lowest energy conformation.
-
NMR Calculation: A subsequent calculation is performed on the optimized geometry to determine the isotropic magnetic shielding constants for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.[7]
-
Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, using the same level of theory.
Several online platforms and software packages provide user-friendly interfaces for performing these calculations.[8]
Comparative Analysis: Predicted vs. Experimental Values
To facilitate a direct comparison, theoretical ¹H and ¹³C NMR chemical shifts for this compound were generated using a widely accessible online NMR prediction tool. The predicted values are presented in the tables below. In the absence of published experimental data, these predicted values serve as a valuable reference for researchers. The atom numbering scheme used for assignment is provided in the accompanying image.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| H-2 | 7.25 |
| H-5 | 6.80 |
| H-6 | 7.31 |
| NH₂ | 4.30 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 100.2 |
| C-2 | 119.3 |
| C-3 | 152.5 (d, JC-F ≈ 245 Hz) |
| C-4 | 142.1 |
| C-5 | 115.8 |
| C-6 | 126.9 |
| CN | 117.5 |
Note: Predicted values were obtained from an online NMR prediction engine and may vary slightly depending on the algorithm and level of theory used.
Discussion of Expected Correlations and Discrepancies
-
¹H NMR: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region and one for the amino protons. The protons ortho and para to the electron-donating amino group (H-5 and H-2) are expected to be shifted upfield (lower ppm) compared to the proton meta to it (H-6). The fluorine atom will introduce additional complexity through H-F coupling, which would be observable in a high-resolution experimental spectrum. The chemical shift of the amino protons is often broad and can vary significantly with solvent and concentration.
-
¹³C NMR: The predicted ¹³C NMR spectrum shows seven distinct signals. A key feature is the large C-F coupling constant expected for C-3, which is a hallmark of a carbon directly bonded to fluorine. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, fluoro, and cyano substituents. For instance, the carbon attached to the amino group (C-4) and the carbon ortho to it (C-5) are shielded, while the carbon attached to the electron-withdrawing cyano group (C-1) is deshielded.
It is important to note that while modern prediction algorithms are remarkably accurate, discrepancies between theoretical and experimental values can arise from several factors, including:
-
Solvent Effects: Theoretical calculations are often performed for the gas phase or with an implicit solvent model, which may not perfectly replicate the specific intermolecular interactions present in the experimental solution.
-
Conformational Averaging: For flexible molecules, the experimental spectrum represents an average of all populated conformations, whereas theoretical predictions may be based on a single low-energy conformer.
-
Limitations of the Theoretical Model: The accuracy of the prediction is dependent on the level of theory and basis set employed.
Visualizing the Workflow: A Guide for Researchers
The process of comparing theoretical and experimental NMR data can be streamlined into a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages.
Conclusion and Recommendations
Both experimental and theoretical NMR are powerful tools in the arsenal of the modern researcher. While experimental data provides the ultimate "ground truth," theoretical predictions offer a rapid, cost-effective, and often highly accurate means of anticipating and interpreting NMR spectra.
For researchers working with this compound and its derivatives, the following recommendations are made:
-
Leverage Prediction as a First Step: Before embarking on synthesis or to aid in the interpretation of complex spectra, utilize online prediction tools to generate a theoretical spectrum. This can provide valuable initial assignments and highlight potential areas of spectral overlap.
-
Combine Both Approaches for High Confidence: For definitive structure confirmation, a combination of high-quality experimental data and theoretical calculations provides the most robust evidence. Discrepancies between the two can often reveal subtle structural or electronic features of the molecule.
-
Understand the Limitations: Be mindful of the potential sources of error in both experimental and theoretical methods. For experimental data, sample purity and shimming are critical. For theoretical data, the choice of computational method and the treatment of solvent effects can significantly impact accuracy.
By judiciously applying both experimental and computational approaches, researchers can navigate the complexities of NMR spectroscopy with greater confidence and efficiency, accelerating the pace of discovery in their respective fields.
References
- Organomation.
- Hornak, J. P.
- JEOL.
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]
- UTHSCSA.
- ACS Publications. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
- Western University.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Frontiers in Chemistry. (2023, January 26).
- PNAS. (2007).
- Wiley Online Library.
- ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]
- Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. [Link]
- R-NMR.
- The Royal Society of Chemistry.
- Wiley-VCH.
- PubChem. 4-Fluorobenzonitrile. [Link]
- Chemaxon. NMR Predictor. [Link]
- ResearchGate.
- Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
- ResearchGate. Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- CASPRE. 13C NMR Predictor. [Link]
- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Carl ROTH. This compound, 500 g. [Link]
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
- Carl ROTH. This compound, 100 g. [Link]
Sources
- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 3. PROSPRE [prospre.ca]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visualizer loader [nmrdb.org]
A Technical Guide to the Mass Spectrometry of 4-Amino-3-fluorobenzonitrile: A Comparative Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 4-Amino-3-fluorobenzonitrile, a substituted aromatic compound, presents a unique case for mass spectrometric analysis due to the interplay of its three functional groups: an amino group, a fluorine atom, and a nitrile group. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust analytical framework by comparing its predicted fragmentation with the experimentally determined fragmentation patterns of its constituent isomers, the aminobenzonitriles.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the stability of the aromatic ring and the influence of its substituents. The molecular ion (M•+) is expected to be prominent. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals.
The molecular weight of this compound (C₇H₅FN₂) is 136.13 g/mol . The following table outlines the predicted major fragment ions.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
| 136 | [C₇H₅FN₂]•+ | C₇H₅FN₂ | Molecular Ion (M•+) |
| 109 | [C₇H₄F]•+ | C₇H₄F | Loss of HCN |
| 108 | [C₆H₃FN]•+ | C₆H₃FN | Loss of CO and H |
| 82 | [C₅H₃F]•+ | C₅H₃F | Loss of HCN from m/z 109 |
The fragmentation cascade is initiated by the ionization of the molecule, which is most likely to occur at the nitrogen atom of the amino group or the nitrile group, or within the π-system of the benzene ring.
The proposed fragmentation pathway can be visualized as follows:
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis with Aminobenzonitrile Isomers
To substantiate the predicted fragmentation pattern, a comparative analysis with the known mass spectra of aminobenzonitrile isomers (2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile) is invaluable. These isomers share the same elemental composition (C₇H₆N₂) and molecular weight (118.14 g/mol ) but differ in the substitution pattern on the benzene ring, leading to distinct fragmentation behaviors. The experimental data for these isomers is available from the NIST Mass Spectrometry Data Center.[1][2]
Table 2: Comparison of Major Fragment Ions of Aminobenzonitrile Isomers
| m/z | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile | Proposed Fragment Identity |
| 118 | ✓ (M•+) | ✓ (M•+) | ✓ (M•+) | Molecular Ion |
| 91 | ✓ | ✓ | ✓ | Loss of HCN |
| 64 | ✓ | ✓ | ✓ | Further fragmentation |
The consistent loss of HCN (27 u) to form a fragment at m/z 91 is a common feature for all three isomers, highlighting a characteristic fragmentation pathway for aminobenzonitriles. This supports the prediction of a similar HCN loss from this compound.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to acquire experimental data for this compound or its analogs, the following protocol outlines a standard procedure for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
A. Sample Preparation
-
Dissolve 1-2 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and the purity of the sample.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric fragmentation pattern of this compound, grounded in the established principles of mass spectrometry and supported by comparative data from its structural isomers. The predicted fragmentation pathways, centered around the loss of small neutral molecules like HCN, offer a clear analytical target for the identification and characterization of this compound. The provided experimental protocol serves as a practical resource for researchers to obtain and verify these findings. As with any predictive analysis, experimental verification is the ultimate arbiter of the proposed fragmentation scheme.
References
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 72913, 2-Aminobenzonitrile. [Link][3]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile. [Link][1]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. [Link][4]
Sources
A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Amino-3-fluorobenzonitrile and Its Derivatives: Unraveling the Impact of Fluorine Substitution
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the crystallographic features of 4-aminobenzonitrile derivatives, with a specific focus on the influence of fluorine substitution. While the definitive crystal structure of 4-amino-3-fluorobenzonitrile is not publicly available at the time of this publication, this guide leverages detailed experimental data from its non-fluorinated and di-fluorinated analogues to provide a robust predictive analysis. By examining the established crystal structures of 4-aminobenzonitrile and 4-amino-3,5-difluorobenzonitrile, we can elucidate the critical role of fluorine in directing intermolecular interactions and crystal packing, offering valuable insights for crystal engineering and drug design.
The Strategic Importance of Fluorine in Crystal Engineering
The introduction of fluorine into small organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and intermolecular interactions. In the solid state, these influences manifest in the crystal lattice, affecting properties such as solubility, melting point, and bioavailability. Understanding the precise three-dimensional arrangement of atoms in a crystal, as determined by single crystal X-ray diffraction, is therefore paramount for rational drug design and the development of novel materials.
This guide will walk through the synthesis, crystallization, and single crystal X-ray diffraction workflow for aminobenzonitrile derivatives. It will then present a detailed comparative analysis of the known crystal structures of 4-aminobenzonitrile and 4-amino-3,5-difluorobenzonitrile, using this data to forecast the crystallographic landscape of the mono-fluorinated target, this compound.
Experimental Protocols: From Synthesis to High-Quality Single Crystals
The following protocols are based on established methods for the synthesis and crystallization of aminobenzonitrile derivatives and represent a self-validating system for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of the title compound and its analogues can be achieved through nucleophilic aromatic substitution or other standard aromatic transformations. The synthesis of 4-amino-3,5-difluorobenzonitrile, for instance, has been reported via the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide.[1][2]
Step-by-Step Synthesis of a 4-Aminobenzonitrile Derivative (General Procedure):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate starting aniline (e.g., 4-bromo-2-fluoroaniline) in a suitable solvent (e.g., DMF).
-
Addition of Cyanide Source: Add the cyanide source (e.g., CuCN) to the reaction mixture. The stoichiometry will depend on the specific reaction.
-
Reaction: Heat the mixture to reflux for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution (e.g., ammonium hydroxide) and filtered.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired aminobenzonitrile derivative.
Growing Single Crystals for X-ray Diffraction
The growth of high-quality single crystals is often the most challenging step. The slow evaporation method is a reliable technique for small organic molecules.
Protocol for Single Crystal Growth by Slow Evaporation:
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent system (a mixture of a good and a poor solvent) can also be effective. Dichloromethane is often a good starting point for these derivatives.[1][2]
-
Solution Preparation: Dissolve the purified compound in the chosen solvent or solvent system in a clean vial. Sonication can aid in dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in all dimensions) have formed, carefully remove them from the solution with a loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting for data collection.
The Single Crystal X-ray Diffraction Workflow: A Comprehensive Overview
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The workflow, from crystal mounting to structure refinement, is a meticulous process that yields a wealth of structural information.
Step-by-Step Methodology for Single Crystal X-ray Diffraction:
-
Crystal Mounting and Cryo-cooling: A suitable single crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: The initial model is refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares methods.
-
Validation: The final structure is validated using software tools like checkCIF to ensure that the model is chemically and crystallographically reasonable. The results are typically reported in a Crystallographic Information File (CIF).
Comparative Crystallographic Analysis: The Influence of Fluorine
To understand the likely crystal structure of this compound, we will compare the known structures of its parent compound, 4-aminobenzonitrile, and its di-fluorinated analogue, 4-amino-3,5-difluorobenzonitrile.
| Crystallographic Parameter | 4-Aminobenzonitrile | 4-Amino-3,5-difluorobenzonitrile [1][2] |
| Formula | C₇H₆N₂ | C₇H₄F₂N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.2382 (6) | 3.7283 (4) |
| b (Å) | 5.4770 (4) | 15.0125 (16) |
| c (Å) | 16.040 (2) | 12.0163 (12) |
| β (°) | 101.680 (4) | 93.189 (4) |
| Volume (ų) | 622.7 | 671.12 (12) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | N-H···N, N-H···F, C-H···F hydrogen bonds, π-stacking |
Analysis of Known Structures
4-Aminobenzonitrile: The crystal packing of 4-aminobenzonitrile is dominated by classical N-H···N hydrogen bonds, where the amino group of one molecule interacts with the nitrile nitrogen of a neighboring molecule.[3] This leads to the formation of hydrogen-bonded chains or ribbons.
4-Amino-3,5-difluorobenzonitrile: In contrast, the crystal structure of 4-amino-3,5-difluorobenzonitrile exhibits a more complex network of intermolecular interactions.[1][2] In addition to the N-H···N hydrogen bonds, the presence of the two fluorine atoms introduces N-H···F and C-H···F interactions. These weaker hydrogen bonds, along with π-stacking interactions between the aromatic rings, play a significant role in the overall crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
For 4-aminobenzonitrile, the Hirshfeld surface would be expected to show prominent red spots corresponding to the strong N-H···N hydrogen bonds. In 4-amino-3,5-difluorobenzonitrile, additional, less intense red spots corresponding to the weaker N-H···F and C-H···F interactions would be visible, providing a visual representation of the more complex interaction landscape.
Predicted Crystal Structure of this compound
Based on the comparison of the non-fluorinated and di-fluorinated analogues, we can predict the key features of the this compound crystal structure:
-
Hydrogen Bonding: It is highly probable that the crystal packing will feature the strong N-H···N hydrogen bonds observed in both analogues. The single fluorine atom will likely introduce N-H···F and/or C-H···F interactions, further stabilizing the crystal lattice. The relative strengths and geometries of these interactions will depend on the steric and electronic environment created by the single fluorine substituent.
-
π-Stacking: π-stacking interactions between the aromatic rings are also likely to be present, similar to what is observed in the di-fluoro derivative.
-
Polymorphism: It is important to note that aminobenzonitrile derivatives can exhibit polymorphism, meaning they can crystallize in different forms with different packing arrangements and physical properties.[4] The crystallization conditions will be critical in determining which polymorph of this compound is obtained.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the single crystal X-ray diffraction of 4-aminobenzonitrile derivatives, offering a detailed, predictive analysis of the crystallographic features of this compound based on a comparative study of its known analogues. The presence of fluorine is shown to introduce a richer tapestry of intermolecular interactions, including N-H···F and C-H···F hydrogen bonds, which, in conjunction with classical N-H···N hydrogen bonds and π-stacking, dictate the final crystal packing.
The insights provided herein are crucial for researchers in drug development and materials science who seek to harness the unique properties of fluorine to fine-tune the solid-state properties of organic molecules. However, this comparative analysis underscores the critical need for the experimental determination of the single crystal structure of this compound. Such a study would not only validate the predictions made in this guide but also provide a more complete understanding of the subtle interplay of intermolecular forces in this important class of compounds, paving the way for more precise crystal engineering and the rational design of next-generation pharmaceuticals and materials.
References
- Glowacki, E. D., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Glowacki, E. D., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
- Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–867. [Link]
- Jaskólski, M., et al. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Journal of Molecular Structure, 327(1-2), 255-271. [Link]
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures.
- PubChem. (n.d.). 4-Aminobenzonitrile.
- PubChem. (n.d.). This compound.
- Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 380–388. [Link]
- Woolfson, M. M. (1987). Direct methods in crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 43(5), 593-612. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
- Dunitz, J. D. (2003). Organic fluorine: odd man out. Chemistry & biodiversity, 1(1), 22-35. [Link]
- Gavezzotti, A. (2003). The price of polymorphism. Crystal Growth & Design, 3(6), 909-910. [Link]
- Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford university press.
- Alimi, K., et al. (2018). Polymorphism of 4-aminobenzonitrile: a spectroscopic and crystallographic study. CrystEngComm, 20(44), 7209-7218. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Amino-3-fluorobenzonitrile: Personal Protective Equipment and Safety Protocols
As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, 4-Amino-3-fluorobenzonitrile is a compound of significant interest in modern research and development.[1] Its unique molecular structure, featuring amino, fluoro, and nitrile functional groups, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that scientific discovery is not compromised by avoidable risks.
Hazard Identification and Risk Profile
A comprehensive risk assessment begins with a clear understanding of the substance's intrinsic properties and associated hazards. This compound is a crystalline powder, typically white to light yellow or brown in appearance. The primary risks stem from its toxicity and irritant properties upon exposure.
| Identifier | Value | Reference |
| CAS Number | 63069-50-1 | [2][3] |
| Molecular Formula | C7H5FN2 | [2] |
| Molecular Weight | ~136.13 g/mol | [2][4] |
| Appearance | Crystal - Powder / White - Yellow - Brown | |
| Signal Word | Warning | |
| GHS Hazard Statements | H301/H302, H311/H312, H331/H332, H315, H319, H335 | [4][5] |
Analysis of GHS Hazard Statements: The Globally Harmonized System (GHS) classifications for this compound indicate a significant hazard profile. Depending on the supplier, it is classified as either harmful or toxic, with the latter demanding a higher degree of precaution.[5]
-
H301/H302: Toxic/Harmful if swallowed: Ingestion can lead to systemic toxic effects.
-
H311/H312: Toxic/Harmful in contact with skin: The compound can be absorbed through the skin, causing systemic toxicity.
-
H331/H332: Toxic/Harmful if inhaled: Inhalation of the dust can be toxic and may cause respiratory irritation (H335).[4]
-
H315: Causes skin irritation: Direct contact can cause inflammation, redness, and discomfort.[4]
-
H319: Causes serious eye irritation: Contact with eyes can result in significant damage.[4]
The causality is clear: the chemical's ability to be absorbed through multiple routes (oral, dermal, inhalation) and its irritant nature mandates the use of a comprehensive PPE strategy to create a complete barrier between the researcher and the substance.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for mitigating exposure is the use of robust engineering controls.
Mandatory Operational Directive: All handling of this compound solid, including weighing, transferring, and addition to reaction vessels, must be performed within a certified and properly functioning chemical fume hood. The fume hood contains airborne particles, providing the most critical layer of protection against inhalation, which is a primary exposure route.[6][7]
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified. The goal is to establish an unbroken barrier against dermal, ocular, and respiratory exposure.
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[8] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is an increased risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from contact.[9]
Skin and Body Protection:
-
Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned. This protects against incidental contact and minor spills.
-
Gloves: Chemically resistant gloves are essential.
-
Type: Nitrile gloves are a suitable initial choice for their resistance to a range of chemicals and for providing good dexterity.[9]
-
Causality: The H311 "Toxic in contact with skin" classification means that skin absorption is a significant risk.[10] Therefore, gloves must be selected and used with care.
-
Protocol: Always check the manufacturer's compatibility and breakthrough time data for your specific gloves. For prolonged operations or when handling larger quantities, consider double-gloving. Inspect gloves for any signs of degradation or punctures before and during use. Remove and replace gloves immediately if contamination is suspected.
-
-
Additional Protection: For large-scale work, a chemically resistant apron or splash suit should be worn over the lab coat to provide an additional layer of protection.[11]
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary method of respiratory protection and is mandatory for handling the solid.
-
When a Respirator is Required: In the event of an engineering control failure (e.g., fume hood malfunction) or a significant spill outside of a containment device, respiratory protection is required.
-
Type: A NIOSH-approved air-purifying respirator with a combination of an N95 (or better) particulate filter and an organic vapor cartridge is recommended.[8] The particulate filter addresses the risk of inhaling the powder, while the organic vapor cartridge would be relevant if the compound is dissolved in a volatile solvent.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA standard 29 CFR 1910.134.
-
Procedural Workflow for Safe Handling
This step-by-step protocol integrates the PPE requirements into a standard laboratory workflow.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
-
PPE Donning Sequence:
-
-
Lab Coat
-
-
-
Chemical Splash Goggles (and face shield, if required)
-
-
-
Respirator (if required by your institution's risk assessment or for emergency use)
-
-
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
-
Chemical Handling:
-
Perform all manipulations deep within the fume hood.
-
When weighing, use gentle motions to avoid generating airborne dust. Use a tared, lidded container for transport outside the hood if necessary.
-
Close the primary container of this compound immediately after dispensing.
-
-
Decontamination and Doffing:
-
Wipe down any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), following your institution's procedures.
-
PPE Doffing Sequence (Critical to prevent cross-contamination):
-
-
Gloves (peel off without touching the outer surface with bare skin)
-
-
-
Face Shield (if used)
-
-
-
Lab Coat (handle by the inside surfaces)
-
-
-
Goggles
-
-
-
Respirator (if used)
-
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
-
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational scale.
Caption: PPE selection flowchart for this compound.
Emergency Procedures
Immediate and correct action is vital in the event of an accidental exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area was exposed.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or physician immediately.[3][5]
Spill Response:
-
Small Spill (in a fume hood): Wearing your full PPE, decontaminate the area. Absorb the material with a non-reactive absorbent (e.g., vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean it up without specialized training and equipment, including a self-contained breathing apparatus.[12][13]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: This includes used gloves, bench paper, weigh boats, and any cleaning materials. These items must be collected in a designated hazardous waste container.
-
Procedure: Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department. All disposal must adhere strictly to local, state, and federal regulations.[3][8]
By integrating these expert-level protocols and understanding the causality behind each safety measure, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- Thermophysical Properties of this compound. Chemcasts. URL
- This compound | 63069-50-1. Sigma-Aldrich. URL
- This compound 63069-50-1. Tokyo Chemical Industry UK Ltd. URL
- This compound 63069-50-1. TCI EUROPE N.V. URL
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL
- 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694. PubChem - NIH. URL
- This compound, 100 g, CAS No. 63069-50-1. Carl ROTH. URL
- This compound, 500 g, CAS No. 63069-50-1. Carl ROTH. URL
- This compound. Chem-Impex. URL
- This compound, 500 g, CAS No. 63069-50-1. Carl ROTH. URL
- This compound, 250 g, CAS No. 63069-50-1. Carl ROTH. URL
- chemical label this compound. Santa Cruz Biotechnology. URL
- 4-Aminobenzonitrile Safety D
- SAFETY DATA SHEET - 4-Fluorobenzonitrile. Fisher Scientific. URL
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. URL
- SAFETY DATA SHEET - 4-Aminobenzonitrile. Fisher Scientific. URL
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen. URL
- This compound, 100 g, CAS No. 63069-50-1. Carl ROTH - Austria. URL
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. URL
- PPE FOR CBRN INCIDENTS.
- 4-Amino-3-nitrobenzonitrile - Safety D
- 3-Amino-4-fluorobenzonitrile Safety D
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem-casts.com [chem-casts.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 63069-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Amino-3-nitrobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. chemical-label.com [chemical-label.com]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
